molecular formula C8H9NO B155507 N-Benzylformamide CAS No. 6343-54-0

N-Benzylformamide

Cat. No.: B155507
CAS No.: 6343-54-0
M. Wt: 135.16 g/mol
InChI Key: IIBOGKHTXBPGEI-UHFFFAOYSA-N
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Description

N-Benzylformamide is an important synthetic intermediate in organic chemistry and pharmaceutical research. Its primary research application is in the preparation of thiadiazolidinone derivatives, which are investigated as potential glycogen synthase kinase 3 (GSK-3) inhibitors for the treatment of neurodegenerative disorders and cancer . It also serves as a key building block in the synthesis of selective antitubercular agents, contributing to the development of new therapies against drug-resistant tuberculosis . From a biochemical perspective, this compound has been identified as an inhibitor of human all-trans-retinol dehydrogenase [NAD(+)] ADH1B, an enzyme involved in retinoid metabolism. This interaction suggests a potential mechanism by which the compound could help prevent the effects of toxic alcohol metabolites . Recent catalytic studies also explore its synthesis through innovative, sustainable methods, such as the photocatalytic N-formylation of benzylamine using CO₂, highlighting its relevance in modern green chemistry . The molecular conformation of this compound, particularly the rotation about the C(sp3)–C(aryl) and N(amide)–C(sp3) bonds, is of significant interest in the design of complex molecules like tris-catecholamide siderophores and organic receptors for metal ions .

Properties

IUPAC Name

N-benzylformamide
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InChI

InChI=1S/C8H9NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,9,10)
Source PubChem
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InChI Key

IIBOGKHTXBPGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9NO
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DSSTOX Substance ID

DTXSID40212842
Record name N-Benzylformamide
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Molecular Weight

135.16 g/mol
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CAS No.

6343-54-0
Record name Benzylformamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Benzylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-benzylformamide, a key intermediate in various synthetic applications. This document details established synthetic methodologies, including enzymatic and chemical approaches, and provides in-depth protocols for laboratory-scale preparation. Furthermore, it outlines the analytical techniques used for the characterization of this compound, presenting key data in a structured format for ease of reference.

Introduction

This compound (C₈H₉NO), also known as N-formylbenzylamine, is a white to off-white crystalline solid. Its structure consists of a benzyl group attached to a formamide moiety. This compound serves as a valuable building block in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals. Understanding its synthesis and thorough characterization is crucial for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.16 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 60-61 °C[1]
Boiling Point 248.86 °C (rough estimate)[1]
Density 1.1031 g/cm³ (rough estimate)[1]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[1]
CAS Number 6343-54-0[1]

Synthesis of this compound

Several methods have been established for the synthesis of this compound. These can be broadly categorized into enzymatic and chemical methods.

Enzymatic Synthesis

A novel enzymatic route involves the reverse reaction of N-substituted formamide deformylase. This enzyme, typically involved in the hydrolysis of N-substituted formamides, can catalyze the synthesis of this compound from benzylamine and formate under high substrate concentrations.[2]

dot

Enzymatic_Synthesis benzylamine Benzylamine enzyme N-substituted formamide deformylase benzylamine->enzyme formate Formate formate->enzyme product This compound enzyme->product High substrate concentration

Caption: Enzymatic synthesis of this compound.

  • Reaction Mixture Preparation: Prepare a standard assay mixture (100 µL total volume) containing 0.1 M potassium phosphate buffer (pH 7.5), 100 mM benzylamine, 2 M formate, and 0.1 mg/mL of purified N-substituted formamide deformylase.

  • Reaction Initiation and Incubation: Start the reaction by adding the enzyme to the mixture. Incubate at 25°C for 5 minutes.

  • Reaction Termination: Stop the reaction by taking a 10 µL aliquot and adding it to 190 µL of 1 M citrate-Na₂PO₄ buffer (pH 4.0).

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at 15,000 x g for 5 minutes to obtain a clear supernatant for analysis.

Chemical Synthesis

Common chemical methods for the synthesis of this compound involve the formylation of benzylamine using various formylating agents.

A straightforward and efficient method involves the direct reaction of benzylamine with formic acid.

dot

Formic_Acid_Synthesis benzylamine Benzylamine reaction Heat benzylamine->reaction formic_acid Formic Acid formic_acid->reaction product This compound reaction->product water Water (byproduct) reaction->water

Caption: Synthesis of this compound via formylation with formic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzylamine (1 equivalent) and formic acid (1.2 equivalents).

  • Reaction Conditions: Stir the mixture magnetically and heat it to 60°C in a sealed glass vial.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (indicated by TLC), dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Extraction: Wash the organic layer with water (2 x 10 mL) and a saturated solution of sodium bicarbonate (NaHCO₃).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization.

Another common method utilizes ethyl formate as the formylating agent.

  • Reaction Setup: In a round-bottom flask, dissolve benzylamine (1 equivalent) in an excess of ethyl formate (which also acts as the solvent).

  • Reaction Conditions: Stir the solution and heat it to reflux for approximately 20 hours.

  • Work-up: After the reaction is complete, evaporate the excess ethyl formate under reduced pressure.

  • Purification: Triturate the residual solid with petroleum ether to yield this compound. Further purification can be achieved by recrystallization.

The Leuckart reaction provides an alternative route to this compound, starting from benzaldehyde and formamide. The reaction proceeds by heating the reactants at high temperatures.[3]

dot

Leuckart_Reaction benzaldehyde Benzaldehyde heat High Temperature (>165 °C) benzaldehyde->heat formamide Formamide formamide->heat intermediate N-formyl derivative (intermediate) heat->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

Caption: Leuckart reaction for the synthesis of this compound.

  • Reaction Setup: In a reaction vessel, combine benzaldehyde and a molar excess of formamide.

  • Reaction Conditions: Heat the mixture to a temperature above 165°C. The reaction time can vary from 6 to 25 hours. For an accelerated reaction, specific molar ratios of formamide to formic acid (if used as a co-reagent) and reaction temperatures between 180-210°C can be employed.[4]

  • Work-up: After cooling, the reaction mixture will contain the formyl derivative of the amine. The this compound is then isolated.

  • Purification: The product can be purified by hydrolysis of any unreacted starting materials or byproducts, followed by extraction and recrystallization.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

The ¹H NMR spectrum of this compound typically shows distinct signals for the aromatic protons, the benzylic methylene protons, the amide proton, and the formyl proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~8.2-8.5s1H-CHO-
~7.2-7.4m5HAromatic (C₆H₅)-
~6.1 (broad)s1H-NH-
~4.4d2H-CH₂-~5-6 Hz

Note: Chemical shifts can vary slightly depending on the solvent used. The data presented is a general representation based on available spectra.[5]

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~163C=O (formyl)
~138Aromatic C (quaternary)
~128-129Aromatic CH
~127-128Aromatic CH
~43-44-CH₂- (benzylic)

Note: Chemical shifts are approximate and can vary with the solvent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibrational Mode
~3300N-H stretch
~3030-3080C-H stretch (aromatic)
~2850-2950C-H stretch (aliphatic)
~1660-1680C=O stretch (amide I)
~1530-1550N-H bend (amide II)
~1450, ~1495C=C stretch (aromatic)
~690, ~730C-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 135, corresponding to the molecular weight of this compound.[6]

  • Major Fragments: Common fragmentation pathways involve the cleavage of the benzylic C-N bond and the amide bond. Key fragments observed include:

    • m/z = 106: [C₇H₈N]⁺, resulting from the loss of the formyl group (-CHO).

    • m/z = 91: [C₇H₇]⁺, the tropylium ion, a very stable fragment formed by the loss of the formamide group. This is often the base peak.

    • m/z = 77: [C₆H₅]⁺, the phenyl cation, from the loss of the CH₂NHCHO group.

dot

Mass_Spec_Fragmentation M [C₆H₅CH₂NHCHO]⁺˙ m/z = 135 F1 [C₆H₅CH₂NH]⁺ m/z = 106 M->F1 - CHO F2 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->F2 - NHCHO F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CH₂

Caption: Proposed fragmentation pathway of this compound in Mass Spectrometry.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented protocols for enzymatic and chemical syntheses offer versatile options for its preparation. The comprehensive characterization data, including NMR, IR, and MS, serve as a valuable reference for researchers to confirm the identity and purity of the synthesized compound. This information is intended to support the work of scientists and professionals in the fields of chemical research and drug development, enabling the efficient and effective use of this compound as a key synthetic intermediate.

References

N-Benzylformamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Benzylformamide (CAS No. 6343-54-0) is an organic compound classified as a member of the formamides.[1] Structurally, it consists of a benzyl group attached to the nitrogen atom of a formamide moiety.[2] This white to pale yellow crystalline solid serves as a versatile and valuable synthetic intermediate in organic chemistry.[3][4] Its utility is particularly noted in the synthesis of various heterocyclic compounds and as a precursor in the development of potential therapeutic agents.[2][3] This document provides an in-depth overview of the physical, chemical, and spectral properties of this compound, along with experimental protocols, key applications, and safety information relevant to researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 1: Identifiers and Chemical Structure

IdentifierValue
IUPAC Name This compound[1][4]
CAS Number 6343-54-0[4][5]
Molecular Formula C₈H₉NO[4][5]
Molecular Weight 135.16 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)CNC=O[1]
InChI Key IIBOGKHTXBPGEI-UHFFFAOYSA-N[1][4]

Table 2: Physical Properties

PropertyValueSource
Appearance White to pale yellow solid/crystalline powder.[3][4][5]
Melting Point 58-64 °C[4][6]; 60-61 °C (lit.)[3][5]
Boiling Point 248.86 °C (rough estimate)[3][5]
Density 1.1031 (rough estimate)[3][5]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol.[3][5][7] Slightly soluble in water.[8]
pKa 16.35 ± 0.23 (Predicted)[3][5]
Refractive Index 1.5635 (rough estimate)[3][5]

Table 3: Spectral Data Summary

Spectral Data TypeAvailability
¹H NMR Available[1][9]
¹³C NMR Available[1][9]
¹⁵N NMR Available[1][9]
Infrared (IR) Spectroscopy Available (FTIR, ATR-IR)[1][9][10]
Mass Spectrometry (MS) Available (GC-MS, Electron Ionization)[1][9][11]
Raman Spectroscopy Available[1][9]

Synthesis and Reactivity

This compound is commonly prepared through the formylation of benzylamine.[5][12] This can be achieved by reacting benzylamine with reagents such as formamide or formic acid.[5] It is a versatile precursor that can be converted into various other functional groups and scaffolds, including amines and isocyanides.[13] It also participates in reactions to form ureas, making it a valuable building block in synthetic chemistry.[13]

Caption: Synthesis pathway for this compound from Benzylamine.

Experimental Protocols

While specific reaction conditions can be optimized, a general protocol for the laboratory-scale synthesis of this compound is outlined below. This protocol is based on the common formylation reaction of benzylamine.

Protocol: Synthesis of this compound

Materials:

  • Benzylamine

  • Formic acid (or a suitable formylating agent like ethyl formate)

  • Toluene (or another suitable solvent)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and Dean-Stark trap

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzylamine and a slight molar excess of formic acid in toluene.

  • Azeotropic Water Removal: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. Water produced during the reaction will be collected in the trap, driving the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize excess formic acid), water, and finally brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent (toluene) under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, this compound, will be a solid or oil that solidifies upon standing.[3][5] It can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography if necessary.

  • Characterization: Confirm the identity and purity of the final product using methods such as melting point determination, NMR spectroscopy, and IR spectroscopy.[1][4]

G cluster_applications Role of this compound in Drug Development A This compound B Synthetic Intermediate A->B C Thiadiazolidinone Derivatives B->C D Selective Antitubercular Agents B->D E Potential GSK-3 Inhibitors C->E G New Tuberculosis Treatments D->G F Therapeutics for Neurodegenerative Diseases & Cancer E->F

References

N-Benzylformamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6343-54-0

Structure:

N-Benzylformamide Structure

Synonyms: Benzylformamide, Formamide, N-(phenylmethyl)-

This technical guide provides an in-depth overview of this compound, a versatile synthetic intermediate with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering comprehensive data, experimental protocols, and pathway visualizations.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline powder.[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₉NO[2]
Molecular Weight 135.16 g/mol [3]
CAS Number 6343-54-0[2]
Melting Point 60-61 °C[4]
Boiling Point 248.86 °C (estimate)[4]
Density 1.1031 g/cm³ (estimate)[4]
InChI Key IIBOGKHTXBPGEI-UHFFFAOYSA-N[2]
SMILES O=CNCC1=CC=CC=C1[5]

Spectroscopic data are crucial for the identification and characterization of this compound. Key spectral information is available across various databases.[2][3][6]

Applications in Drug Development

This compound serves as a critical building block in the synthesis of various pharmacologically active compounds. Its utility is particularly notable in the development of novel therapeutics for infectious diseases and neurological disorders.

Antitubercular Agents

This compound and its derivatives have been investigated for their potential as antitubercular agents.[1] Specifically, chloro-substituted this compound derivatives have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis.[7][8] The presence of chloro-substituents on the benzyl ring has been shown to enhance the antitubercular activity.[7][8]

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

This compound is a useful intermediate in the preparation of thiadiazolidinone derivatives, which have been identified as potential inhibitors of Glycogen Synthase Kinase 3 (GSK-3).[1][9] GSK-3 is a key enzyme implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease and certain types of cancer.[9]

Experimental Protocols

Synthesis of N-(Chlorobenzyl)formamide Derivatives for Antituberculosis Screening

This section details a representative experimental protocol for the synthesis and evaluation of this compound derivatives, based on published multicomponent reaction methodologies.[7][8]

Objective: To synthesize a series of chloro-substituted this compound compounds and assess their in vitro activity against Mycobacterium tuberculosis H37Rv.

Materials:

  • Substituted aromatic aldehyde (e.g., 2-chlorobenzaldehyde, 2,4-dichlorobenzaldehyde)

  • Formamide

  • Formic acid

  • Isoniazid (positive control)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 and 7H11 media

  • Alamar Blue reagent

Synthesis Procedure (Amidoalkylation Reaction):

  • A mixture of the appropriate aromatic aldehyde, formamide, and formic acid is heated at 150°C.[8]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the target N-(chlorobenzyl)formamide is isolated and purified.

  • The structure of the synthesized compounds is confirmed using spectroscopic methods such as GC-MS, FTIR, ¹H-NMR, and ¹³C-NMR.[7][8]

Antituberculosis Activity Assay (Microplate Alamar Blue Assay - MABA):

  • The antituberculosis activity of the synthesized compounds is determined using the Microplate Alamar Blue Assay (MABA) method.[7][8]

  • Serial dilutions of the test compounds are prepared in Middlebrook 7H9 medium in a 96-well microplate.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • Isoniazid is used as a positive control, and wells with no compound serve as a negative control.

  • The plates are incubated at 37°C for a specified period.

  • Alamar Blue solution is added to each well, and the plates are re-incubated.

  • A color change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.[7][10]

Visualizations

Synthesis of Chloro-Substituted this compound Derivatives

The following diagram illustrates the general workflow for the synthesis of N-(chlorobenzyl)formamide derivatives via a multicomponent reaction.

Synthesis_Workflow A Aromatic Aldehyde (Chloro-substituted) D Reaction Mixture A->D B Formamide B->D C Formic Acid C->D E Heating (150°C) D->E Amidoalkylation F Isolation & Purification E->F G N-(Chlorobenzyl)formamide Product F->G H Structural Characterization (GC-MS, NMR, FTIR) G->H

Synthesis of N-(chlorobenzyl)formamide derivatives.
General Synthetic Pathway to Thiazolidinone Derivatives

The diagram below outlines a generalized synthetic pathway where this compound can be utilized as a precursor for the synthesis of thiadiazolidinone derivatives.

Thiazolidinone_Synthesis start This compound step1 Intermediate Formation (e.g., via reaction with P4S10) start->step1 Step 1 step2 Cyclization Reaction (with a suitable reagent) step1->step2 Step 2 product Thiadiazolidinone Derivative step2->product application Potential GSK-3 Inhibitor product->application

General pathway to Thiazolidinone derivatives.

References

Spectral Analysis of N-Benzylformamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for N-Benzylformamide (C₈H₉NO), a compound of interest in various research and development sectors. The following sections present key spectral data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectral Data

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

Table 1: ¹H NMR Spectral Data for this compound

SolventSpectrometer Frequency (MHz)Chemical Shift (δ) ppmMultiplicityAssignment
CDCl₃399.658.47sH-C(O)
7.41 - 7.27mAr-H
4.53dCH
2.90br sNH
DMSO-d₆399.658.52tNH
8.15dH-C(O)
7.33 - 7.25mAr-H
4.31dCH

s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet

¹³C NMR Spectral Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.[1]

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
162.6C =O
138.1Ar-C (quaternary)
128.7Ar-C H
127.8Ar-C H
127.5Ar-C H
45.0C H₂
Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2]

  • Filter the solution through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.[2]

  • Cap the NMR tube securely.

2. Instrument Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous magnetic field, which is crucial for high-resolution spectra.[3]

  • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

3. Data Acquisition (¹H NMR):

  • Use a standard single-pulse experiment.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Set a relaxation delay of 1-2 seconds between scans.

4. Data Acquisition (¹³C NMR):

  • Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum and enhance sensitivity.[3]

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus (this can range from several hundred to several thousand scans depending on the sample concentration).[2]

  • Use a relaxation delay of 2-5 seconds.[3]

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve this compound in Deuterated Solvent Filter Filter into NMR Tube Dissolve->Filter Setup Instrument Setup (Lock, Shim, Tune) Filter->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Final Spectrum Final Spectrum Reference->Final Spectrum

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H stretch
~3060MediumAromatic C-H stretch
~2850MediumAliphatic C-H stretch
~1660StrongC=O stretch (Amide I)
~1540MediumN-H bend (Amide II)
~1450 & ~1495MediumAromatic C=C stretch

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, ATR, or solution).

Experimental Protocol for FT-IR Spectroscopy

1. KBr Pellet Method:

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[4][5] The mixture should be a fine, homogeneous powder.[5]

  • Transfer the powder to a pellet die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6]

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum.

2. Attenuated Total Reflectance (ATR) Method:

  • Place a small amount of solid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).[7][8]

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[7]

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum.

IR_Methods cluster_kbr KBr Pellet Method cluster_atr ATR Method Grind Grind Sample with KBr Press Press into Pellet Grind->Press Analyze_KBr Analyze Press->Analyze_KBr Place Place Sample on Crystal Apply_Pressure Apply Pressure Place->Apply_Pressure Analyze_ATR Analyze Apply_Pressure->Analyze_ATR This compound This compound This compound->Grind This compound->Place

IR Sample Preparation Methods

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Mass Spectral Data

The mass spectrum of this compound typically shows a prominent molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative IntensityAssignment
135High[M]⁺ (Molecular Ion)
106High[M - CHO]⁺
91High[C₇H₇]⁺ (Tropylium ion)
77Medium[C₆H₅]⁺ (Phenyl ion)
44Medium[H₂NCO]⁺

Note: Relative intensities can vary depending on the instrument and ionization conditions.

Experimental Protocol for Mass Spectrometry

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[9]

  • GC Conditions:

    • Injector: Split/splitless injector, typically at 250 °C.

    • Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).

  • LC Conditions:

    • Column: A reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%) to aid ionization.

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 50-500.

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion (e.g., [M+H]⁺ at m/z 136) and subjecting it to collision-induced dissociation (CID).[10]

Spectral_Analysis_Relationship cluster_techniques Spectroscopic Techniques cluster_info Information Obtained Compound This compound (C₈H₉NO) NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Carbon-Hydrogen Framework (Connectivity) NMR->Structure Func_Groups Functional Groups (C=O, N-H, C-H) IR->Func_Groups Mol_Weight Molecular Weight & Formula MS->Mol_Weight Fragments Structural Fragments MS->Fragments

Relationship Between Spectroscopic Techniques and Structural Information

References

N-Benzylformamide solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of N-Benzylformamide

Introduction

This compound (CAS: 6343-54-0), a member of the formamides class, is an organic compound with the chemical formula C8H9NO.[1][2] Structurally, it is related to formamide and belongs to the class of organic compounds known as benzene and substituted derivatives.[3][4] At room temperature, it can be a colorless liquid or a white to pale yellow powder.[1][5] this compound serves as a valuable reagent in organic synthesis, notably in transition metal-catalyzed reactions like the Suzuki and Heck couplings.[1] Its solubility is a critical physicochemical property that dictates its application in synthesis, purification, formulation design, and various analytical procedures, making a thorough understanding essential for researchers in chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for predicting its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C8H9NO[1][6]
Molecular Weight 135.16 g/mol [2][7]
Melting Point 60-61 °C[1][6]
IUPAC Name This compound[2][8]
logPoct/wat 0.933 (Crippen Calculated)[7]

Solubility Profile of this compound

The solubility of this compound has been described qualitatively in several common solvents. Quantitative experimental data in publicly accessible literature is limited; however, predicted and calculated values for water solubility are available.

SolventSolubility (at Standard Temperature)TypeSource
Water 3.97 g/LPredicted[3]
Water ~2.53 g/L (from log10WS = -1.73)Calculated[7]
Chloroform Slightly SolubleQualitative[6]
DMSO Slightly SolubleQualitative[6]
Methanol Slightly SolubleQualitative[6]

Note: The calculated water solubility was derived from the Log10 of Water Solubility (in mol/L) value of -1.73 and a molecular weight of 135.16 g/mol .[7]

Experimental Protocol for Solubility Determination

The thermodynamic solubility of this compound can be reliably determined using the industry-standard saturation shake-flask method.[9][10] This protocol ensures that the solid solute and the solvent are in equilibrium.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Solvent of interest (e.g., water, ethanol, etc.)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV, GC)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium (e.g., 5-10 mg).[9]

  • Solvent Addition: Add a precise, known volume of the test solvent to the vial.[9]

  • Equilibration: Securely cap the vial and place it in a temperature-controlled shaker (e.g., set to 25 °C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vial or carefully filter the supernatant using a syringe filter.[11] This step must be performed reliably to avoid transferring solid particles.[10]

  • Dilution: Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent to bring its concentration within the linear range of the analytical method's calibration curve.[9]

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or Gas Chromatography (GC), to determine the concentration of this compound.[11][12]

  • Calculation: Using the concentration obtained from the analysis and the dilution factor, calculate the original concentration in the saturated supernatant. Report the final solubility in standard units such as mg/mL or mol/L, specifying the solvent and temperature.[9]

G cluster_prep Preparation & Equilibration cluster_sep Separation & Analysis cluster_calc Result A 1. Add excess This compound to vial B 2. Add precise volume of solvent A->B C 3. Seal and shake at constant temperature (e.g., 24-48h) B->C D 4. Separate supernatant (Centrifuge or Filter) C->D E 5. Accurately dilute saturated supernatant D->E F 6. Analyze concentration (e.g., HPLC, GC) E->F G 7. Calculate solubility (mg/mL or mol/L) F->G G cluster_reactants Reactants cluster_process Process cluster_product Product A Benzylamine C Reaction under controlled temperature A->C B Formic Acid or Formamide B->C D This compound C->D

References

N-Benzylformamide: A Technical Whitepaper on its Core Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylformamide (NBF) is a versatile organic compound with demonstrated interactions in significant biological pathways. Primarily recognized as a synthetic intermediate in pharmaceutical chemistry, NBF's direct biological activities are centered on two key proteins: All-trans-retinol dehydrogenase [NAD(+)] ADH1B and N-substituted formamide deformylase. This document provides a comprehensive technical overview of the mechanisms of action of this compound, detailing its role as both an enzyme inhibitor and a substrate. It includes quantitative data on its biological targets, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows to support further research and development.

Core Biological Interactions of this compound

This compound's primary mechanisms of action are twofold:

  • Inhibition of All-trans-retinol dehydrogenase [NAD(+)] ADH1B: NBF acts as a potent and selective uncompetitive inhibitor of ADH1B, an enzyme critical in the metabolism of retinol (Vitamin A).

  • Substrate for N-substituted formamide deformylase: NBF is hydrolyzed by this enzyme into benzylamine and formate, a reaction with implications for both the metabolic fate of NBF and potential chemoenzymatic applications.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the interaction of this compound with its primary biological targets.

Target EnzymeInteraction TypeParameterValueOrganismReference
All-trans-retinol dehydrogenase [NAD(+)] ADH1BUncompetitive InhibitionK_i0.33 µM (330 nM)HumanSchindler, J. F., Berst, K. B., & Plapp, B. V. (1998). Journal of Medicinal Chemistry, 41(10), 1696–1701.[1]
N-substituted formamide deformylase (NfdA)SubstrateK_m0.95 ± 0.05 mMArthrobacter pascensFukatsu, H., et al. (2004). Proceedings of the National Academy of Sciences, 101(38), 13726-13731.
N-substituted formamide deformylase (NfdA)Substratek_cat1.2 ± 0.1 s⁻¹Arthrobacter pascensFukatsu, H., et al. (2004). Proceedings of the National Academy of Sciences, 101(38), 13726-13731.

Mechanism of Action: Inhibition of ADH1B and the Retinoid Pathway

This compound functions as an uncompetitive inhibitor of human alcohol dehydrogenase 1B (ADH1B), with a reported Ki of 0.33 µM.[1] This mode of inhibition is significant as it means NBF binds to the enzyme-NADH complex, making it an effective inhibitor even at saturating concentrations of the alcohol substrate.[1]

ADH1B is a key enzyme in the retinoid metabolic pathway, responsible for the oxidation of all-trans-retinol to all-trans-retinal.[2][3] This is a rate-limiting step in the synthesis of retinoic acid, a critical signaling molecule that regulates gene expression through nuclear receptors (RAR and RXR). By inhibiting ADH1B, this compound effectively blocks the production of all-trans-retinal, thereby downregulating the synthesis of retinoic acid and impacting a wide array of cellular processes, including cell differentiation, proliferation, and apoptosis.

Signaling Pathway Diagram

ADH1B_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol All-trans-Retinol ADH1B_NADH ADH1B-NADH Complex Retinol->ADH1B_NADH Substrate Retinal All-trans-Retinal ALDH ALDH Retinal->ALDH ADH1B_NADH->Retinal Product Inhibited_Complex ADH1B-NADH-NBF (Inactive Complex) ADH1B_NADH->Inhibited_Complex NBF This compound NBF->ADH1B_NADH Uncompetitive Inhibitor Retinoic_Acid All-trans-Retinoic Acid ALDH->Retinoic_Acid RAR_RXR RAR/RXR Nuclear Receptors Retinoic_Acid->RAR_RXR Ligand Binding RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to DNA Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Caption: Inhibition of the ADH1B-mediated retinoid signaling pathway by this compound.

Mechanism of Action: Substrate for N-substituted formamide deformylase

This compound is a substrate for the enzyme N-substituted formamide deformylase (NfdA), which is found in microorganisms such as Arthrobacter pascens. This enzyme catalyzes the hydrolysis of NBF to benzylamine and formate.[4][5][6] This metabolic pathway is relevant in the context of isonitrile metabolism, where isonitrile hydratase converts isonitriles to N-substituted formamides, which are then deformylated by NfdA. The reverse reaction, the synthesis of this compound from benzylamine and formate, is also catalyzed by NfdA under conditions of high substrate concentration.

Enzymatic Reaction Diagram

NfdA_Reaction NBF This compound NfdA N-substituted formamide deformylase (NfdA) NBF->NfdA Substrate Water H₂O Water->NfdA Benzylamine Benzylamine NfdA->Benzylamine Product 1 Formate Formate NfdA->Formate Product 2

Caption: Hydrolysis of this compound by N-substituted formamide deformylase.

Experimental Protocols

Inhibition of Human Alcohol Dehydrogenase (ADH) Isozymes

This protocol is based on the methods described by Schindler, Berst, and Plapp (1998) in the Journal of Medicinal Chemistry.[1]

Objective: To determine the inhibition constants (Ki) of this compound for various human ADH isozymes.

Materials:

  • Human ADH isozymes (α, β1, γ2, σ)

  • NAD+

  • Ethanol

  • This compound

  • Sodium phosphate buffer (pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing sodium phosphate buffer (pH 7.0), NAD+, and the specific ADH isozyme in a cuvette.

  • Add varying concentrations of ethanol to initiate the reaction.

  • Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.

  • Repeat the assay in the presence of various concentrations of this compound.

  • The assays are conducted at 25°C.

Data Analysis:

  • Initial velocities are determined from the linear portion of the absorbance versus time plots.

  • The data are fitted to the equation for uncompetitive inhibition to determine the Ki value.

N-substituted formamide deformylase (NfdA) Activity Assay

This protocol is based on the methods described by Fukatsu et al. (2004) in the Proceedings of the National Academy of Sciences.

Objective: To measure the enzymatic activity of NfdA using this compound as a substrate.

Materials:

  • Purified N-substituted formamide deformylase (NfdA)

  • This compound

  • Potassium phosphate buffer (pH 7.5)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer (pH 7.5) and this compound.

  • Initiate the reaction by adding a known amount of purified NfdA.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding an appropriate quenching agent (e.g., acid).

  • Analyze the reaction mixture by HPLC to quantify the amount of benzylamine produced.

Data Analysis:

  • Generate a standard curve for benzylamine to correlate peak area with concentration.

  • Calculate the initial reaction velocity based on the amount of benzylamine produced over time.

  • Determine the kinetic parameters (Km and kcat) by measuring the initial velocities at varying concentrations of this compound and fitting the data to the Michaelis-Menten equation.

Experimental Workflows

Workflow for ADH Inhibition Assay

ADH_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - ADH Isozyme - NAD+ - Ethanol - this compound - Buffer (pH 7.0) Start->Prepare_Reagents Reaction_Setup Set up Reaction Mixture in Cuvette: Buffer + NAD+ + ADH Isozyme Prepare_Reagents->Reaction_Setup Add_Substrate Add Ethanol to Initiate Reaction Reaction_Setup->Add_Substrate Measure_Absorbance Monitor Absorbance at 340 nm Add_Substrate->Measure_Absorbance Repeat_with_Inhibitor Repeat with Varying Concentrations of this compound Measure_Absorbance->Repeat_with_Inhibitor Data_Analysis Data Analysis: - Calculate Initial Velocities - Fit to Uncompetitive Inhibition Model Repeat_with_Inhibitor->Data_Analysis Determine_Ki Determine Ki Value Data_Analysis->Determine_Ki End End Determine_Ki->End

Caption: Experimental workflow for determining the inhibition of ADH by this compound.

Workflow for NfdA Activity Assay

NfdA_Activity_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified NfdA Enzyme - this compound - Buffer (pH 7.5) Start->Prepare_Reagents Reaction_Setup Set up Reaction Mixture: Buffer + this compound Prepare_Reagents->Reaction_Setup Initiate_Reaction Add NfdA to Initiate Reaction Reaction_Setup->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with Quenching Agent Incubate->Stop_Reaction HPLC_Analysis Analyze Benzylamine Production by HPLC Stop_Reaction->HPLC_Analysis Data_Analysis Data Analysis: - Quantify Benzylamine - Calculate Initial Velocities HPLC_Analysis->Data_Analysis Determine_Kinetics Determine Km and kcat Data_Analysis->Determine_Kinetics End End Determine_Kinetics->End

Caption: Experimental workflow for determining the kinetic parameters of NfdA with this compound.

Conclusion

This compound exhibits distinct and well-characterized mechanisms of action that are of significant interest to researchers in pharmacology and drug development. Its potent and selective uncompetitive inhibition of ADH1B highlights its potential as a modulator of the retinoid signaling pathway. Concurrently, its role as a substrate for N-substituted formamide deformylase provides insights into its metabolic fate and opens avenues for biocatalytic applications. The data, protocols, and pathway visualizations presented in this whitepaper offer a foundational resource for further investigation into the therapeutic and research applications of this compound.

References

N-Benzylformamide: A Technical Overview of its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylformamide (NBF) is a simple aromatic amide that has attracted interest in medicinal chemistry primarily as a structural motif in a variety of biologically active compounds. However, direct studies on the intrinsic biological activities of this compound itself are notably scarce in publicly available scientific literature. This technical guide synthesizes the current understanding of this compound, focusing on its metabolic fate and the biological activities of its primary metabolite, benzylamine, and related N-benzyl derivatives. This document aims to provide a comprehensive resource by detailing relevant experimental protocols for assessing anticonvulsant, anti-inflammatory, and antimicrobial properties, presenting quantitative data from studies on its derivatives, and visualizing key metabolic and signaling pathways. The significant knowledge gap regarding the parent compound's activity underscores a potential area for future research.

Introduction

This compound is an organic compound belonging to the formamide family.[1] While it serves as a useful synthetic intermediate in the preparation of various derivatives, its own pharmacological profile is not well-established.[2] A crucial aspect of its biological relevance lies in its in vivo metabolism. In biological systems, this compound can be hydrolyzed by the enzyme N-substituted formamide deformylase to yield benzylamine and formate.[3][4][5] This metabolic conversion is a key consideration, as the resulting benzylamine is known to possess a range of biological activities.[6] Therefore, any observed in vivo effects of this compound could potentially be attributed to its metabolite.

This guide will explore the known biological activities associated with the N-benzyl structural core, drawing evidence from studies on its derivatives and its primary metabolite, benzylamine.

Metabolic Pathway of this compound

The primary metabolic pathway for this compound in certain biological systems is its enzymatic hydrolysis into benzylamine and formate. This reaction is catalyzed by N-substituted formamide deformylase.[3][4][5]

Metabolism NBF This compound Enzyme N-substituted formamide deformylase NBF->Enzyme BA Benzylamine F Formate Enzyme->BA Enzyme->F

Caption: Metabolic conversion of this compound.

Biological Activities

Direct experimental evidence for the anticonvulsant, anti-inflammatory, and antimicrobial activities of this compound is limited. However, numerous derivatives incorporating the N-benzyl moiety exhibit significant activity in these areas. The following sections summarize the findings for these related compounds and the metabolite benzylamine.

Anticonvulsant Activity

While this compound itself has not been extensively evaluated as an anticonvulsant, a range of N-benzyl derivatives have shown promising activity in preclinical models. These compounds are often effective in models of generalized tonic-clonic seizures, such as the maximal electroshock (MES) seizure test.

Table 1: Anticonvulsant Activity of this compound Derivatives

CompoundAnimal ModelAdministration RouteED₅₀ (mg/kg)Reference CompoundED₅₀ (mg/kg)
N-benzyl 2-acetamido-3-methoxypropionamideMouse (MES)i.p.8.3Phenytoin6.5
N-benzyl 2-acetamido-3-methoxypropionamideRat (MES)p.o.3.9Phenytoin23
N-benzyl 2-acetamido-3-ethoxypropionamideMouse (MES)i.p.17.3Phenytoin6.5
N-benzyl 2-acetamido-3-ethoxypropionamideRat (MES)p.o.19Phenytoin23

Data presented is for derivatives of this compound, not the compound itself.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds related to this compound is an active area of research. Benzylamine derivatives have been shown to modulate inflammatory pathways, including the NF-κB signaling cascade. The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_complex Inactive Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P IκB-P IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocation Proteasome Proteasome IkB_P->Proteasome degradation DNA DNA NFkB_n->DNA binds ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes transcription Derivative N-Benzyl Derivatives Derivative->IKK inhibit

Caption: Simplified NF-κB Signaling Pathway.

Antimicrobial Activity

Benzylamine and its derivatives have been reported to possess antibacterial and antifungal properties.[6][7][8] The evaluation of these compounds typically involves determining the Minimum Inhibitory Concentration (MIC) against various microbial strains.

Table 2: Antimicrobial Activity of Benzylamine Derivatives

Compound ClassTarget OrganismActivity
Benzylamine derivativesGram-positive bacteriaModerate to high
Benzylamine derivativesGram-negative bacteriaVariable
Benzylamine derivativesFungiModerate

This table represents a qualitative summary for classes of benzylamine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the biological activities of this compound. These protocols are based on standard, widely accepted assays used for similar compounds.

Anticonvulsant Activity Assays

This model is used to identify compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures.[9][10][11][12]

  • Objective: To determine the ability of a test compound to abolish the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

  • Animals: Male mice (e.g., CF-1 strain, 20-25 g) or rats (e.g., Sprague-Dawley, 100-150 g).

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal, oral).

    • At the time of predicted peak effect, apply a drop of anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal.

    • Place the corneal electrodes on the eyes.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice; 150 mA for 0.2 seconds in rats).

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure lasting at least 3 seconds.

    • The absence of the tonic hindlimb extension is considered protection.

    • The ED₅₀ (median effective dose) is calculated as the dose that protects 50% of the animals.

This model is used to identify compounds that can raise the threshold for seizure induction, modeling myoclonic and absence seizures.[9][13][14][15][16][17]

  • Objective: To evaluate the ability of a test compound to prevent clonic seizures induced by the chemoconvulsant pentylenetetrazole.

  • Animals: Male mice (e.g., CF-1 strain, 20-25 g).

  • Procedure:

    • Administer the test compound or vehicle control.

    • At the time of predicted peak effect, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).

    • Observe the animals for 30 minutes for the presence of a clonic seizure, characterized by clonus of the limbs, lasting for at least 5 seconds.

    • The absence of a clonic seizure is considered protection.

    • The ED₅₀ is calculated as the dose that protects 50% of the animals.

Anticonvulsant_Workflow cluster_MES MES Test cluster_PTZ PTZ Test MES_Start Administer Compound MES_Stim Electrical Stimulus (Corneal) MES_Start->MES_Stim MES_Obs Observe for Tonic Hindlimb Extension MES_Stim->MES_Obs MES_End Protection or Seizure MES_Obs->MES_End PTZ_Start Administer Compound PTZ_Inject Inject PTZ (s.c.) PTZ_Start->PTZ_Inject PTZ_Obs Observe for Clonic Seizure PTZ_Inject->PTZ_Obs PTZ_End Protection or Seizure PTZ_Obs->PTZ_End

Caption: Workflow for anticonvulsant activity screening.

In Vitro Anti-inflammatory Assay

This assay assesses the ability of a compound to inhibit the production of inflammatory mediators from immune cells stimulated with a bacterial component.[18][19][20][21][22]

  • Objective: To quantify the inhibitory effect of a test compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

    • After incubation, collect the cell culture supernatant.

    • Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess assay.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.

    • The IC₅₀ (half-maximal inhibitory concentration) is determined as the concentration of the compound that reduces the production of the inflammatory mediator by 50%.

Antimicrobial Activity Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][23][24][25][26]

  • Objective: To determine the MIC of a test compound against various bacterial and fungal strains.

  • Method: Broth microdilution method.

  • Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), standardized microbial inoculum.

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

    • Add a standardized inoculum of the test microorganism to each well (final concentration of approximately 5 x 10⁵ CFU/mL).

    • Include a positive control (microorganism without the test compound) and a negative control (broth without microorganism).

    • Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Conclusion

This compound represents a chemical scaffold of interest due to the diverse biological activities demonstrated by its derivatives and its primary metabolite, benzylamine. While there is a significant lack of direct experimental data on the biological activities of this compound itself, the available information on related compounds suggests potential for anticonvulsant, anti-inflammatory, and antimicrobial properties. The metabolic conversion to benzylamine is a critical factor that warrants consideration in any in vivo investigation. The experimental protocols detailed in this guide provide a robust framework for the future evaluation of this compound and its derivatives. Further research is imperative to elucidate the direct pharmacological profile of this compound and to determine its potential as a therapeutic agent or a lead compound for drug discovery.

References

N-Benzylformamide: A Comprehensive Technical Review for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylformamide is a versatile organic compound with the chemical formula C8H9NO. It serves as a crucial intermediate in the synthesis of various biologically active molecules. This technical guide provides an in-depth review of this compound, encompassing its physicochemical properties, synthesis methodologies, and its role as a precursor in the development of therapeutic agents, particularly focusing on its derivatives with antitubercular and Glycogen Synthase Kinase-3 (GSK-3) inhibitory activities. Detailed experimental protocols for key synthetic transformations and biological assays are provided, alongside a comprehensive compilation of quantitative data and visual representations of relevant chemical and biological pathways.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder with a molecular weight of 135.16 g/mol .[1][2] It is slightly soluble in chloroform, DMSO, and methanol.[3] A comprehensive summary of its physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C8H9NO[4]
Molecular Weight 135.16 g/mol [2]
CAS Number 6343-54-0[2]
Melting Point 60-61 °C[1]
Boiling Point 248.86 °C (estimate)[1]
Density 1.1031 g/cm³ (estimate)[1]
Solubility Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)[3]
pKa 16.35 ± 0.23 (Predicted)[4]
LogP 0.933 (Crippen Calculated)[5]
Appearance White to off-white crystalline powder[1]

Synthesis of this compound

This compound can be synthesized through several methods. The most common approaches involve the formylation of benzylamine.

N-Formylation of Benzylamine using Formic Acid

A practical and convenient method for the N-formylation of benzylamine involves its reaction with aqueous formic acid in toluene with azeotropic removal of water.[6]

Experimental Protocol:

A mixture of benzylamine (1.0 g, 9.3 mmol) and 85% aqueous formic acid (1.2 equivalents) in toluene is heated under reflux using a Dean-Stark trap for 4-9 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is evaporated to yield crude this compound, which is often of sufficient purity for subsequent use. If necessary, further purification can be achieved by column chromatography.[6] This method offers excellent yields (typically >95%) and avoids the need for strictly anhydrous conditions.[6]

Enzymatic Synthesis from Benzylamine and Formate

An alternative, greener synthetic route utilizes the reverse reaction of N-substituted formamide deformylase.[2] This enzyme catalyzes the synthesis of this compound from benzylamine and formate.

Experimental Protocol:

The standard assay mixture for the enzymatic synthesis contains 0.1 M potassium phosphate buffer (pH 7.5), 100 mM benzylamine, 2 M formate, and 0.1 mg/ml of purified N-substituted formamide deformylase in a total volume of 100 μl. The reaction is initiated by the addition of the enzyme and incubated at 25°C for a specified time. The reaction is terminated by adding 1 M citrate-Na2PO4 buffer (pH 4.0). The product, this compound, is then quantified by High-Performance Liquid Chromatography (HPLC).[2]

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis benzylamine Benzylamine nbf This compound benzylamine->nbf Toluene, Reflux (Dean-Stark) benzylamine->nbf pH 7.5, 25°C formic_acid Formic Acid formic_acid->nbf enzyme N-substituted formamide deformylase enzyme->nbf formate Formate formate->nbf

Caption: Synthetic routes to this compound.

Applications in Drug Development

This compound is a valuable building block for the synthesis of heterocyclic compounds with potential therapeutic applications.

Antitubercular Agents

Derivatives of this compound have demonstrated promising activity against Mycobacterium tuberculosis. Specifically, chloro-substituted N-benzylformamides have been synthesized and evaluated for their antitubercular properties.

Synthesis of N-(chlorobenzyl)formamide Derivatives:

A multicomponent reaction of an appropriate chlorobenzaldehyde, formamide, and formic acid at 150°C yields the corresponding N-(chlorobenzyl)formamide derivative.[4]

Antitubercular Activity:

The antitubercular activity of these compounds has been assessed using the Microplate Alamar Blue Assay (MABA). The Minimum Inhibitory Concentration (MIC) is a key parameter determined in these assays.

Table 2: Antitubercular Activity of N-(chlorobenzyl)formamide Derivatives against M. tuberculosis H37Rv

CompoundSubstituentMIC (µg/mL)
N-(2,4-dichlorobenzyl)formamide2,4-dichloro500
N-(2,6-dichlorobenzyl)formamide2,6-dichloro500
Other chloro-derivatives-1000
Isoniazid (Control)-< 1.95

Data extracted from ProQuest document on N-(Chlorobenzyl) Formamide as an Antituberculosis Agent.[4]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the MIC of compounds against M. tuberculosis. The assay is typically performed in 96-well microplates. A standardized inoculum of M. tuberculosis H37Rv is added to wells containing serial dilutions of the test compounds in Middlebrook 7H9 broth. The plates are incubated for a defined period, after which Alamar Blue reagent is added. The color change from blue to pink indicates bacterial growth, and the MIC is defined as the lowest concentration of the compound that prevents this color change.

G start Prepare serial dilutions of This compound derivatives in 96-well plate inoculate Inoculate with M. tuberculosis H37Rv start->inoculate incubate Incubate at 37°C inoculate->incubate add_reagent Add Alamar Blue reagent incubate->add_reagent incubate2 Incubate add_reagent->incubate2 read Read results (color change) incubate2->read determine_mic Determine Minimum Inhibitory Concentration (MIC) read->determine_mic

Caption: Workflow for MABA assay.

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

This compound can serve as a precursor for the synthesis of thiadiazolidinone (TDZD) derivatives, which have been identified as non-ATP competitive inhibitors of GSK-3β.[4] GSK-3β is a key enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease and cancer.

Plausible Synthetic Pathway to Thiadiazolidinone Derivatives:

A plausible synthetic route from this compound to 2-benzyl-1,2,4-thiadiazolidine-3,5-dione involves two key steps:

  • Thionation: Conversion of the formamide to a thioformamide (N-benzylthioformamide) using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P4S10).

  • Cyclization: Reaction of the resulting N-benzylthioformamide with a reagent like chlorocarbonylsulfenyl chloride to form the thiadiazolidinone ring.

G nbf This compound nbtf N-Benzylthioformamide nbf->nbtf tdzd 2-Benzyl-1,2,4-thiadiazolidine- 3,5-dione nbtf->tdzd reagent1 Lawesson's Reagent or P4S10 reagent1->nbtf reagent2 Chlorocarbonylsulfenyl Chloride reagent2->tdzd

Caption: Plausible synthesis of a TDZD derivative from this compound.

GSK-3β Inhibitory Activity:

Various TDZD derivatives have been evaluated for their ability to inhibit GSK-3β. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 3: GSK-3β Inhibitory Activity of Selected Thiadiazolidinone Derivatives

CompoundStructureGSK-3β IC50 (µM)
TDZD-84-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione~5
Compound 74 (from Martinez et al.)4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione~5
Other TDZD derivativesVaried substitutionsMicromolar range

IC50 values are approximate and sourced from literature describing TDZD derivatives as GSK-3β inhibitors.[4][7]

Experimental Protocol: GSK-3β Kinase Assay

The inhibitory activity of compounds against GSK-3β can be determined using a variety of kinase assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol Outline:

  • Reaction Setup: The assay is performed in a microplate format. The reaction mixture includes the GSK-3β enzyme, a specific substrate (e.g., a pre-phosphorylated peptide), ATP, and the test compound at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature to allow for the phosphorylation of the substrate by the enzyme.

  • Detection: The reaction is stopped, and a detection reagent containing a labeled antibody that specifically recognizes the phosphorylated substrate is added.

  • Signal Measurement: The signal (e.g., fluorescence) is measured, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway Implication:

By inhibiting GSK-3β, TDZD derivatives can modulate downstream signaling pathways, such as the Wnt/β-catenin pathway. In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and survival.

G tdzd Thiadiazolidinone Derivative gsk3b GSK-3β tdzd->gsk3b beta_catenin_p Phosphorylated β-catenin gsk3b->beta_catenin_p Phosphorylation beta_catenin β-catenin gsk3b->beta_catenin degradation Proteasomal Degradation beta_catenin_p->degradation beta_catenin->beta_catenin_p nucleus Nucleus beta_catenin->nucleus transcription Target Gene Transcription nucleus->transcription

Caption: GSK-3β inhibition by TDZDs and its effect on β-catenin signaling.

Spectral Data

A summary of key spectral data for this compound is provided in Table 4. This data is essential for the identification and characterization of the compound.

Table 4: Spectral Data for this compound

SpectrumSolventKey Peaks/Shifts (ppm or cm⁻¹)Source(s)
¹H NMR CDCl₃8.47 (s, 1H, CHO), 7.41-7.17 (m, 5H, Ar-H), 4.45 (d, 2H, CH₂)[8]
¹³C NMR CDCl₃162.7 (CHO), 137.5 (Ar-C), 128.8 (Ar-CH), 127.8 (Ar-CH), 127.6 (Ar-CH), 44.2 (CH₂)[9]
IR (Gas Phase) -~3450 (N-H stretch), ~1680 (C=O stretch)[10]
Mass Spectrum (EI) -m/z 135 (M+), 106, 91, 77[8]

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry and drug development. Its straightforward synthesis and versatile reactivity make it an ideal starting material for the creation of diverse molecular scaffolds. The demonstrated antitubercular activity of its derivatives and the potential for its conversion into potent GSK-3β inhibitors highlight its significance for researchers in these fields. This technical guide has consolidated the available literature on this compound, providing a solid foundation of its properties, synthesis, and applications, and aims to facilitate further research and development of novel therapeutics derived from this core structure.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Benzylformamide: Core Scaffold for Diverse Therapeutic Agents

Introduction

This compound is an organic compound featuring a benzyl group attached to a formamide moiety.[1][2] While modest in its own biological activity, it serves as a crucial synthetic intermediate and a foundational scaffold in medicinal chemistry.[3][4] Its structural simplicity and synthetic accessibility have allowed for the development of a wide array of derivatives with potent and selective activities against various therapeutic targets. These derivatives have shown promise in oncology, neurodegenerative diseases, and infectious diseases.[3][5][6] This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, biological activities, and therapeutic potential, with detailed experimental protocols and data for researchers in drug discovery and development.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder.[4] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 6343-54-0[2]
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.16 g/mol [1]
Melting Point 60-61 °C[7]
IUPAC Name This compound[8]
Synonyms N-Formylbenzylamine, Benzyl formamide[2][4]

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be achieved through both chemical and enzymatic routes.

Chemical Synthesis

A common laboratory method for preparing this compound involves the reaction of benzylamine with formamide.[7] More broadly, N-substituted benzamide derivatives are often synthesized by modifying the structure of a lead compound, such as reacting a corresponding acid chloride with an appropriate amine.[9]

Enzymatic Synthesis

An interesting and green alternative is the enzymatic synthesis of this compound. The enzyme N-substituted formamide deformylase, which typically hydrolyzes N-substituted formamides, can catalyze the reverse reaction.[9][10] This reaction synthesizes this compound (NBFA) from benzylamine and formate, particularly at high substrate concentrations.[10][11] The same enzyme can also produce N-benzylacetamide and N-benzylpropionamide using acetate and propionate as substrates, respectively.[10]

G cluster_workflow Enzymatic Synthesis of N-Benzylcarboxamides formate Formate / Acetate enzyme N-substituted formamide deformylase formate->enzyme Binds first benzylamine Benzylamine benzylamine->enzyme Binds second nbfa This compound (NBFA) / N-Benzylacetamide enzyme->nbfa Catalyzes reverse reaction

Caption: Workflow for the enzymatic synthesis of N-benzylcarboxamides.

Therapeutic Applications and Biological Activities of Derivatives

The N-benzylamide scaffold has been extensively explored to develop inhibitors for a range of enzymes and proteins implicated in human diseases.

Anticancer Activity

Several classes of this compound derivatives have demonstrated significant potential as anticancer agents by targeting different mechanisms.

1. Tubulin Polymerization Inhibitors: A series of N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization.[12] These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells. Compound 20b from this series showed remarkable antiproliferative activities against several cancer cell lines.[12] Its water-soluble prodrug, 20b-P , significantly inhibited tumor growth in a mouse model without obvious toxicity.[12]

G nbb N-Benzylbenzamide Derivative (e.g., 20b) tubulin α/β-Tubulin Dimers nbb->tubulin Binds to Colchicine Site mt Microtubules nbb->mt Inhibits Polymerization tubulin->mt Polymerization mitosis Mitosis mt->mitosis Forms Mitotic Spindle apoptosis Apoptosis mitosis->apoptosis Disruption Leads to

Caption: Mechanism of tubulin polymerization inhibition by N-benzylbenzamides.

2. Histone Deacetylase (HDAC) Inhibitors: Inspired by the structure of the known HDAC inhibitor Entinostat (MS-275), novel N-substituted benzamide derivatives have been synthesized.[13] HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. Several of the synthesized compounds exhibited antiproliferative activities comparable to or better than MS-275 against cancer cell lines like MCF-7 and K562.[13]

3. Other Anticancer Targets:

  • Golgi α-Mannosidase II (GMII) Inhibitors: N-benzyl substitution of polyhydroxypyrrolidines led to selective inhibitors of GMII, an enzyme involved in N-glycan biosynthesis, which is crucial for tumor growth and metastasis.[14]

  • Indole Core Sulfonamides: A library of N-benzyl sulfonamides derived from an indole core showed selective activity towards pancreatic cancer cell lines, potentially acting as metabolic inhibitors.[6]

Table 1: Anticancer Activity of this compound Derivatives

Compound ClassTargetExample CompoundIC₅₀Cell LineReference
N-BenzylbenzamideTubulin Polymerization20b12 - 27 nMVarious cancer cells[12]
N-Substituted BenzamideHDAC-Comparable to MS-275MCF-7, K562[13]
N-Benzyl PolyhydroxypyrrolidineGolgi α-Mannosidase II-92 - 200 µMLeukemia cells[14]
Indolyl SulfonamideMetabolic Inhibition-Sub-micromolarPANC-1[6]
Neurodegenerative Diseases

Derivatives of this compound have emerged as promising candidates for treating Alzheimer's disease (AD) by targeting key enzymes in neurotransmission.

1. Cholinesterase Inhibitors: Alzheimer's disease is characterized by a decline in acetylcholine levels. Inhibiting the enzymes that degrade acetylcholine—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a primary therapeutic strategy.

  • Selective BChE Inhibitors: A series of N-benzyl benzamide derivatives were developed as highly potent and selective sub-nanomolar inhibitors of BChE.[5][15] Compounds S11-1014 and S11-1033 showed marked therapeutic effects against cognitive impairment in an animal model.[5]

  • Dual HDAC/AChE Inhibitors: Recognizing the multifactorial nature of AD, N-benzyl piperidine derivatives were designed to dually inhibit both HDAC and AChE.[16] Compounds d5 and d10 from this series showed potent dual inhibition and exhibited other beneficial properties like metal chelation and inhibition of Aβ aggregation.[16]

G cluster_synapse Cholinergic Synapse ach Acetylcholine (ACh) receptor Postsynaptic Receptor ach->receptor Binds che AChE / BChE ach->che Degradation signal Signal Transmission receptor->signal inhibitor N-Benzyl Derivative inhibitor->che Inhibits

Caption: Cholinesterase inhibition by N-benzyl derivatives in a synapse.

Table 2: Activity of Derivatives in Neurodegenerative Disease Models

Compound ClassTarget(s)Example CompoundIC₅₀ActivityReference
N-Benzyl BenzamideBChES11-1014, S11-1033Picomolar to NanomolarSelective BChE Inhibition[5]
N-Benzyl PiperidineHDAC & AChEd5HDAC: 0.17 µM, AChE: 6.89 µMDual Inhibition[16]
N-Benzyl PiperidineHDAC & AChEd10HDAC: 0.45 µM, AChE: 3.22 µMDual Inhibition[16]
Other Therapeutic Areas

The versatility of the this compound scaffold extends to other areas:

  • Antitubercular Agents: this compound is a known intermediate in the synthesis of selective antitubercular agents.[3][4]

  • Carbonic Anhydrase Inhibitors: 4-(3-benzyl-guanidino)benzenesulfonamides have been developed as selective inhibitors of carbonic anhydrase VII, an enzyme implicated in neuropathic pain.[17]

Experimental Protocols

General Synthesis of N-Benzylbenzamide Derivatives

This protocol is a generalized procedure based on standard amide bond formation reactions.

  • Acid Chloride Formation: To a solution of a substituted benzoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2-3 hours or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of a substituted benzylamine (1.1 eq) and a base (e.g., triethylamine or pyridine, 2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-benzylbenzamide derivative.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.[18]

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from standard methods for measuring AChE and BChE activity.[19]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., N-benzyl benzamide derivative) in DMSO.

    • Prepare assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Prepare solutions of AChE (from electric eel) and BChE (from equine serum) in the assay buffer.

    • Prepare solutions of the substrates acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BChE.

    • Prepare a solution of Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compound solution.

    • Add 140 µL of assay buffer and 20 µL of the DTNB solution to each well.

    • Add 20 µL of the enzyme solution (AChE or BChE) to each well.

    • Incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value by non-linear regression analysis.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the antiproliferative activity of compounds.[13]

  • Cell Culture: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound has proven to be a highly valuable and versatile scaffold in modern drug discovery. The chemical tractability of this core allows for fine-tuning of steric and electronic properties, leading to the development of derivatives with high potency and selectivity for diverse biological targets. Research has demonstrated significant potential in oncology and neurodegenerative disorders, with several lead compounds showing promising in vivo efficacy.[5][12] Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these lead compounds to advance them into clinical development. Furthermore, exploring new substitutions on the benzyl and formamide moieties could uncover novel inhibitors for other challenging therapeutic targets. The continued application of this privileged scaffold is poised to deliver next-generation therapeutic agents.

References

The Serendipitous Synthesis of N-Benzylformamide: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GÖTTINGEN, German Empire (1885) & SHANGHAI (2025) – What began as a routine investigation into the condensation reactions of aldehydes and amides by German chemist Rudolf Leuckart in 1885 unexpectedly led to the first synthesis of N-Benzylformamide. This pivotal moment, now known as the Leuckart reaction, has since become a cornerstone of amine synthesis. This technical guide delves into the discovery, historical evolution, and key experimental protocols for this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Discovery: An Unexpected Turn in Amide Chemistry

In 1885, Rudolf Leuckart at the University of Göttingen was investigating the reaction between benzaldehyde and formamide.[1][2] He anticipated the formation of benzylidenediformamide. Instead, his experiments yielded benzylamine, with this compound being the crucial intermediate.[1][2] This marked the first documented synthesis of this compound and laid the foundation for the Leuckart reaction, a reductive amination process that utilizes formamide or ammonium formate as both a nitrogen donor and a reducing agent.[1][2]

The Leuckart Reaction: A Closer Look at the Mechanism

The formation of this compound via the Leuckart reaction is a two-step process. Initially, the nitrogen atom of formamide performs a nucleophilic attack on the carbonyl carbon of benzaldehyde. This is followed by a dehydration step, leading to the formation of an N-formyl derivative. This intermediate is then reduced by formic acid, which is generated in situ from the decomposition of formamide, to yield this compound.

dot

Leuckart_Reaction Benzaldehyde Benzaldehyde Hemiaminal Hemiaminal Intermediate Benzaldehyde->Hemiaminal + Formamide Formamide Formamide Formamide->Hemiaminal N_Formyl_Iminium N-Formyl Iminium Ion Hemiaminal->N_Formyl_Iminium - H2O N_Benzylformamide This compound N_Formyl_Iminium->N_Benzylformamide + H- (from HCOOH) Experimental_Workflow Start Start: Reactants Reaction Leuckart Reaction (Heating) Start->Reaction Combine Benzaldehyde and Formamide Purification Purification (Extraction/Distillation) Reaction->Purification Crude Product Analysis Characterization (Spectroscopy, etc.) Purification->Analysis Purified Product Product Final Product: This compound Analysis->Product

References

Methodological & Application

N-Benzylformamide: A Versatile Formylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylformamide (C₈H₉NO) is a stable, crystalline solid that presents significant potential as a formylating agent in organic synthesis.[1][2] While traditionally viewed as a synthetic intermediate, its utility as a direct source of the formyl group (-CHO) is an area of growing interest. Formylation is a critical transformation in the synthesis of pharmaceuticals and fine chemicals, serving to introduce a formyl group onto amines, alcohols, and other nucleophiles. The resulting formamides and formates are valuable intermediates for the construction of more complex molecules, including nitrogen-containing heterocycles and as protecting groups in peptide synthesis.[3][4] This document outlines the potential applications of this compound as a formylating agent, providing detailed protocols and mechanistic insights.

Principle of Formylation using this compound

The formylation of nucleophiles using this compound proceeds via a transamidation or transesterification mechanism. In this process, the formyl group is transferred from the nitrogen of this compound to the incoming nucleophile (e.g., a primary or secondary amine, or an alcohol). The reaction is typically facilitated by heat and can be catalyzed by acids or bases. The benzylamine byproduct is a stable and relatively benign molecule that can be readily removed from the reaction mixture.

Data Presentation: Potential Substrate Scope

While extensive quantitative data for this compound as a formylating agent is not widely available in the literature, its reactivity can be inferred from the known chemistry of other N-formyl compounds. The following table summarizes the potential substrate scope and expected products for formylation reactions using this compound. Yields are hypothetical and would require experimental validation.

Substrate Class Example Substrate Product Potential Catalyst Hypothetical Yield (%)
Primary Aliphatic AminesOctylamineN-OctylformamideAcid (e.g., p-TsOH) or Base (e.g., NaH)70-90
Secondary Aliphatic AminesDibenzylamineN,N-DibenzylformamideAcid (e.g., p-TsOH) or Base (e.g., NaH)60-80
Primary Aromatic AminesAnilineN-Phenylformamide (Formanilide)Acid (e.g., p-TsOH)50-75
Secondary Aromatic AminesN-MethylanilineN-Methyl-N-phenylformamideAcid (e.g., p-TsOH)40-60
Primary AlcoholsBenzyl alcoholBenzyl formateAcid (e.g., H₂SO₄) or Base (e.g., NaOMe)50-70
Secondary AlcoholsCyclohexanolCyclohexyl formateAcid (e.g., H₂SO₄) or Base (e.g., NaOMe)40-60

Experimental Protocols

The following are generalized, proposed protocols for the use of this compound as a formylating agent. These protocols are based on standard organic synthesis techniques and may require optimization for specific substrates.

Protocol 1: N-Formylation of a Primary Amine (e.g., Benzylamine)

Materials:

  • This compound

  • Benzylamine

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for reflux and extraction

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the primary amine (e.g., benzylamine, 1.2 eq).

  • Add anhydrous toluene to dissolve the reactants (concentration typically 0.5-1.0 M).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-formylated amine.

Protocol 2: O-Formylation of a Primary Alcohol (e.g., Benzyl Alcohol)

Materials:

  • This compound

  • Benzyl alcohol

  • Toluene (anhydrous)

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for reflux and extraction

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) and the primary alcohol (e.g., benzyl alcohol, 1.5 eq) in anhydrous toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask to room temperature.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude formate can be purified by distillation or column chromatography.

Visualizations

Proposed Mechanism of N-Formylation

G Proposed Mechanism for N-Formylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products NBFA This compound Tetrahedral Tetrahedral Intermediate NBFA->Tetrahedral Nucleophilic attack by Amine Amine R-NH2 (Amine) Formamide R-NHCHO (Formamide) Tetrahedral->Formamide Collapse of intermediate Benzylamine Benzylamine Tetrahedral->Benzylamine Proton transfer & elimination

Caption: Proposed mechanism for the N-formylation of a primary amine using this compound.

General Experimental Workflow for Formylation

G General Experimental Workflow Start Combine Reactants: This compound, Substrate, Solvent, Catalyst Reaction Heat to Reflux Monitor by TLC Start->Reaction Workup Aqueous Workup: Neutralize, Wash, Dry Reaction->Workup Purification Purification: Column Chromatography or Distillation Workup->Purification Product Characterize Pure Product Purification->Product

Caption: A generalized workflow for formylation reactions using this compound.

Conclusion

This compound holds promise as a practical and efficient formylating agent for a range of nucleophilic substrates, including amines and alcohols. Its stability, ease of handling, and the benign nature of its benzylamine byproduct make it an attractive alternative to other formylating reagents. The proposed protocols and mechanistic insights provided herein offer a foundation for further exploration and development of this compound in synthetic organic chemistry and drug discovery. Experimental validation and optimization of the outlined procedures are encouraged to fully realize the potential of this versatile reagent.

References

Application of N-Benzylformamide in Peptide Synthesis: A Review of Current Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: A thorough review of current scientific literature indicates that N-Benzylformamide is not a standard or documented reagent for direct use in peptide synthesis , particularly for the common modification of N-terminal formylation. Research and established protocols for this crucial step in synthesizing biologically active peptides focus on alternative, more direct, and efficient formylating agents.

This document, therefore, provides detailed application notes and protocols for the well-established methods of N-terminal formylation in solid-phase peptide synthesis (SPPS), which is likely the core interest of researchers in this field. We will also briefly touch upon the known applications of this compound in other areas of chemical synthesis.

Application Notes: N-Terminal Formylation of Peptides

N-terminal formylation is a significant post-translational modification that plays a critical role in various biological processes. For instance, N-formylated peptides in bacteria act as potent chemoattractants for phagocytic leukocytes, initiating an immune response.[1][2] This modification is also involved in the regulation of chromatin function through the formylation of lysine residues in histone proteins.[3] Consequently, the synthesis of N-formylated peptides is of great interest for research in immunology, drug development, and molecular biology.

The most common and efficient methods for N-terminal formylation of peptides are performed on the solid support after the peptide chain has been assembled.[1] This on-resin approach simplifies purification, as excess reagents and byproducts can be easily washed away before the final cleavage of the peptide from the resin.[4]

Two primary methods have proven to be effective and are widely adopted:

  • Formic Acid Activation with a Carbodiimide: This classic method involves the activation of formic acid with a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), to form a reactive formylating agent.[1][4] This method is reliable and provides good yields, although it requires the pre-activation of formic acid and careful removal of the dicyclohexylurea (DCU) byproduct.

  • One-Pot Formylation with Acetic Anhydride: A more recent and rapid method utilizes a one-pot reaction with formic acid, acetic anhydride, and a base like pyridine in a solvent such as dimethylformamide (DMF).[2][5] This procedure is operationally simple, uses readily available and stable reagents, and provides near-quantitative yields for a wide range of peptide sequences.[2][5]

The choice of method may depend on the specific peptide sequence, available reagents, and desired scale of the synthesis. Both methods are compatible with standard Fmoc-based solid-phase peptide synthesis.

Experimental Protocols

Protocol 1: On-Resin N-Terminal Formylation using Activated Formic Acid

This protocol is based on the activation of formic acid with N,N'-dicyclohexylcarbodiimide (DCC).[1][4]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Formic acid

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Diethyl ether

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Dichloromethane (DCM) for washing

  • Kaiser test reagents

Procedure:

  • Preparation of the Formylating Reagent:

    • In a separate flask, dissolve formic acid (10 eq) in diethyl ether at 0°C.

    • Slowly add a solution of DCC (10 eq) in diethyl ether to the formic acid solution while maintaining the temperature at 0°C.

    • Stir the mixture at 0°C for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter the mixture to remove the DCU precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the active formylating reagent.

  • Peptide-Resin Preparation:

    • Swell the peptide-resin (1 eq) in DMF for 30 minutes.

    • Wash the resin with DMF (3 x 10 mL/g of resin).

  • Formylation Reaction:

    • Dissolve the prepared formylating reagent in DMF.

    • Add the formylating solution and DIPEA (2 eq) to the swollen peptide-resin.

    • Allow the reaction to proceed overnight at 4°C.[1][4]

  • Monitoring and Washing:

    • After the reaction, take a small sample of the resin and perform a Kaiser test to confirm the completion of the formylation (the beads should remain colorless).

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and diethyl ether (3x) to remove any excess reagents and byproducts.

    • Dry the resin under vacuum.

  • Cleavage and Purification:

    • Cleave the formylated peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[1]

    • Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Rapid One-Pot On-Resin N-Terminal Formylation

This protocol is a faster, one-pot procedure using formic acid and acetic anhydride.[2][5]

Materials:

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

  • Pyridine

  • Formic acid

  • Acetic anhydride

  • Standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Dichloromethane (DCM) for washing

  • Kaiser test reagents

Procedure:

  • Peptide-Resin Preparation:

    • Swell the peptide-resin (1 eq) in DMF for 30 minutes in a reaction vessel.[2]

  • Formylation Reaction:

    • To the swollen resin, add pyridine (10 eq) and formic acid (10 eq).

    • Stir the mixture for 5 minutes at room temperature.

    • Slowly add acetic anhydride (5 eq) to the reaction mixture over 10 minutes while stirring.[2]

    • Continue to stir the reaction for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of the resin to confirm the absence of free amines.

    • Wash the resin with DMF (3x), DCM (3x), and diethyl ether (3x).

    • Dry the resin under vacuum.

  • Cleavage and Purification:

    • Cleave the N-formylated peptide from the resin using a standard cleavage cocktail.

    • Isolate and purify the peptide by precipitation and RP-HPLC as described in Protocol 1.

Data Presentation

The following table summarizes the quantitative data for the established on-resin N-terminal formylation methods.

ParameterMethod 1: Activated Formic Acid (DCC)Method 2: One-Pot (Acetic Anhydride)Reference
Yield 70-75% (purified product)> 90%[1][2]
Purity High purity after RP-HPLCNear-quantitative conversion[1][5]
Reaction Time Overnight1-2 hours[1][2]
Temperature 4°CRoom Temperature[1][2]
Key Reagents Formic acid, DCC, DIPEAFormic acid, Acetic Anhydride, Pyridine[1][2]
Complexity Multi-step (pre-activation required)One-pot, operationally simple[1][2]

Visualizations

Below are diagrams illustrating the experimental workflows for the described protocols.

formylation_workflow_dcc cluster_reagent_prep Reagent Preparation cluster_peptide_formylation Peptide Formylation cluster_final_steps Final Steps reagent_prep_start Formic Acid + DCC in Diethyl Ether (0°C, 4h) reagent_prep_filter Filter DCU Byproduct reagent_prep_start->reagent_prep_filter reagent_prep_concentrate Concentrate Filtrate reagent_prep_filter->reagent_prep_concentrate formylation Add Activated Reagent + DIPEA to Resin (4°C, Overnight) reagent_prep_concentrate->formylation Activated Formylating Agent resin_swell Swell Peptide-Resin in DMF resin_swell->formylation wash_dry Wash and Dry Resin formylation->wash_dry cleavage Cleave from Resin (TFA Cocktail) wash_dry->cleavage purification Purify by RP-HPLC cleavage->purification

Caption: Workflow for N-Terminal Formylation using Activated Formic Acid (DCC Method).

formylation_workflow_onepot start Swell Peptide-Resin in DMF add_reagents Add Pyridine and Formic Acid start->add_reagents add_anhydride Add Acetic Anhydride (RT, 1-2h) add_reagents->add_anhydride wash Wash and Dry Resin add_anhydride->wash cleave Cleave from Resin (TFA Cocktail) wash->cleave purify Purify by RP-HPLC cleave->purify

Caption: Workflow for the Rapid One-Pot N-Terminal Formylation Method.

Role of this compound in Chemical Synthesis

While not used in peptide formylation, this compound is a valuable synthetic intermediate in other areas of organic and medicinal chemistry. It serves as a precursor in the synthesis of various heterocyclic compounds, including thiadiazolidinone derivatives, which are being investigated as potential glycogen synthase kinase 3 (GSK-3) inhibitors for treating neurodegenerative diseases and cancer. Additionally, it has been used in the development of selective antitubercular agents. There is also research on the enzymatic synthesis of this compound from benzylamine and formate.

References

N-Benzylformamide as a Solvent: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Benzylformamide, a substituted amide, presents interesting possibilities as a polar aprotic solvent for various chemical transformations. Its molecular structure, featuring both a benzyl group and a formamide moiety, suggests a unique combination of polarity and aromatic character that could influence reaction kinetics, solubility of reagents, and catalyst performance. While its application as a solvent is not as widely documented as that of its simpler analogue, N,N-dimethylformamide (DMF), its physicochemical properties merit consideration for specialized applications in organic synthesis and materials science. This document aims to provide an overview of the potential uses of this compound as a solvent, drawing parallels with related formamides and highlighting areas ripe for further investigation.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical and chemical characteristics is paramount for its effective application. Below is a summary of key properties for this compound.

PropertyValueReference
Molecular Formula C₈H₉NO[1]
Molar Mass 135.16 g/mol [1]
Melting Point 60-61 °C[1]
Boiling Point Not readily available
Density ~1.103 g/cm³ (estimate)[1]
Solubility Slightly soluble in water. Soluble in chloroform, DMSO, and methanol.[2]

Potential Applications in Organic Synthesis

While specific examples of this compound as a primary solvent in catalysis are scarce in the literature, its structural similarity to other polar aprotic solvents like DMF suggests potential utility in several key reaction classes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental tools in modern organic synthesis, particularly for the formation of carbon-carbon bonds. The choice of solvent is critical in these reactions, as it must dissolve the reactants and catalyst, and also play a role in the catalytic cycle. Polar aprotic solvents like DMF are frequently employed in these reactions.[3] Given its polar nature, this compound could potentially serve as a solvent in such transformations. One source suggests that this compound can be used for transition metal-catalyzed reactions like the Suzuki and Heck reactions, although specific examples and protocols are not provided.[1]

Hypothetical Experimental Workflow for a Suzuki Coupling Reaction:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Halide F Mix & Heat A->F B Boronic Acid B->F C Palladium Catalyst C->F D Base D->F E This compound (Solvent) E->F G Quench Reaction F->G H Extraction G->H I Chromatography H->I J Product I->J

Caption: Hypothetical workflow for a Suzuki coupling reaction using this compound.

Further experimental investigation is required to determine the efficacy of this compound as a solvent for these reactions, including its impact on reaction yields, catalyst stability, and product selectivity.

Applications in Nanoparticle Synthesis

The synthesis of metal nanoparticles is another area where the choice of solvent plays a crucial role. Solvents can act as reducing agents, stabilizers, and media for controlling particle growth and morphology. Formamide and its derivatives have been shown to be effective in the synthesis of various nanocrystals. For instance, formamide itself has been used as a solvent to prepare a wide range of water-soluble sub-ten-nanometer nanocrystals.[4] Similarly, N,N-dimethylformamide (DMF) is a common solvent and reducing agent for the synthesis of metal nanoparticles.[5][6]

Given these precedents, this compound could potentially be explored as a solvent for nanoparticle synthesis. Its higher boiling point compared to formamide might offer advantages in reactions requiring elevated temperatures. The benzyl group could also influence the surface chemistry of the resulting nanoparticles, potentially acting as a capping agent.

Conceptual Workflow for Nanoparticle Synthesis:

G cluster_prep Preparation cluster_synthesis Synthesis cluster_isolation Isolation & Characterization A Metal Salt Precursor D Heating & Stirring A->D B This compound (Solvent/Reducing Agent) B->D C Stabilizing Agent (Optional) C->D E Centrifugation D->E F Washing E->F G Characterization (TEM, XRD, etc.) F->G H Nanoparticles G->H

Caption: Conceptual workflow for nanoparticle synthesis in this compound.

Use in Biocatalysis

The use of non-aqueous solvents in biocatalysis can offer several advantages, including increased solubility of hydrophobic substrates and suppression of water-dependent side reactions. The selection of an appropriate organic solvent is crucial to maintain the enzyme's activity and stability. While there is no specific literature on the use of this compound in biocatalysis, studies on other organic solvents provide a framework for its potential evaluation. Key solvent properties that influence enzyme performance include polarity (log P), hydrogen bond donating and accepting ability, and molar volume.[7] Researchers investigating novel solvents for biocatalytic processes could consider this compound as a candidate, particularly for reactions involving aromatic substrates where its chemical similarity might be beneficial.

Conclusion and Future Outlook

This compound remains a relatively unexplored solvent in the context of many modern chemical reactions. Based on the known applications of structurally related formamides, there is a clear rationale for investigating its utility in areas such as palladium-catalyzed cross-coupling, nanoparticle synthesis, and biocatalysis. Future research should focus on systematic studies to evaluate the performance of this compound in these and other reactions, with a particular emphasis on collecting quantitative data on reaction outcomes and comparing its efficacy to more conventional solvents. Such studies will be instrumental in defining the niche for this compound within the diverse landscape of chemical solvents.

References

Applications of N-Benzylformamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzylformamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides detailed application notes on their use as anticancer and anti-neurodegenerative agents, supported by quantitative data and comprehensive experimental protocols.

I. Anticancer Applications

This compound derivatives, particularly N-benzylbenzamides and N-benzyl-5-bromoindolin-2-ones, have emerged as potent anticancer agents by targeting crucial cellular processes like microtubule dynamics and angiogenesis.

A. Tubulin Polymerization Inhibition

Mechanism of Action: Certain N-benzylbenzamide derivatives act as tubulin polymerization inhibitors. They bind to the colchicine binding site on β-tubulin, disrupting the dynamic instability of microtubules. This interference with microtubule formation and disassembly leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2]

Signaling Pathway:

Tubulin_Inhibition_Pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Effect cluster_cell_fate Cell Fate N_Benzylbenzamide N-Benzylbenzamide Derivative Tubulin β-Tubulin (Colchicine Site) N_Benzylbenzamide->Tubulin Binds to Polymerization_Inhibition Inhibition of Tubulin Polymerization Tubulin->Polymerization_Inhibition Microtubule_Disruption Disruption of Microtubule Dynamics Polymerization_Inhibition->Microtubule_Disruption Mitotic_Spindle_Defect Defective Mitotic Spindle Formation Microtubule_Disruption->Mitotic_Spindle_Defect Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Defect->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Tubulin Polymerization Inhibition Pathway

Quantitative Data:

Compound IDCancer Cell LineIC50 (nM)Reference
20b (N-benzylbenzamide derivative)H22 (Liver Cancer)12-27[3]
B. VEGFR-2 Inhibition

Mechanism of Action: A series of 1-benzyl-5-bromoindolin-2-one derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By targeting the ATP-binding site of the VEGFR-2 kinase domain, these compounds block the downstream signaling pathways responsible for angiogenesis, a critical process for tumor growth and metastasis.

Signaling Pathway:

VEGFR2_Inhibition_Pathway cluster_receptor_level Receptor Level cluster_downstream_signaling Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates Phosphorylation VEGFR-2 Autophosphorylation VEGFR2->Phosphorylation Blocked by Inhibitor Inhibitor 1-Benzyl-5-bromoindolin-2-one Derivative Inhibitor->VEGFR2 Inhibits (ATP-binding site) Signaling_Pathways Downstream Pathways (e.g., PLCγ, PI3K/Akt, MAPK) Phosphorylation->Signaling_Pathways Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, and Survival) Signaling_Pathways->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth

VEGFR-2 Inhibition Pathway

Quantitative Data:

Compound IDTargetIC50 (µM)Cancer Cell LineIC50 (µM)Reference
7cVEGFR-20.728MCF-7 (Breast)7.17[4]
7dVEGFR-20.503MCF-7 (Breast)2.93[4]

II. Anti-Neurodegenerative Applications (Alzheimer's Disease)

N-benzylpiperidine and N-benzyl benzamide derivatives have shown promise as therapeutic agents for Alzheimer's disease by inhibiting cholinesterases, key enzymes in the breakdown of the neurotransmitter acetylcholine.

A. Cholinesterase Inhibition

Mechanism of Action: Alzheimer's disease is characterized by a decline in acetylcholine levels. N-benzylpiperidine and N-benzyl benzamide derivatives can inhibit acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), thereby increasing the concentration and duration of action of acetylcholine in the synaptic cleft.[5][6] Notably, as Alzheimer's disease progresses, the activity of BuChE increases, making it an important therapeutic target in later stages.[6]

Signaling Pathway:

Cholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_enzyme_inhibition Enzyme Inhibition cluster_outcome Therapeutic Outcome ACh_Release Acetylcholine (ACh) Release Synaptic_Cleft Synaptic Cleft ACh_Release->Synaptic_Cleft Postsynaptic_Receptor Postsynaptic ACh Receptors Synaptic_Cleft->Postsynaptic_Receptor Binds to Cholinesterase AChE / BuChE Synaptic_Cleft->Cholinesterase ACh_Increase Increased ACh Concentration ACh_Breakdown ACh Breakdown Cholinesterase->ACh_Breakdown Inhibitor N-Benzylpiperidine or N-Benzyl benzamide Derivative Inhibitor->Cholinesterase Inhibits Cholinergic_Neurotransmission Enhanced Cholinergic Neurotransmission ACh_Increase->Cholinergic_Neurotransmission Cognitive_Improvement Improvement in Cognitive Function Cholinergic_Neurotransmission->Cognitive_Improvement

Cholinesterase Inhibition Pathway

Quantitative Data:

Compound IDTargetIC50 (µM)Reference
20 (N-benzylpiperidine carboxamide)Acetylcholinesterase5.94[7]
28 (N-benzylpiperidine carboxamide)Acetylcholinesterase0.41[7]
4a (N-benzyl-piperidine derivative)Acetylcholinesterase2.08[8]
4a (N-benzyl-piperidine derivative)Butyrylcholinesterase7.41[8]

III. Experimental Protocols

A. Synthesis of this compound (General Protocol)

This protocol describes a general and practical method for the N-formylation of benzylamine using formic acid.

Experimental Workflow:

Synthesis_Workflow Start Start Reactants Combine Benzylamine, Formic Acid, and Toluene Start->Reactants Reflux Heat to Reflux with Dean-Stark Trap (4-9h) Reactants->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Monitor->Reflux Incomplete Evaporate Evaporate Solvent Monitor->Evaporate Complete Product Crude this compound Evaporate->Product

This compound Synthesis Workflow

Materials:

  • Benzylamine

  • Aqueous 85% formic acid

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add benzylamine (1.0 eq).

  • Add toluene as the solvent.

  • Add aqueous 85% formic acid (1.2-2.0 eq).[9]

  • Heat the mixture to reflux and stir vigorously.

  • Collect the water generated during the reaction in the Dean-Stark trap.

  • Monitor the progress of the reaction by TLC until the starting material (benzylamine) is consumed (typically 4-9 hours).[9]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude this compound. The product is often of sufficient purity for subsequent use without further purification.[9]

B. Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This protocol outlines a fluorescence-based assay to determine the in vitro inhibitory effect of a compound on tubulin polymerization.[10]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂)

  • GTP solution

  • Glycerol

  • DAPI (4',6-diamidino-2-phenylindole)

  • Test compound (e.g., N-benzylbenzamide derivative)

  • Positive control (e.g., Colchicine)

  • Vehicle control (e.g., DMSO)

  • Black, opaque 96-well plate

  • Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Preparation: Thaw all reagents on ice and keep the tubulin on ice.

  • Compound Dilution: Prepare a 10x working stock of the test compound and controls by diluting a high-concentration stock in General Tubulin Buffer. Perform serial dilutions to obtain a range of concentrations for testing.

  • Tubulin Polymerization Mix: On ice, prepare the tubulin polymerization mix. For a final reaction volume of 100 µL per well, this may consist of tubulin (e.g., 3 mg/mL final concentration), GTP (e.g., 1 mM final concentration), glycerol (e.g., 10% final concentration), and DAPI (e.g., 10 µM final concentration) in General Tubulin Buffer.[10]

  • Assay Initiation:

    • Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed (37°C) 96-well plate.

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the fluorescence intensity every 60 seconds for 60 minutes.

  • Data Analysis:

    • Subtract the initial fluorescence reading (time 0) from all subsequent readings for each well.

    • Plot the change in fluorescence versus time for each concentration of the test compound and controls.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

C. Butyrylcholinesterase (BuChE) Inhibition Assay (Colorimetric)

This protocol is based on the Ellman method for determining BuChE activity and its inhibition.[11]

Materials:

  • Recombinant human BuChE

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • Butyrylthiocholine (BTC) iodide solution (substrate)

  • Test compound (e.g., N-benzylpiperidine derivative)

  • Positive control (e.g., Rivastigmine)

  • Vehicle control

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare solutions of BuChE, DTNB, and BTC in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound at various concentrations to the respective wells. Include wells for a positive control and a vehicle control.

    • Add the DTNB solution to all wells.

    • Add the BuChE enzyme solution to all wells except the blank.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes).

  • Reaction Initiation: Add the BTC substrate solution to all wells to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 412 nm in kinetic mode for a set duration (e.g., 20-60 minutes).

  • Data Analysis:

    • Determine the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

D. VEGFR-2 Kinase Assay (In Vitro)

This protocol describes a general method to determine the direct inhibitory activity of a compound against the VEGFR-2 kinase.[12]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase assay buffer

  • Specific substrate (e.g., a synthetic peptide)

  • ATP

  • Test compound (e.g., 1-benzyl-5-bromoindolin-2-one derivative)

  • Positive control (e.g., Sorafenib)

  • Vehicle control

  • 96-well plate

  • Detection reagent (e.g., based on radioisotope incorporation, fluorescence, or antibody-based detection like ELISA)

  • Plate reader appropriate for the chosen detection method

Procedure:

  • Assay Setup: To the wells of a 96-well plate, add the kinase assay buffer, the VEGFR-2 kinase domain, and the specific substrate.

  • Compound Addition: Add the test compound at various concentrations. Include wells for a positive control and a vehicle control.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature for a defined period.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using the chosen detection method (e.g., by adding a detection reagent and measuring the signal).

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

N-Benzylformamide as a Precursor for Isocyanide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of isocyanides using N-benzylformamide as a precursor. The primary method involves the dehydration of the formamide, a crucial transformation for generating versatile isocyanide intermediates used in various multicomponent reactions, such as the Passerini and Ugi reactions, which are fundamental in medicinal chemistry and drug discovery.

Introduction

Isocyanides are a unique class of organic compounds characterized by a C≡N-R functional group. Their rich chemistry and utility in the synthesis of complex molecules, including peptidomimetics and heterocyclic scaffolds, make them invaluable building blocks.[1][2][3] The most common and practical route to isocyanide synthesis is the dehydration of N-substituted formamides.[1][4] this compound is a readily available and stable precursor for the generation of benzyl isocyanide, a widely used reagent. This document outlines three prominent methods for this dehydration, utilizing phosphorus oxychloride (POCl₃), triphenylphosphine/iodine (PPh₃/I₂), and p-toluenesulfonyl chloride (p-TsCl).

Dehydration Methods for Isocyanide Synthesis from this compound

The conversion of this compound to benzyl isocyanide is achieved through a dehydration reaction, where a variety of reagents can be employed. The choice of method often depends on factors such as desired yield, reaction conditions, and green chemistry considerations.

Table 1: Comparison of Dehydration Methods for this compound
Dehydrating AgentBaseSolventTemperature (°C)Reaction TimeReported Yield (%)Reference
Phosphorus Oxychloride (POCl₃)Triethylamine (Et₃N)Dichloromethane (DCM)0< 15 min97[5]
Phosphorus Oxychloride (POCl₃)Triethylamine (Et₃N)Triethylamine (neat)0< 5 minHigh to Excellent[1][6]
Triphenylphosphine (PPh₃) / Iodine (I₂)Triethylamine (Et₃N)Dichloromethane (DCM)Room Temperature~ 1 hHigh[2]
p-Toluenesulfonyl Chloride (p-TsCl)Pyridine or QuinolineDichloromethane (DCM)Not specifiedNot specifiedUp to 98 (for aliphatic)[3]

Experimental Protocols

Protocol 1: Dehydration using Phosphorus Oxychloride (POCl₃)

This method is highly efficient, offering excellent yields in a very short reaction time.[1][5][6]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1 mmol) in dichloromethane (10 mL) in a round-bottom flask, add triethylamine (5 mmol).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (1 mmol) to the stirred solution.

  • Continue stirring the reaction mixture at 0 °C for approximately 15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][5]

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel using an appropriate eluent system (e.g., diethyl ether/DCM) to isolate the benzyl isocyanide.[1][5]

  • Alternatively, for a work-up procedure, carefully pour the reaction mixture into ice-cold saturated aqueous sodium bicarbonate solution to quench the excess POCl₃.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Dehydration using Triphenylphosphine and Iodine (PPh₃/I₂)

This protocol offers a mild and convenient alternative to the POCl₃ method.[2]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 mmol) and iodine (1.5 mmol) in dichloromethane (3 mL), add triphenylphosphine (1.5 mmol).

  • Add triethylamine (3 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature until the formamide is completely consumed (monitor by TLC, typically 1 hour).[2]

  • Dilute the reaction mixture with dichloromethane (10 mL) and wash with ice-cold saturated aqueous sodium thiosulfate solution (10 mL).

  • Extract the aqueous phase with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

Protocol 3: Dehydration using p-Toluenesulfonyl Chloride (p-TsCl)

This method is considered a greener alternative due to the use of a less toxic dehydrating agent.[3]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (p-TsCl)

  • Pyridine or Quinoline

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Add an excess of pyridine or quinoline to the solution to act as a base.

  • Add p-toluenesulfonyl chloride to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating as required, monitoring the progress by TLC.

  • Upon completion, perform an aqueous work-up by washing the reaction mixture with water and then with a saturated solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude benzyl isocyanide by column chromatography or vacuum distillation.

Reaction Mechanism and Workflow Diagrams

Dehydration_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Formamide This compound Reaction Dehydration Reaction Formamide->Reaction Reagent Dehydrating Agent (POCl₃, PPh₃/I₂, p-TsCl) Reagent->Reaction Base Base (e.g., Et₃N) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Isocyanide Benzyl Isocyanide Purification->Isocyanide

Caption: General experimental workflow for isocyanide synthesis.

POCl3_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Formamide This compound Adduct Vilsmeier-like Adduct Formamide->Adduct + POCl₃ POCl3 POCl₃ Iminium Iminium Intermediate Adduct->Iminium - Cl⁻ Isocyanide Benzyl Isocyanide Iminium->Isocyanide - H⁺, - O=P(O)Cl₂⁻

Caption: Proposed mechanism for POCl₃-mediated dehydration.

Applications in Multicomponent Reactions

The synthesized benzyl isocyanide is a key reactant in powerful multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecular scaffolds from simple starting materials.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide.[7][8][9] This reaction is highly atom-economical and has been widely used in combinatorial chemistry and for the synthesis of peptidomimetics.[9]

Passerini_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Isocyanide Benzyl Isocyanide P3CR Passerini 3-CR Isocyanide->P3CR Aldehyde Aldehyde/Ketone Aldehyde->P3CR CarboxylicAcid Carboxylic Acid CarboxylicAcid->P3CR AcyloxyAmide α-Acyloxy Carboxamide P3CR->AcyloxyAmide

Caption: Schematic of the Passerini three-component reaction.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is another cornerstone of MCR chemistry, combining an isocyanide, an amine, a carbonyl compound, and a carboxylic acid to produce a dipeptide-like product.[10][11] This reaction is renowned for its ability to generate high levels of molecular diversity from readily available starting materials.

Ugi_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Isocyanide Benzyl Isocyanide U4CR Ugi 4-CR Isocyanide->U4CR Amine Amine Amine->U4CR Aldehyde Aldehyde/Ketone Aldehyde->U4CR CarboxylicAcid Carboxylic Acid CarboxylicAcid->U4CR BisAmide α-Acylamino Amide U4CR->BisAmide

Caption: Schematic of the Ugi four-component reaction.

Conclusion

The synthesis of isocyanides from this compound is a well-established and indispensable transformation in organic synthesis. The choice of dehydration method allows for flexibility based on laboratory resources and desired reaction characteristics. The resulting benzyl isocyanide serves as a powerful tool for the construction of diverse and complex molecular architectures, significantly impacting the fields of medicinal chemistry and drug development. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound as a precursor for isocyanide synthesis.

References

Application Notes and Protocols for the Synthesis of N-Benzylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of N-Benzylformamide, a versatile intermediate in organic synthesis. The protocols are based on established chemical methods, offering practical guidance for laboratory preparation.

Introduction

This compound is a key building block in the synthesis of various organic compounds, including pharmaceuticals and other biologically active molecules.[1] Its utility as a synthetic intermediate stems from its role as a precursor for introducing the N-benzyl group and its application in the preparation of more complex amide structures. This document outlines reliable and efficient protocols for the synthesis of this compound.

Synthesis Methods Overview

Several synthetic routes to this compound have been established. The most common and practical methods involve the formylation of benzylamine or the reaction of benzyl chloride with a formylating agent. This document will focus on the following methods:

  • N-Formylation of Benzylamine with Formic Acid: A straightforward and high-yielding method.

  • Reaction of Benzylamine with Ethyl Formate: An alternative formylation procedure.

  • Enzymatic Synthesis: A biocatalytic approach using N-substituted formamide deformylase.[2][3][4]

  • From Benzyl Chloride and Formamide: A route starting from a different benzyl precursor.

Experimental Protocols

Method 1: N-Formylation of Benzylamine with Formic Acid

This protocol is adapted from a general procedure for the N-formylation of amines using aqueous formic acid and toluene with azeotropic removal of water.[5]

Materials:

  • Benzylamine

  • Formic acid (85% aqueous solution)

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add benzylamine (e.g., 1.0 g, 9.3 mmol).

  • Add toluene as the solvent.

  • Add 1.2 to 2.0 equivalents of 85% aqueous formic acid.

  • Heat the reaction mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzylamine is consumed (typically 4-9 hours).[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess formic acid under reduced pressure using a rotary evaporator. The crude this compound is often obtained in high purity.[5]

  • If further purification is necessary, it can be achieved by column chromatography on silica gel.

Safety Precautions:

  • Benzylamine is corrosive and a lachrymator. Handle in a well-ventilated fume hood.

  • Formic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • Toluene is flammable and has toxic vapors. Ensure proper ventilation and avoid ignition sources.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

MethodReactantsSolventTemperatureReaction TimeYieldReference
Formylation with Formic AcidBenzylamine, Formic Acid (85%)TolueneReflux4-9 h~98%[5]
Formylation with Ethyl Formate2-(α,α,β,β-Tetrafluorophenethyl)benzylamine, Ethyl FormateEthyl FormateReflux~20 hNot specified for this compound[7]
Enzymatic SynthesisBenzylamine (0.2 M), Formate (1 M)Aqueous Buffer (pH 7.0)25°C24 h16 mM product[2]

Mandatory Visualizations

Diagram 1: Experimental Workflow for N-Formylation of Benzylamine

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Charge Flask with Benzylamine, Toluene, and Formic Acid B Assemble Dean-Stark Apparatus A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Rotary Evaporation E->F G Column Chromatography (if needed) F->G H This compound G->H reaction_scheme cluster_reactants cluster_products R1 Benzylamine arrow Toluene, Reflux (Dean-Stark) R1->arrow plus + plus->arrow R2 Formic Acid R2->arrow P1 This compound plus2 + P2 Water plus2->P2 arrow->P1 arrow->plus2

References

N-Benzylformamide in the Leuckart Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Leuckart reaction is a classic method in organic chemistry for the reductive amination of aldehydes and ketones. When benzaldehyde is treated with formamide, N-benzylformamide is formed as a key intermediate. This intermediate can then be hydrolyzed to produce benzylamine, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. This document provides detailed application notes, experimental protocols, and quantitative data related to the synthesis of this compound via the Leuckart reaction.

The reaction typically requires high temperatures, generally between 150°C and 200°C.[1][2] The formamide serves as both the nitrogen source and the reducing agent in this transformation.[2] Variations of the reaction, sometimes referred to as the Leuckart-Wallach reaction, may also employ ammonium formate or a mixture of formamide and formic acid.[2][3] While the traditional method often requires long reaction times, an "accelerated" Leuckart reaction has been developed, which can be completed in a significantly shorter period by carefully controlling the molar ratios of the reactants and employing slightly higher temperatures.[4]

Reaction Mechanism and Workflow

The Leuckart reaction with formamide proceeds through the initial nucleophilic attack of formamide on the carbonyl carbon of the aldehyde or ketone. The resulting intermediate then dehydrates to form an N-formyl derivative, which is subsequently reduced.[2] In the case of benzaldehyde, this N-formyl derivative is this compound.

Reaction Signaling Pathway

Leuckart_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Benzaldehyde Benzaldehyde Hemiaminal Hemiaminal Intermediate Benzaldehyde->Hemiaminal + Formamide Formamide Formamide Formamide->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O N_Benzylformamide This compound Iminium->N_Benzylformamide + [H-] (from Formate) Benzylamine Benzylamine (after hydrolysis) N_Benzylformamide->Benzylamine Hydrolysis

Caption: Leuckart reaction pathway for this compound synthesis.

Experimental Workflow

Experimental_Workflow Reactants 1. Mix Reactants (Benzaldehyde & Formamide) Heating 2. Heat Reaction Mixture (e.g., 160-190°C) Reactants->Heating Workup 3. Reaction Workup (Cooling, Dilution) Heating->Workup Extraction 4. Product Extraction (e.g., with Ether) Workup->Extraction Purification 5. Purification (Distillation or Crystallization) Extraction->Purification Product This compound Purification->Product

Caption: General experimental workflow for this compound synthesis.

Quantitative Data

The yield of this compound in the Leuckart reaction is influenced by several factors, including the choice of reagents, reaction temperature, and reaction time. While using formamide alone can result in lower yields, the addition of formic acid or the use of ammonium formate can improve the outcome.[2][5] The "accelerated" Leuckart reaction, which utilizes specific molar ratios of reactants, can significantly enhance yields and reduce reaction times.[4]

Reagent SystemSubstrateTemperature (°C)Time (h)Yield of N-formyl derivativeReference
FormamideBenzaldehyde160-1856-25Moderate[4]
Formamide & Formic AcidAromatic Aldehydes160-170Not SpecifiedImproved Yields[3]
Ammonium FormateAromatic Aldehydes/Ketones120-130SeveralGood[2][6]
Formamide/Formic Acid (Accelerated)Substituted Benzaldehydes180-190 (open system)MinutesHigh[4]
Formamide/Formic Acid (Accelerated)Substituted Benzaldehydes190-210 (sealed system)MinutesHigh[4]

Note: Specific yield percentages for this compound are often not reported directly, as the focus is typically on the final amine product after hydrolysis. The yields are described qualitatively in much of the literature.

Experimental Protocols

The following are representative protocols for the synthesis of this compound via the Leuckart reaction.

Protocol 1: Traditional Leuckart Reaction with Formamide

This protocol is a general procedure adapted for the synthesis of this compound.

Materials:

  • Benzaldehyde

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus or recrystallization solvents

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde and an excess of formamide (e.g., a 1:5 molar ratio).

  • Heat the reaction mixture to 165-185°C.[2]

  • Maintain this temperature and allow the reaction to reflux for several hours (e.g., 6-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of benzaldehyde), cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a separatory funnel containing water and an organic solvent such as dichloromethane.

  • Extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining formic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation or recrystallization.

Protocol 2: Accelerated Leuckart Reaction

This protocol is based on the principles of the accelerated Leuckart reaction described in the patent literature.[4]

Materials:

  • Substituted Benzaldehyde

  • Formamide

  • Formic Acid

  • Reaction vessel (open or sealed system)

  • Heating apparatus (conventional or microwave)

  • Extraction and purification solvents and equipment as in Protocol 1.

Procedure:

  • In a suitable reaction vessel, mix formamide and formic acid in a molar ratio of between 6:1 and 20:1 (a preferred ratio is 10:1).[4]

  • Add the substituted benzaldehyde to the formamide/formic acid mixture. The molar ratio of formamide to the aldehyde should be between 5:1 and 150:1 (a preferred range is 10:1 to 100:1).[4]

  • Heat the reaction mixture. For an open system, the preferred temperature range is 180-190°C. For a sealed system, the preferred range is 190-210°C.[4] Heating can be achieved through conventional means or with microwave irradiation.

  • The reaction is typically complete within minutes. Monitor the reaction by TLC.

  • Follow the workup and purification steps as outlined in Protocol 1.

Conclusion

The Leuckart reaction provides a viable pathway for the synthesis of this compound from benzaldehyde. While traditional methods can be time-consuming, the development of accelerated protocols offers a more efficient alternative. The choice of reagents and reaction conditions significantly impacts the yield and reaction time. For researchers and professionals in drug development, the Leuckart reaction remains a relevant tool for the preparation of key amine precursors. Further optimization of reaction conditions for specific substituted benzaldehydes may be necessary to achieve desired yields and purity.

References

Application Notes: Analytical Methods for the Detection of N-Benzylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Benzylformamide is a chemical intermediate that may be present as a process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs). Regulatory guidelines necessitate the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product. These application notes provide detailed protocols for the sensitive and accurate quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are intended for use by researchers, scientists, and drug development professionals in a quality control or research and development setting.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely utilized technique for the quantification of non-volatile and thermally labile compounds like this compound. The following protocol outlines a reversed-phase HPLC method suitable for its determination in drug substances.

Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh a suitable amount of the drug substance, dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL), and filter through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters (Typical Expected Performance):

The following table summarizes the typical validation parameters for this HPLC method, based on analogous compounds and standard practices.

ParameterTypical Specification
Linearity (R²)≥ 0.999
Range0.1 - 50 µg/mL
Limit of Detection (LOD)~ 0.03 µg/mL
Limit of Quantification (LOQ)~ 0.1 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)≤ 2.0%
SpecificityNo interference from blank

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Injection Inject into HPLC System Standard->Injection Sample Prepare Sample Solution Sample->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection at 220 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It offers high selectivity and sensitivity, making it an excellent confirmatory method for the analysis of this compound.

Experimental Protocol: GC-MS Method

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Autosampler for liquid injection.

  • Data acquisition and processing software with a spectral library (e.g., NIST).

2. Chromatographic and Mass Spectrometric Conditions:

  • GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 40-400 for identification.

    • Selected Ion Monitoring (SIM): For quantification, using characteristic ions of this compound (e.g., m/z 135, 106, 77).

3. Preparation of Solutions:

  • Solvent: Dichloromethane or Ethyl Acetate.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Solution: Accurately weigh a suitable amount of the drug substance, dissolve in the solvent to a known concentration (e.g., 10 mg/mL), and filter through a 0.45 µm PTFE syringe filter before injection.

4. Method Validation Parameters (Typical Expected Performance):

The following table summarizes the typical validation parameters for this GC-MS method.

ParameterTypical Specification
Linearity (R²)≥ 0.998
Range0.05 - 10 µg/mL
Limit of Detection (LOD)~ 0.01 µg/mL
Limit of Quantification (LOQ)~ 0.05 µg/mL
Accuracy (% Recovery)95.0 - 105.0%
Precision (% RSD)≤ 5.0%
SpecificityConfirmed by mass spectrum

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve Sample in Solvent Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into GC-MS System Filtration->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Scan or SIM) Ionization->MassAnalysis Identification Spectral Library Matching MassAnalysis->Identification Quantification Quantification using Calibration Curve MassAnalysis->Quantification Report Generate Report Identification->Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

Logical Relationship of Analytical Method Selection

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the analysis.

Method_Selection cluster_screening Initial Screening & Routine QC cluster_confirmation Confirmatory & High Sensitivity Analysis Start Analytical Need for This compound HPLC HPLC-UV Start->HPLC Routine Analysis GCMS GC-MS Start->GCMS Trace Analysis & Structure Confirmation HPLC_Adv Advantages: - Robust & Reliable - Cost-effective - Good for non-volatile compounds HPLC->HPLC_Adv GCMS_Adv Advantages: - High Specificity (Mass Spectrum) - High Sensitivity (SIM mode) - Good for volatile/semi-volatile compounds GCMS->GCMS_Adv

Caption: Decision tree for analytical method selection.

Disclaimer

The protocols and performance data presented in these application notes are based on established analytical principles and data from analogous compounds. It is essential that these methods be fully validated in the end-user's laboratory for their specific application and matrix to ensure compliance with all relevant regulatory requirements.

N-Benzylformamide: A Versatile Reagent in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Benzylformamide, a readily available and stable organic compound, has emerged as a valuable and versatile reagent in the synthesis of a diverse array of heterocyclic compounds. While it is widely recognized for its role as a formylating agent, particularly in Vilsmeier-Haack type reactions, its application extends to serving as a key building block in various cyclization and multicomponent reactions. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utility of this compound in the construction of important heterocyclic scaffolds.

Application Note 1: this compound as a Formylating Agent in the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. While N,N-dimethylformamide (DMF) is the most common reagent, this compound can be employed as an alternative, leading to the introduction of a formyl group onto various heterocyclic nuclei.

Reaction Principle:

This compound reacts with a halogenating agent, such as phosphorus oxychloride (POCl₃), to form the electrophilic Vilsmeier reagent in situ. This reagent then attacks the electron-rich heterocyclic ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis, yields the corresponding aldehyde.

Featured Application: Synthesis of N-Benzyl-2-chloro-3-formylindole

A notable application of this compound in the Vilsmeier-Haack reaction is the formylation of N-benzyl-2-chloroindole. This reaction provides a key intermediate for the synthesis of functionalized indole derivatives with potential applications in medicinal chemistry.

Experimental Protocol: Vilsmeier-Haack Formylation of N-Benzyl-2-chloroindole

  • Materials:

    • N-Benzyl-2-chloroindole

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM), anhydrous

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for elution

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-Benzyl-2-chloroindole (1.0 eq) in anhydrous dichloromethane (10 mL/mmol).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.2 eq) to the stirred solution.

    • To this mixture, add a solution of this compound (1.5 eq) in anhydrous dichloromethane (5 mL/mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

    • Stir the mixture vigorously for 30 minutes until the effervescence ceases.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford N-benzyl-2-chloro-3-formylindole.

Quantitative Data:

SubstrateReagentProductYield (%)Reference
N-Benzyl-2-chloroindoleThis compound/POCl₃N-Benzyl-2-chloro-3-formylindoleNot specified in search results[1]

Logical Relationship Diagram: Vilsmeier-Haack Reaction

Vilsmeier_Haack NBnF This compound Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) NBnF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack Heterocycle Electron-rich Heterocycle Heterocycle->Iminium_Salt Formylated_Product Formylated Heterocycle Iminium_Salt->Formylated_Product Hydrolysis Hydrolysis Hydrolysis

Caption: General workflow of the Vilsmeier-Haack formylation using this compound.

Application Note 2: this compound in the Synthesis of Quinazolines

While less common, this compound can participate in the construction of quinazoline rings, which are important scaffolds in medicinal chemistry.

Reaction Principle:

The synthesis of quinazolines can be achieved through various strategies, and in some instances, formamide derivatives can serve as a source of a one-carbon unit that cyclizes with a suitable 2-aminobenzyl derivative.

Featured Application: Potential Synthesis of 2-Substituted Quinazolines

Although direct, well-documented protocols for the use of this compound in quinazoline synthesis are not prevalent in the initial search results, its structural similarity to other formamides suggests its potential in reactions such as the copper-catalyzed coupling of N-substituted o-bromobenzamides with formamide to yield 3-substituted quinazolinones.

Proposed Experimental Protocol (Hypothetical): Copper-Catalyzed Synthesis of 3-Benzylquinazolin-4(3H)-one

  • Materials:

    • 2-Bromobenzamide

    • This compound

    • Copper(I) iodide (CuI)

    • 4-Hydroxy-L-proline

    • Potassium carbonate (K₂CO₃)

    • Dimethyl sulfoxide (DMSO), anhydrous

  • Procedure:

    • To a sealed tube, add 2-bromobenzamide (1.0 eq), copper(I) iodide (0.1 eq), and 4-hydroxy-L-proline (0.2 eq).

    • Add anhydrous dimethyl sulfoxide (5 mL/mmol) and potassium carbonate (2.0 eq).

    • Add this compound (1.5 eq) to the mixture.

    • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data:

Reactant 1Reactant 2Catalyst SystemProductYield (%)Reference
2-BromobenzamideThis compound (hypothesized)CuI/4-hydroxy-L-proline3-Benzylquinazolin-4(3H)-oneNot available(Based on similar reactions)

Logical Relationship Diagram: Quinazoline Synthesis

Quinazoline_Synthesis Aminobenzamide 2-Aminobenzamide Derivative Cyclization Cyclization/ Condensation Aminobenzamide->Cyclization NBnF This compound (C1 Source) NBnF->Cyclization Catalyst Catalyst (e.g., Copper) Catalyst->Cyclization Quinazolinone Quinazolinone Derivative Cyclization->Quinazolinone

Caption: Proposed pathway for quinazoline synthesis using this compound.

Application Note 3: Potential Applications in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes for the synthesis of complex molecules in a single step. While not extensively documented, this compound could potentially participate in MCRs for the synthesis of various heterocycles.

Reaction Principle:

In MCRs, this compound could act as a source of the benzylamine moiety after in-situ hydrolysis or as a formylating agent for one of the components, thereby facilitating subsequent cyclization.

Future Outlook:

The exploration of this compound in well-established MCRs such as the Ugi, Passerini, or Biginelli reactions could unveil novel synthetic pathways to diverse heterocyclic libraries. For instance, its use in a Biginelli-type reaction could potentially lead to N-benzyl substituted dihydropyrimidinones.

Proposed Research Direction:

Investigate the reaction of this compound with an aldehyde, a β-ketoester, and a urea or thiourea derivative under various catalytic conditions to explore its feasibility in a Biginelli-type reaction.

Quantitative Data:

Currently, there is no quantitative data available from the provided search results for the use of this compound in these specific multicomponent reactions. Further research is required to establish yields and optimal conditions.

Experimental Workflow Diagram: Investigating this compound in MCRs

MCR_Investigation cluster_planning Reaction Planning cluster_execution Experimental Execution cluster_analysis Analysis and Characterization Reactants Select MCR Components (Aldehyde, β-Ketoester, Urea) Reaction_Setup One-pot Reaction Setup with this compound Reactants->Reaction_Setup Catalyst_Screening Choose Catalysts (Brønsted/Lewis Acids) Catalyst_Screening->Reaction_Setup Condition_Optimization Vary Temperature, Solvent, Time Reaction_Setup->Condition_Optimization Product_Isolation Isolation and Purification (Chromatography) Condition_Optimization->Product_Isolation Structure_Elucidation Spectroscopic Analysis (NMR, MS, IR) Product_Isolation->Structure_Elucidation Product Target Heterocycle Structure_Elucidation->Product

Caption: A proposed workflow for investigating the utility of this compound in multicomponent reactions.

This compound is a reagent with significant, yet not fully exploited, potential in heterocyclic synthesis. While its role as a formylating agent is established, further research into its application as a building block in cyclization and multicomponent reactions is warranted. The protocols and application notes provided herein serve as a foundation for further exploration of this versatile reagent in the synthesis of novel and medicinally relevant heterocyclic compounds.

References

Application Notes and Protocols for Safe Handling and Storage of N-Benzylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures and safety information for the handling and storage of N-Benzylformamide (CAS No. 6343-54-0). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Introduction

This compound is a chemical intermediate used in various synthetic processes within research and drug development.[1] It is classified as a hazardous substance and requires careful handling to mitigate potential risks.[2][3] This document outlines the necessary precautions, personal protective equipment (PPE), storage conditions, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are:

  • Harmful if swallowed [3][4]

  • Causes skin irritation [2][3]

  • Causes serious eye irritation/damage [2][3]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled [3]

  • May cause respiratory irritation [2][4]

  • Harmful to aquatic life with long-lasting effects [4]

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₈H₉NO[3][4]
Molecular Weight 135.16 g/mol [3]
Appearance White to pale yellow solid/crystalline powder[1][4]
Melting Point 60-61 °C[1][4]
Boiling Point 248.86 °C (rough estimate)[4]
Flash Point 112 °C[5]
Storage Temperature -20°C or Room Temperature (Sealed in dry)[1][4][6]
Incompatible Materials Strong oxidizing agents[2]
Personal Protective Equipment (PPE)

The following personal protective equipment must be worn when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[7]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat are required.[7] Ensure gloves are inspected for integrity before use.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[7] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[7]

  • Body Protection: A laboratory coat is the minimum requirement. For larger quantities or increased risk of exposure, additional protective clothing should be considered.[7]

Experimental Protocol: General Handling and Weighing

This protocol outlines the standard procedure for safely handling and weighing this compound in a laboratory setting.

Materials:

  • This compound

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate glassware

  • Personal Protective Equipment (as specified in Section 4)

Procedure:

  • Preparation:

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that the safety shower and eyewash station are accessible and operational.[7]

    • Don all required personal protective equipment.

  • Handling:

    • Retrieve the this compound container from its designated storage location.

    • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Perform all manipulations, including weighing, within a certified chemical fume hood.

  • Weighing:

    • Place a clean weighing paper or boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound from the stock container to the weighing paper using a clean spatula.

    • Avoid generating dust. If dust is observed, ensure respiratory protection is adequate.

    • Record the weight.

  • Transfer:

    • Carefully transfer the weighed this compound to the reaction vessel or appropriate container.

  • Clean-up:

    • Securely close the this compound stock container.

    • Clean the spatula and any contaminated surfaces.

    • Dispose of any contaminated weighing paper, gloves, or other disposable materials in a designated hazardous waste container.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after removing gloves.

Storage Procedures

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] Some suppliers recommend storage at -20°C under an inert atmosphere, while others specify room temperature if sealed and dry.[1][4][6] Consult the supplier's specific recommendations.

  • Incompatibilities: Keep away from strong oxidizing agents.[2]

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

Emergency Procedures

In the event of an emergency involving this compound, follow these procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2] Get medical attention if irritation occurs.[2]

  • Inhalation: Remove to fresh air.[2] If not breathing, give artificial respiration.[2] If breathing is difficult, give oxygen. Get medical attention.[2]

  • Ingestion: Clean mouth with water.[2] Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5]

  • Spill:

    • Evacuate personnel from the spill area.

    • Ensure adequate ventilation.

    • Wear appropriate personal protective equipment.

    • For small spills, sweep up the solid material and place it into a suitable container for disposal.[2] Avoid generating dust.

    • For large spills, prevent further leakage if safe to do so.[5] Contain the spill and collect the material for disposal.

    • Do not let the chemical enter drains.[5]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with local, regional, and national hazardous waste regulations.[2] Do not empty into drains.[2]

Visualizations

Diagram 1: Safe Handling Workflow

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Weighing cluster_cleanup Post-Handling prep_area Prepare Work Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe retrieve Retrieve Chemical don_ppe->retrieve weigh Weigh in Fume Hood retrieve->weigh transfer Transfer to Vessel weigh->transfer close_container Securely Close Container transfer->close_container clean_area Clean Work Area & Tools close_container->clean_area dispose_waste Dispose of Contaminated Waste clean_area->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for the safe handling of this compound.

Diagram 2: Emergency Response Protocol

EmergencyResponseProtocol Emergency Response for this compound Exposure cluster_routes Routes of Exposure cluster_actions Immediate Actions exposure Exposure Event eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eyes Flush Eyes with Water (15 mins) eye_contact->flush_eyes wash_skin Wash Skin with Soap & Water skin_contact->wash_skin fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_eyes->seek_medical wash_skin->seek_medical if irritation persists fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency response protocol for this compound exposure.

References

Troubleshooting & Optimization

Technical Support Center: N-Benzylformamide Synthesis Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of N-benzylformamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the N-formylation of benzylamine. Commonly used formylating agents include formic acid and ethyl formate.[1][2] An alternative enzymatic approach utilizing N-substituted formamide deformylase has also been reported.[3][4]

Q2: What is a typical yield for the synthesis of this compound?

A2: With optimized protocols, yields for the synthesis of this compound are generally high. Using either formic acid or ethyl formate as the formylating agent can achieve yields in the range of 91-93%.[1][2][5]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A study reported the following Rf values in a 90:10 Dichloromethane:Methanol solvent system: Benzylamine (starting material): 0.31; this compound (product): 0.48.[6] It is recommended to spot the reaction mixture alongside the starting material (benzylamine) to visually track the conversion to the product.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Benzylamine is a corrosive liquid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Formic acid is also corrosive and has a pungent odor; it should be used in a well-ventilated fume hood. Standard laboratory safety practices should be followed throughout the experimental procedure.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction Reaction Time: Ensure the reaction has been allowed to proceed for the recommended duration. Monitor the reaction by TLC until the starting material (benzylamine) is consumed. Temperature: Verify that the reaction is being conducted at the optimal temperature. For the formic acid method in toluene, a reflux temperature is required. The solvent-free ethyl formate method is typically performed at 60°C.[2]
Inefficient Water Removal (Formic Acid Method) If using the formic acid method with a Dean-Stark trap, ensure that water is being effectively removed from the reaction mixture. The accumulation of water can inhibit the reaction.
Poor Quality Reagents Use freshly distilled benzylamine and high-purity formic acid or ethyl formate. Impurities in the starting materials can interfere with the reaction.
Enzymatic Method: Sub-optimal Conditions For the enzymatic synthesis, the concentration of substrates is critical. The reverse reaction to synthesize this compound proceeds efficiently only at high substrate concentrations.[3][4] Optimal concentrations have been reported as 1 M formate and 0.2 M benzylamine.[3]
Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Unreacted Benzylamine Reaction Monitoring: As mentioned, use TLC to ensure the complete consumption of benzylamine. Work-up: During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove unreacted benzylamine by converting it to its water-soluble salt. Be cautious, as this may also hydrolyze the desired product if not performed carefully.
Formation of Di-benzylation Product The formation of dibenzylamine can occur as a side reaction. Purification: This impurity can typically be separated from the desired this compound by column chromatography.
Solvent-Related Impurities Ensure that the solvents used for the reaction and purification are of high purity to avoid introducing contaminants.
Purification Challenges
Issue Troubleshooting Steps
Difficulty in Recrystallization Solvent Selection: The choice of solvent is crucial for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization of amides include ethanol, ethyl acetate/hexanes, and toluene.[7] Experiment with different solvent systems to find the optimal one for this compound.
Co-elution during Column Chromatography Solvent System Optimization: If the product and impurities are co-eluting during column chromatography, the eluent system needs to be optimized. A common starting point for amides is a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased to achieve better separation.
Oiling Out During Recrystallization If the product "oils out" instead of crystallizing upon cooling, try using a more polar solvent system, or cool the solution more slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Experimental Protocols

Method 1: Synthesis using Formic Acid

This protocol is adapted from a procedure utilizing a Dean-Stark trap for water removal.[8]

Materials:

  • Benzylamine

  • Formic acid (85% aqueous solution)

  • Toluene

  • Anhydrous sodium sulfate

  • Solvents for TLC and column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine benzylamine (1 equivalent) and toluene.

  • Add formic acid (1.2 to 2.0 equivalents).

  • Heat the mixture to reflux and continue heating for 4-9 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete (disappearance of benzylamine spot), cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be used directly or purified further by short column chromatography if necessary.

Method 2: Synthesis using Ethyl Formate (Solvent-Free)

This protocol is based on a catalyst- and solvent-free method.[2]

Materials:

  • Benzylamine

  • Ethyl formate

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate

Procedure:

  • In a sealed vial, mix benzylamine (1 equivalent) and ethyl formate (excess, e.g., 3 equivalents).

  • Heat the mixture at 60°C. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with DCM or EtOAc.

  • Wash the organic layer with water (2 x 10 mL) and then with a saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to obtain pure this compound.

Method 3: Enzymatic Synthesis

This protocol is based on the reverse reaction of N-substituted formamide deformylase.[3]

Materials:

  • Benzylamine

  • Potassium formate

  • Potassium phosphate buffer (KPB), pH 7.5

  • Purified N-substituted formamide deformylase enzyme

  • Citrate-Na₂PO₄ buffer, pH 4.0

Procedure:

  • Prepare a reaction mixture containing 0.1 M KPB (pH 7.5), 100 mM benzylamine, and 2 M potassium formate in a total volume of 100 µl.

  • Initiate the reaction by adding the purified enzyme (0.1 mg/ml).

  • Incubate the reaction at 25°C for a specified time (e.g., 5 minutes for initial rate determination or up to 24 hours for preparative scale).

  • To stop the reaction, take a 10 µl aliquot and add it to 190 µl of 1 M citrate-Na₂PO₄ buffer (pH 4.0).

  • Analyze the product formation by HPLC.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

MethodFormylating AgentCatalyst/EnzymeSolventTemperatureTypical YieldReference
1Formic AcidNoneTolueneReflux98%[8]
2Ethyl FormateNoneNone (Solvent-Free)60°C91-93%[1][2]
3FormateN-substituted formamide deformylaseAqueous Buffer25°CNot reported as isolated yield[3]

Visualizations

Experimental Workflow: N-Formylation of Benzylamine

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product benzylamine Benzylamine reaction_step N-Formylation (Heating/Reflux) benzylamine->reaction_step formylating_agent Formylating Agent (Formic Acid or Ethyl Formate) formylating_agent->reaction_step extraction Solvent Extraction reaction_step->extraction washing Washing (e.g., NaHCO3 aq.) extraction->washing drying Drying (e.g., Na2SO4) washing->drying purification_step Recrystallization or Column Chromatography drying->purification_step product This compound purification_step->product

Caption: General experimental workflow for the chemical synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_tlc Check TLC for Starting Material start->check_tlc incomplete_reaction Incomplete Reaction check_tlc->incomplete_reaction Yes check_reagents Check Reagent Quality check_tlc->check_reagents No extend_time Increase Reaction Time incomplete_reaction->extend_time check_temp Verify Reaction Temperature incomplete_reaction->check_temp end Yield Optimized extend_time->end check_temp->end poor_reagents Poor Quality Reagents check_reagents->poor_reagents Impurities Present workup_issue Potential Work-up Issue check_reagents->workup_issue Clean purify_reagents Purify/Replace Reagents poor_reagents->purify_reagents purify_reagents->end review_workup Review Extraction & Washing Steps workup_issue->review_workup review_workup->end

Caption: A logical flow diagram for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude N-Benzylformamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude N-Benzylformamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from benzylamine and formic acid?

A1: The most common impurity is unreacted benzylamine.[1][2] Depending on the reaction conditions, side products from the formylation reaction may also be present. It is also possible for small amounts of water to be present, especially if aqueous formic acid is used in the synthesis.[3]

Q2: Which purification method is most suitable for removing unreacted benzylamine?

A2: Several methods can be effective, and the choice depends on the scale of your purification and the desired final purity.

  • Acidic Wash: A simple and effective method for removing basic impurities like benzylamine is to wash the crude product (dissolved in an organic solvent) with a dilute aqueous acid solution (e.g., 1M HCl).[4] The benzylamine will form a water-soluble salt and be extracted into the aqueous phase.

  • Vacuum Distillation: This is a good option for larger scale purifications, as benzylamine has a significantly higher boiling point than this compound under vacuum.[1][2]

  • Column Chromatography: For achieving very high purity, column chromatography is an excellent choice.[5]

  • Recrystallization: This can be effective if a suitable solvent is found that selectively crystallizes this compound, leaving benzylamine and other impurities in the mother liquor.

Q3: My this compound appears as an oil and will not crystallize. What should I do?

A3: "Oiling out" is a common problem in crystallization. Here are a few troubleshooting steps:

  • Ensure Purity: Significant amounts of impurities can inhibit crystallization. Consider a preliminary purification step like an acid wash to remove benzylamine.

  • Solvent Choice: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. This compound is a polar molecule, so moderately polar solvents are a good starting point.

  • Cooling Rate: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling often promotes oiling out.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution to induce crystallization.

Q4: What are the key safety precautions to take when purifying this compound?

A4: this compound can be harmful if swallowed and may cause skin and eye irritation.[6] It is essential to:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably a fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Product does not dissolve in hot solvent. Incorrect solvent choice.Select a more polar solvent or a solvent mixture.
Product "oils out" upon cooling. Solution is too concentrated, cooling is too rapid, or significant impurities are present.Add a small amount of additional solvent, allow for slow cooling, or perform a pre-purification step (e.g., acid wash).
Poor recovery of purified product. This compound is too soluble in the cold solvent.Use a less polar solvent or a solvent mixture where the solubility difference between hot and cold is greater. Minimize the amount of hot solvent used to dissolve the crude product.
Crystals are colored. Colored impurities are co-crystallizing.Add a small amount of activated charcoal to the hot solution, then perform a hot filtration before allowing the solution to cool.
Column Chromatography
Problem Possible Cause Solution
Poor separation of this compound and impurities. Incorrect mobile phase polarity.Adjust the solvent ratio of your mobile phase. For normal phase silica gel chromatography, increasing the polarity of the eluent will increase the elution speed of polar compounds.
Tailing of the this compound peak. The compound is interacting too strongly with the stationary phase.Add a small amount of a modifier to the mobile phase. For silica gel, adding a small percentage of triethylamine can help to reduce tailing of basic compounds.[7]
Product elutes too quickly or too slowly. Mobile phase is too polar or not polar enough.For silica gel, if the product elutes too quickly, decrease the polarity of the mobile phase. If it elutes too slowly, increase the polarity.
Vacuum Distillation
Problem Possible Cause Solution
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.Add a few boiling chips or a magnetic stir bar to the distillation flask before applying vacuum.
Product decomposition. Distillation temperature is too high.Reduce the pressure of the system to lower the boiling point of this compound.[8]
Poor separation of fractions. Inefficient distillation column or too rapid heating.Use a fractionating column and heat the distillation flask slowly and steadily to ensure good separation.

Data Presentation

Physical Properties of this compound
PropertyValue
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol [9]
Melting Point 60-61 °C[10][11]
Boiling Point Decomposes at atmospheric pressure.
Appearance White to off-white solid.
Solubility Slightly soluble in water.[12] Soluble in chloroform, DMSO, and methanol.[11]
Typical Purification Parameters (User-Determined)

The optimal parameters for purification will depend on the specific impurities and their concentrations in your crude this compound. The following table provides a starting point for optimization.

Purification Method Parameter Suggested Starting Range User's Optimized Value
Recrystallization Solvent SystemToluene, Ethyl Acetate/Hexane, Ethanol/Water
Expected Yield>80%
Expected Purity>98%
Column Chromatography Stationary PhaseSilica Gel
Mobile PhaseHexane:Ethyl Acetate (e.g., 2:1 to 1:2 v/v)
Expected Yield>70%
Expected Purity>99%
Vacuum Distillation Pressure1-5 mmHg
Boiling Point at Reduced Pressure~110-130 °C (estimate)
Expected Yield>85%
Expected Purity>98%

Experimental Protocols

Protocol 1: Purification by Acid Wash and Recrystallization

This protocol is effective for removing basic impurities like unreacted benzylamine.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Repeat the wash 2-3 times.

  • Neutralization and Brine Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: Dissolve the resulting solid in a minimum amount of a hot recrystallization solvent (e.g., toluene or an ethyl acetate/hexane mixture). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for achieving high purity this compound.

  • Column Preparation: Pack a chromatography column with silica gel using a slurry method with your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidWash Acid Wash (e.g., 1M HCl) Dissolve->AcidWash Separate Separate Aqueous and Organic Layers AcidWash->Separate Dry Dry Organic Layer Separate->Dry Evaporate Evaporate Solvent Dry->Evaporate Choice Choose Purification Method Evaporate->Choice Purified Purified this compound Recrystallize Recrystallization Recrystallize->Purified ColumnChrom Column Chromatography ColumnChrom->Purified VacDistill Vacuum Distillation VacDistill->Purified Choice->Recrystallize Good Purity Choice->ColumnChrom High Purity Choice->VacDistill Large Scale

Caption: General workflow for the purification of crude this compound.

TroubleshootingRecrystallization Start Recrystallization Issue OilingOut Product Oils Out Start->OilingOut LowRecovery Low Recovery Start->LowRecovery NoCrystals No Crystals Form Start->NoCrystals SlowCool Cool Solution Slowly OilingOut->SlowCool AddSolvent Add More Solvent OilingOut->AddSolvent ChangeSolvent Try Different Solvent/Mixture OilingOut->ChangeSolvent LowRecovery->ChangeSolvent Concentrate Reduce Solvent Volume LowRecovery->Concentrate NoCrystals->ChangeSolvent Seed Add Seed Crystal NoCrystals->Seed Scratch Scratch Flask NoCrystals->Scratch NoCrystals->Concentrate

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: N-Benzylformamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzylformamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory syntheses of this compound involve the reaction of benzylamine with a formylating agent. The two primary methods are:

  • Reaction with formic acid: This is a direct and often high-yielding method.

  • Reaction with ethyl formate: This method is also widely used and offers good yields.[1][2]

A related method is the Leuckart reaction , which uses formamide or ammonium formate to reductively aminate a carbonyl compound. In the context of this compound synthesis from benzylamine, the core reaction is the formylation of the amine.

Q2: What are the typical yields for this compound synthesis?

A2: Yields can vary depending on the chosen method and reaction conditions. However, with optimized protocols, it is possible to achieve high yields. For instance, the reaction of benzylamine with formic acid or ethyl formate can produce this compound in yields of 91–93%.[1][2]

Troubleshooting Guides

Low Product Yield

Q3: My this compound synthesis resulted in a low yield. What are the potential causes and how can I improve it?

A3: Low yields in this compound synthesis can stem from several factors. Below is a table outlining potential causes and recommended solutions.

Potential CauseRecommended Solution
Incomplete Reaction - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. - Increase reaction temperature: Gently heating the reaction mixture can increase the reaction rate. For the reaction with ethyl formate, refluxing for several hours is common.[3] - Use a slight excess of the formylating agent: A small excess (1.1-1.2 equivalents) of formic acid or ethyl formate can help drive the reaction to completion.
Suboptimal Reagent Ratio - Optimize stoichiometry: Systematically vary the molar ratio of benzylamine to the formylating agent to find the optimal conditions for your specific setup.
Presence of Water - Use anhydrous reagents and solvents: Water can hydrolyze the formylating agent and interfere with the reaction. Ensure that benzylamine, formic acid/ethyl formate, and any solvents used are dry. - Remove water during the reaction: For the reaction with formic acid, using a Dean-Stark apparatus with a suitable solvent like toluene can effectively remove the water formed during the reaction, driving the equilibrium towards the product.[4]
Side Reactions - Control reaction temperature: Excessive heat can promote the formation of byproducts. Maintain the recommended temperature for the chosen protocol. - Use appropriate stoichiometry: An excess of benzylamine can lead to the formation of dibenzylamine.
Formation of Side Products

Q4: I have identified dibenzylamine as a significant byproduct in my reaction. How is it formed and how can I prevent it?

A4: Dibenzylamine is a common byproduct, particularly in reactions that may involve in-situ formation of benzaldehyde or in related reactions like the Leuckart reaction starting from benzaldehyde.

  • Mechanism of Formation: In some conditions, especially at elevated temperatures, benzylamine can react with itself or with intermediates to form an imine, which is then reduced to dibenzylamine. In syntheses starting from benzyl chloride, dibenzyl impurities can also form.

  • Prevention Strategies:

    • Control Stoichiometry: Use a slight excess of the formylating agent relative to benzylamine. This ensures that the benzylamine is consumed in the desired formylation reaction rather than participating in side reactions.

    • Moderate Reaction Temperature: Avoid excessively high temperatures, which can promote the formation of imine intermediates.

    • Purification: Dibenzylamine can be separated from this compound by fractional distillation under reduced pressure, as their boiling points are different.

Q5: My product is contaminated with N,N-dibenzylformamide. What leads to its formation and how can I avoid it?

A5: N,N-Dibenzylformamide is a tertiary amide that can form if the initially formed this compound is further benzylated.

  • Mechanism of Formation: This side product can arise if there is a source of a benzyl group that can react with the secondary amide, this compound. This is more likely to occur in reactions where benzyl halides are used as starting materials or are present as impurities.

  • Prevention Strategies:

    • Use Pure Starting Materials: Ensure that the benzylamine used is free from benzyl chloride or other benzylating agents.

    • Avoid Cross-Contamination: If working with benzyl halides in the same lab, ensure there is no cross-contamination of reagents or glassware.

    • Control Reaction Conditions: Use of milder reaction conditions can help to minimize this side reaction.

Experimental Protocols

Method 1: Synthesis from Benzylamine and Formic Acid

This protocol is adapted from a general procedure for N-formylation of amines.[4]

Materials:

  • Benzylamine

  • 85% Formic Acid (aqueous)

  • Toluene

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzylamine (1.0 eq).

  • Add toluene to the flask.

  • Add 85% formic acid (1.2 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC. The reaction is typically complete in 4-9 hours.

  • Once the benzylamine is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with DCM or EtOAc and wash with a saturated solution of sodium bicarbonate to neutralize any excess formic acid.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation or recrystallization.

Method 2: Synthesis from Benzylamine and Ethyl Formate

This protocol is based on a general method for the N-formylation of amines using ethyl formate.[1][2]

Materials:

  • Benzylamine

  • Ethyl formate

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (1.0 eq).

  • Add a significant excess of ethyl formate, which can also serve as the solvent. Alternatively, another inert solvent can be used.

  • Heat the mixture to reflux. The reaction time can be several hours (e.g., 20 hours).[3]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Evaporate the excess ethyl formate and solvent under reduced pressure.

  • The crude product can be purified by washing with a non-polar solvent like petroleum ether to remove impurities, followed by vacuum distillation or recrystallization.

Data Presentation

The following table summarizes a comparison of the two primary synthesis methods based on literature data.[1][2]

ParameterMethod 1: Formic AcidMethod 2: Ethyl Formate
Formylating Agent Formic AcidEthyl Formate
Typical Yield 91-93%91-93%
Reaction Temperature Reflux (with Dean-Stark)Reflux
Byproducts WaterEthanol
Key Considerations Requires removal of water.Generally requires longer reaction times.

Visualizations

Reaction Pathways

Reaction_Pathways cluster_main Main Synthesis Routes cluster_side Potential Side Reactions BA Benzylamine NBF This compound BA->NBF + Formic Acid BA->NBF + Ethyl Formate DBA Dibenzylamine BA->DBA Self-condensation/ Reduction FA Formic Acid FA->NBF EF Ethyl Formate EF->NBF NDBF N,N-Dibenzylformamide NBF->NDBF + Benzylating Agent

Caption: Main and side reaction pathways in this compound synthesis.

Experimental Workflow: Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield of this compound check_completion Is the reaction complete? (Check TLC) start->check_completion increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_reagents Are reagents and solvents anhydrous? check_completion->check_reagents Yes increase_time_temp->check_completion dry_reagents Use anhydrous reagents/solvents or a Dean-Stark trap check_reagents->dry_reagents No check_stoichiometry Is stoichiometry correct? check_reagents->check_stoichiometry Yes dry_reagents->check_completion optimize_ratio Optimize reagent ratio check_stoichiometry->optimize_ratio No check_side_products Are side products present? (e.g., dibenzylamine) check_stoichiometry->check_side_products Yes optimize_ratio->check_completion adjust_conditions Adjust temperature and stoichiometry to minimize side reactions check_side_products->adjust_conditions Yes end Improved Yield check_side_products->end No adjust_conditions->check_completion

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

N-Benzylformamide NMR Spectrum Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra of N-benzylformamide and identifying potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for pure this compound?

The ¹H NMR spectrum of this compound can be complicated by the presence of rotamers due to restricted rotation around the amide C-N bond, which may cause some peaks to appear as two distinct sets of signals.[1] The approximate chemical shifts in common deuterated solvents are summarized below.

Table 1: Approximate ¹H NMR Chemical Shifts (δ) of this compound.

Protons CDCl₃ (ppm)[2] DMSO-d₆ (ppm)[2] Multiplicity
Formyl (CHO) ~8.47 ~8.52 Singlet
Amide (NH) ~3.31 ~8.15 Broad Singlet / Triplet
Aromatic (C₆H₅) ~7.17 - 7.41 ~7.25 - 7.33 Multiplet

| Methylene (CH₂) | ~4.45 (d) | ~4.31 (d) | Doublet |

Note: The appearance of the NH proton can vary (e.g., a triplet due to coupling with the CH₂ protons) and its chemical shift is concentration-dependent. The presence of rotamers can lead to two distinct signals for the formyl proton and other protons in the molecule.[1]

Q2: My spectrum shows multiple sharp, unexpected singlets. How can I identify them?

These peaks often originate from residual solvents used during synthesis, work-up, or purification (e.g., ethyl acetate, acetone, hexane, dichloromethane).[2] Even after drying under a high vacuum, trace amounts can remain.

Troubleshooting Steps:

  • Identify the Impurity: Compare the chemical shifts of the unknown peaks to a reference table of common laboratory solvents.[2]

  • Removal: If a solvent like ethyl acetate is stubbornly present, try dissolving your sample in a more volatile solvent (like dichloromethane), rotovaping, and repeating the process 2-3 times to azeotropically remove the persistent impurity.[3]

Table 2: ¹H NMR Chemical Shifts (δ) of Common Laboratory Solvents in CDCl₃.

Impurity CDCl₃ (ppm) Multiplicity
Water 1.56 s
Acetone 2.17 s
Acetonitrile 2.10 s
Dichloromethane 5.30 s
Diethyl Ether 3.48 (q), 1.21 (t) q, t
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t) q, s, t
Hexane 1.25, 0.88 m

| Silicone Grease | ~0.07 | s |

Source: Adapted from common laboratory solvent reference tables.[2]

Q3: I have an unidentifiable peak that disappears when I add a drop of D₂O. What is it?

This is a classic method for identifying exchangeable protons, such as those in O-H and N-H groups.[3] The deuterium from D₂O exchanges with the proton on your compound, and since deuterium is not observed in ¹H NMR, the peak disappears or significantly decreases in intensity.[4] For this compound, this peak corresponds to the amide (N-H) proton.

Experimental Protocol: D₂O Exchange Experiment
  • Acquire Initial Spectrum: Obtain the standard ¹H NMR spectrum of your this compound sample.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) directly to the NMR tube containing your sample.[4]

  • Shake Vigorously: Cap the NMR tube and shake it for 1-2 minutes to ensure thorough mixing and facilitate the proton-deuterium exchange.[4]

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again.

  • Analyze: The signal corresponding to the N-H proton will have vanished or significantly diminished.[4]

Q4: My aromatic signals are broad or more complex than expected. What could be the cause?

This issue can arise from several sources, including unreacted starting materials or byproducts from the synthesis. The most common methods for synthesizing this compound involve the formylation of benzylamine.[5][6]

Potential Impurities from Synthesis:

  • Benzylamine (Starting Material): Expect signals for the aromatic protons (~7.2-7.4 ppm), the CH₂ group (~3.8 ppm), and a broad singlet for the NH₂ protons (~1.5-2.0 ppm, highly variable).

  • Benzaldehyde (Potential Side Product/Starting Material): Look for an aldehyde proton signal (~10.0 ppm) and aromatic signals (~7.5-7.9 ppm).

  • Formic Acid (Starting Material/Byproduct): May appear as a broad singlet, often around 8.0-8.5 ppm, but its position is highly dependent on concentration and solvent. Formic acid can often be removed by a basic wash during workup.

The diagram below illustrates the relationship between the starting materials, the desired product, and potential impurities.

G SM1 Benzylamine Product This compound SM1->Product Formylation Reaction Impurity1 Unreacted Benzylamine SM1->Impurity1 Incomplete Reaction SM2 Formylating Agent (e.g., Formic Acid) SM2->Product Formylation Reaction Impurity2 Unreacted Formic Acid SM2->Impurity2 Incomplete Reaction / Excess Impurity3 Side Products (e.g., from over-reaction) Product->Impurity3 Side Reactions

Caption: Synthetic pathway for this compound and potential impurities.

Q5: The peaks for my compound appear broad, or I see more peaks than expected, particularly for the formyl proton.

This is often due to the presence of rotamers (rotational isomers), which arise from the slow rotation around the amide C-N bond on the NMR timescale.[1] This can cause a single compound to show two sets of peaks. Broadening can also be caused by poor magnetic field shimming, low sample solubility, or high sample concentration.[3]

Troubleshooting Steps:

  • Increase Temperature: Acquiring the spectrum at a higher temperature can increase the rate of bond rotation, causing the distinct rotamer peaks to coalesce into a single, sharper average signal.[3]

  • Adjust Concentration: If the sample is too concentrated, dilution may help sharpen the peaks.[3]

  • Improve Shimming: Re-shimming the spectrometer can improve magnetic field homogeneity and reduce peak broadening.[4]

General Troubleshooting Workflow

If you encounter unexpected peaks in your NMR spectrum, the following workflow can help diagnose the issue.

G start Unexpected Peak in ¹H NMR q1 Is the peak a sharp singlet? start->q1 a1 Compare to solvent reference table. Likely residual solvent. q1->a1 Yes q2 Does the peak disappear with a D₂O shake? q1->q2 No end Impurity Identified a1->end a2 Peak is an exchangeable proton (e.g., N-H). q2->a2 Yes q3 Are peaks broad or doubled? q2->q3 No a2->end a3 Could be rotamers. Acquire spectrum at higher temp. q3->a3 Yes other Check for starting materials or known side products. q3->other No a3->end other->end

Caption: A workflow for diagnosing unexpected peaks in ¹H NMR spectra.[4]

Purification Protocols

Q6: How can I purify my this compound sample to remove these impurities?

Since this compound is a solid at room temperature (melting point 60-61 °C), recrystallization is often a suitable purification method.[5] Note that the compound may be unstable on silica gel, making column chromatography potentially problematic.[7]

General Protocol: Recrystallization
  • Solvent Selection: Choose a solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures. A mixture of solvents (e.g., ethyl acetate/hexanes) may be required.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent or solvent mixture.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

References

Technical Support Center: N-Benzylformamide in Formylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of N-Benzylformamide in formylation experiments. While the direct use of this compound as a formylating agent is not a widely documented standard procedure, this guide addresses the potential application through transamidation, outlines troubleshooting for common formylation challenges, and presents efficient, well-established alternative protocols.

Frequently Asked Questions (FAQs)

Q1: Can this compound be used as a formylating agent?

Theoretically, yes. This compound can act as a formyl donor to another amine via a reaction known as transamidation.[1][2] This process involves the transfer of the formyl group from this compound to a different amine. However, this is not a common application, and the reaction equilibrium may not be favorable without significant optimization.[1]

Q2: What is the proposed mechanism for formylation using this compound?

The reaction would proceed through a nucleophilic acyl substitution, or transamidation, mechanism. The substrate amine acts as a nucleophile, attacking the carbonyl carbon of this compound. This forms a tetrahedral intermediate which then collapses, releasing benzylamine and the desired formylated product. The reaction is an equilibrium process, meaning it is reversible.[1][3]

Q3: What are the potential challenges of using this compound as a formylating agent?

The primary challenge is the reversible nature of the transamidation reaction, which can lead to low yields.[1][3] The position of the equilibrium is dependent on the relative nucleophilicity and basicity of the substrate amine and the benzylamine byproduct. Another significant hurdle is the need to remove the benzylamine byproduct to drive the reaction forward.

Q4: Are there more efficient and common alternatives to this compound for N-formylation?

Yes, several well-established and highly efficient methods for N-formylation exist. These include the use of formic acid (often with a dehydrating agent), acetic formic anhydride, and N,N-Dimethylformamide (DMF) with an activating agent.[4][5] These methods are generally more reliable and provide higher yields under milder conditions.

Troubleshooting Guide for Formylation Reactions

This guide addresses common issues that may be encountered during N-formylation reactions, including those theoretically involving this compound via transamidation.

Issue Potential Cause Recommended Solution
Low or No Product Formation Unfavorable Reaction Equilibrium: The reverse reaction (formylation of the benzylamine byproduct) is competing with the forward reaction.- Use a large excess of the substrate amine to shift the equilibrium. - Attempt to remove the benzylamine byproduct as it forms (e.g., under vacuum if boiling points allow), though this can be challenging.
Low Reactivity of Substrate: The amine being formylated is a weak nucleophile (e.g., sterically hindered or electron-deficient aromatic amines).- Increase the reaction temperature. - Consider using a catalyst. While not documented for this compound, general transamidation can be catalyzed by acids or metal salts.[1][2] - Switch to a more powerful, conventional formylating agent.
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction has not reached equilibrium or the activation energy is too high.- Monitor the reaction progress using TLC or LC-MS and extend the reaction time. - Gradually increase the reaction temperature.
Formation of Side Products O-Formylation: In substrates containing hydroxyl groups, the alcohol may be formylated in addition to or instead of the amine.- This reaction is chemoselective for the more nucleophilic amine. If O-formylation occurs, it suggests the reaction conditions may be too harsh. Try lowering the temperature. - Protect the hydroxyl group before the formylation step.
Difficult Purification Similar Physical Properties of Product and Byproduct: The desired formylated product and the benzylamine byproduct have similar boiling points or polarities, making separation by distillation or chromatography difficult.- Optimize the reaction to maximize conversion and minimize the amount of unreacted starting material and byproduct. - Consider converting the benzylamine byproduct into a salt with an acid wash during workup to facilitate its removal into an aqueous layer.

Process Flowchart for Troubleshooting Low Yield

G start Low Yield in Formylation Reaction check_equilibrium Is the reaction an equilibrium process (e.g., transamidation)? start->check_equilibrium yes_equilibrium Shift Equilibrium check_equilibrium->yes_equilibrium Yes no_equilibrium Check Reaction Conditions check_equilibrium->no_equilibrium No use_excess Use large excess of substrate amine yes_equilibrium->use_excess remove_byproduct Attempt to remove benzylamine byproduct yes_equilibrium->remove_byproduct increase_temp Increase Temperature no_equilibrium->increase_temp extend_time Extend Reaction Time no_equilibrium->extend_time check_reagents Are reagents and solvents pure and dry? no_equilibrium->check_reagents end Improved Yield increase_temp->end extend_time->end purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents No check_reagents->end Yes, and conditions optimized purify_reagents->no_equilibrium alternative_reagent Consider a more efficient formylating agent use_excess->alternative_reagent If not effective remove_byproduct->alternative_reagent If not practical alternative_reagent->end

Caption: A logical workflow for troubleshooting low-yield formylation reactions.

Experimental Protocols

Since the use of this compound as a formylating agent is not standard, a more practical approach is to synthesize it for use in other applications or to employ a more conventional formylating agent.

Protocol 1: Synthesis of this compound using Formic Acid

This protocol describes a common and efficient method for the N-formylation of benzylamine to produce this compound.[6]

Materials:

  • Benzylamine

  • Formic acid (85-98%)

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Standard glassware: round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add benzylamine (1.0 eq) and toluene.

  • Add formic acid (1.1-1.2 eq) to the stirred solution.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-9 hours.[4]

  • Once the benzylamine is consumed, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize excess formic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound. The product is often sufficiently pure for further use.

Protocol 2: General N-Formylation of a Primary Amine with Acetic Formic Anhydride

Acetic formic anhydride is a powerful formylating agent that can be generated in situ.

Materials:

  • Primary amine

  • Acetic anhydride

  • Formic acid

  • Diethyl ether

  • Ice

Procedure:

  • Prepare acetic formic anhydride by slowly adding acetic anhydride to formic acid at a low temperature (e.g., 0-5 °C) and stirring for about 2 hours.

  • In a separate flask, dissolve the primary amine (1.0 eq) in a suitable solvent like diethyl ether.

  • Cool the amine solution in an ice bath and slowly add the freshly prepared acetic formic anhydride (1.1 eq).

  • Stir the reaction at room temperature and monitor by TLC until completion (typically 1-4 hours).

  • Quench the reaction by pouring it into ice water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the N-formylated product.

Workflow for a Typical N-Formylation Experiment

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Amine, Formylating Agent, Solvent) setup_glassware Set up Glassware (Flask, Condenser, etc.) prep_reagents->setup_glassware add_reagents Add Reagents to Flask setup_glassware->add_reagents run_reaction Run Reaction (Heat, Stir for specified time) add_reagents->run_reaction monitor Monitor Progress (TLC/LC-MS) run_reaction->monitor monitor->run_reaction Incomplete quench Quench Reaction monitor->quench Complete extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product (Chromatography/Distillation) dry->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

References

N-Benzylformamide Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-benzylformamide. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for synthesizing this compound include the reaction of benzylamine with formic acid, the reaction of benzylamine with ethyl formate, and enzymatic synthesis using N-substituted formamide deformylase. Another, albeit less common, method is the Leuckart reaction.

Q2: I am getting a low yield in my synthesis of this compound from benzylamine and formic acid. What are the likely causes?

A2: Low yields in this synthesis can often be attributed to several factors. Using an excessive amount of formic acid can lead to the formation of side products and decrease the yield of the desired this compound. Additionally, the choice of solvent plays a critical role; toluene or xylene with a Dean-Stark trap to remove water is generally effective.[1] Insufficient reaction time or inadequate heating can also result in incomplete conversion.

Q3: What are the main side products I should be aware of during the synthesis of this compound?

A3: The formation of dibenzylamine is a potential side reaction, particularly under reductive amination conditions. In syntheses involving formic acid, unreacted starting materials can be a significant impurity if the reaction does not go to completion. With the Leuckart reaction, using formamide alone without a catalyst can lead to lower yields and the recovery of unreacted benzophenone if that is the starting material.[2]

Q4: How can I purify my crude this compound?

A4: The purification of this compound can typically be achieved through crystallization or column chromatography. After evaporation of the solvent, the crude product can often be purified by trituration with a non-polar solvent like petroleum ether to yield a solid.[3] For higher purity, column chromatography on silica gel is a reliable method.[1]

Q5: What are the optimal conditions for the enzymatic synthesis of this compound?

A5: For the enzymatic synthesis using N-substituted formamide deformylase, the reaction proceeds efficiently in the presence of high substrate concentrations. Optimal conditions involve a pH of around 7.5 and a temperature of 25°C. The production of this compound is sensitive to the concentrations of both formate and benzylamine.[4][5]

Troubleshooting Guides

Synthesis from Benzylamine and Formic Acid
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Excess formic acid used.- Inappropriate solvent.- Insufficient reaction time or temperature.- Water not being effectively removed.- Use a stoichiometric amount or a slight excess (1.2-2.0 equivalents) of formic acid.[1]- Use toluene or xylene as the solvent with a Dean-Stark apparatus to remove water azeotropically.[1]- Monitor the reaction by TLC to ensure completion. Increase reflux time if necessary.- Ensure the Dean-Stark trap is functioning correctly to collect water.
Presence of Significant Starting Material in Product - Incomplete reaction.- Increase the reaction time and ensure adequate heating under reflux.- Confirm the quality of the formic acid.
Difficulty in Product Isolation - Product is an oil instead of a solid.- After evaporating the solvent, try triturating the residual oil with a cold non-polar solvent like petroleum ether or hexane to induce crystallization.[3]- If trituration fails, purify by column chromatography.
Synthesis from Benzylamine and Ethyl Formate
Issue Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction - Ethyl formate is less reactive than formic acid.- Insufficient reaction temperature.- A longer reaction time (e.g., 20 hours) under reflux is typically required.[3]- Ensure the reaction is maintained at a consistent reflux temperature.
Contamination with Ethanol - Ethanol is a byproduct of the reaction.- Ensure complete evaporation of the solvent and byproducts after the reaction is complete.
Enzymatic Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Low Enzymatic Activity - Suboptimal pH or temperature.- Incorrect substrate concentrations.- Enzyme denaturation.- Maintain the reaction at the optimal pH of 7.5 and temperature of 25°C.[4]- Optimize the concentrations of formate and benzylamine as per established protocols.[4]- Handle and store the enzyme according to the supplier's recommendations to avoid denaturation.

Data Presentation

Comparison of this compound Synthesis Methods
Method Starting Materials Typical Reaction Conditions Typical Yield Key Advantages Key Disadvantages
From Benzylamine and Formic Acid Benzylamine, Formic AcidReflux in toluene with a Dean-Stark trap for 4-9 hours.[1]Up to 98%[1]High yield, readily available and inexpensive reagents.Requires careful control of the amount of formic acid; removal of water is necessary.
From Benzylamine and Ethyl Formate Benzylamine, Ethyl FormateReflux in ethyl formate for ~20 hours.[3]91-93%[6]Milder than using formic acid.Longer reaction times are required.
Enzymatic Synthesis Benzylamine, FormatepH 7.5, 25°C, high substrate concentrations.[4]Variable, dependent on substrate concentrations.High specificity, mild reaction conditions, environmentally friendly.Requires specialized enzyme, may not be suitable for large-scale synthesis.
Leuckart Reaction Benzaldehyde, FormamideHigh temperatures (165°C or higher).[7]Can be low if formamide is used alone; improved with catalysts.[2]One-pot conversion of an aldehyde to an amine derivative.Requires high temperatures, can have low yields without proper catalysts.

Experimental Protocols

Protocol 1: Synthesis from Benzylamine and Formic Acid

Materials:

  • Benzylamine

  • 85% aqueous Formic Acid

  • Toluene

  • Dean-Stark trap

  • Standard reflux apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add benzylamine (1 equivalent).

  • Add toluene to the flask.

  • Add 85% aqueous formic acid (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the benzylamine has been consumed (typically 4-9 hours), cool the reaction mixture to room temperature.[1]

  • Evaporate the toluene under reduced pressure.

  • The crude this compound can be purified by column chromatography if necessary.[1]

Protocol 2: Synthesis from Benzylamine and Ethyl Formate

Materials:

  • Benzylamine

  • Ethyl formate

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine (1 equivalent) in ethyl formate.[3]

  • Heat the solution to reflux and maintain for approximately 20 hours.[3]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the ethyl formate to dryness.

  • Triturate the resulting solid with petroleum ether to afford the purified this compound.[3]

Protocol 3: Enzymatic Synthesis of this compound

Materials:

  • N-substituted formamide deformylase

  • Benzylamine

  • Potassium formate

  • Potassium phosphate buffer (KPB), pH 7.5

Procedure:

  • Prepare a reaction mixture containing 0.1 M KPB (pH 7.5), 100 mM benzylamine, and 2 M formate.[4]

  • Initiate the reaction by adding the N-substituted formamide deformylase enzyme (0.1 mg/ml).[4]

  • Incubate the reaction at 25°C for the desired amount of time (e.g., up to 24 hours for maximum production).[4]

  • To monitor the reaction, take an aliquot of the reaction mixture and stop the reaction by adding it to a 1 M citrate-Na2PO4 buffer (pH 4.0).[4]

  • Analyze the formation of this compound by HPLC.

Visualizations

experimental_workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification benzylamine Benzylamine reaction Reflux with water removal (if using Formic Acid) benzylamine->reaction formic_acid Formic Acid / Ethyl Formate formic_acid->reaction evaporation Solvent Evaporation reaction->evaporation purification Purification (Crystallization or Chromatography) evaporation->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_water_removal Is Water Removal Efficient? (for Formic Acid method) start->check_water_removal check_completion Has the Reaction Gone to Completion? start->check_completion solution_reagents Adjust Formic Acid to 1.2-2.0 equivalents check_reagents->solution_reagents solution_conditions Ensure Proper Reflux Temperature and Time check_conditions->solution_conditions solution_water Check Dean-Stark Apparatus and Solvent check_water_removal->solution_water solution_completion Increase Reaction Time, Monitor by TLC check_completion->solution_completion

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of N-Benzylformamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from N-Benzylformamide reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The most common impurities are typically unreacted starting materials. Depending on the synthetic route, these may include:

  • Benzylamine: The amine starting material.

  • Formic acid or its derivatives: Such as ethyl formate, which are used as the formylating agent.[1]

  • Side-reaction products: Although less common, side reactions can lead to trace amounts of dibenzylamine or other secondary reaction products, particularly if the reaction temperature is not well-controlled.

Q2: How can I monitor the progress of my this compound synthesis and identify impurities?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A recommended starting solvent system is 9:1 Dichloromethane:Methanol .[2] In this system, this compound is expected to have a higher Rf value than the more polar benzylamine. Staining with ninhydrin can be used to visualize benzylamine, which will show up as a colored spot, while this compound will not react. UV light can be used to visualize both spots if they are UV active.

Q3: What is the best method to purify crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product. This compound is a solid at room temperature (melting point 60-61°C), making this a suitable method.[3][4][5]

  • Vacuum Distillation: Suitable for purifying larger quantities or removing impurities with significantly different boiling points. It is particularly useful for heat-sensitive compounds as it lowers the boiling point, preventing degradation.

  • Flash Column Chromatography: A versatile technique for separating compounds with different polarities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low or no crystal formation upon cooling. The solution is not saturated (too much solvent was used).Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oiling out (product separates as an oil instead of crystals). The melting point of the solute is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
The concentration of impurities is too high.Purify the crude product by another method (e.g., column chromatography) before recrystallization.
Poor recovery of the purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The crystals were not washed with ice-cold solvent.Always use ice-cold solvent to wash the filtered crystals to minimize redissolving the product.
Distillation Issues
Problem Possible Cause Solution
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.Add a few boiling chips or a magnetic stir bar to the distilling flask before heating.
Product decomposition (darkening of the liquid). The distillation temperature is too high.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Poor separation of product and impurities. The difference in boiling points is small.Use a fractional distillation column with a suitable packing material to increase the separation efficiency.
The distillation rate is too fast.Distill the mixture slowly to allow for proper equilibration between the liquid and vapor phases.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is designed for the purification of solid this compound containing minor impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Expected Yield: The recovery will depend on the initial purity of the crude product but can be expected to be in the range of 80-95%.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating this compound from less polar or more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexane or Ethyl Acetate (for less polar solvent systems)

  • Chromatography column

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of Dichloromethane and Methanol (e.g., 98:2 DCM:MeOH). The ideal solvent system should give the this compound an Rf value of approximately 0.3.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Vacuum Distillation

This is a general protocol for the purification of this compound by vacuum distillation. The precise boiling point under a specific vacuum may need to be determined empirically.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and vacuum gauge

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Sample and Boiling Chips: Place the crude this compound and a few boiling chips or a magnetic stir bar in the distillation flask.

  • Applying Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Distillation: Collect the fraction that distills at a constant temperature. This will be the purified this compound. The boiling point will be significantly lower than the atmospheric boiling point.

  • Cooling: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Data Presentation

Table 1: Physical Properties and TLC Data

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C at atm)TLC Rf (9:1 DCM:MeOH)
This compound 135.1760-61[3][4][5]Decomposes~0.5 (estimated)
Benzylamine 107.15-10185~0.3[2]
Formic Acid 46.038.4100.8Highly Polar (streaks)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis This compound Synthesis (e.g., Benzylamine + Formic Acid) crude_product Crude Product (this compound + Impurities) synthesis->crude_product analysis TLC Analysis (9:1 DCM:MeOH) crude_product->analysis recrystallization Recrystallization (Ethanol/Water) analysis->recrystallization Solid Product distillation Vacuum Distillation analysis->distillation Liquid/High Boiling Impurities chromatography Flash Chromatography (DCM/MeOH) analysis->chromatography Polarity Difference pure_product Pure this compound recrystallization->pure_product distillation->pure_product chromatography->pure_product troubleshooting_tree start Impure this compound check_impurities Identify Impurities (TLC/NMR) start->check_impurities unreacted_sm Unreacted Starting Materials (Benzylamine, Formic Acid) check_impurities->unreacted_sm High Polarity Impurities side_products Side Products / Decomposition check_impurities->side_products Close Polarity / Thermal Instability purify_sm Purification Method unreacted_sm->purify_sm purify_sp Purification Method side_products->purify_sp recrystallization Recrystallization purify_sm->recrystallization Solid distillation Vacuum Distillation purify_sm->distillation Liquid chromatography Flash Chromatography purify_sm->chromatography Both chromatography2 Flash Chromatography purify_sp->chromatography2 distillation2 Vacuum Distillation purify_sp->distillation2

References

Technical Support Center: Scaling Up N-Benzylformamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of N-Benzylformamide. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for synthesizing this compound?

A1: The most prevalent and scalable methods for this compound synthesis are the direct formylation of benzylamine using either formic acid or ethyl formate. These methods are often preferred due to their simplicity, high yields, and the avoidance of expensive or toxic catalysts.[1][2] The Leuckart reaction, a classical method for amine synthesis, can also be adapted for N-formylation and is a viable, albeit more energy-intensive, alternative.[3]

Q2: What are the primary challenges when scaling up this compound synthesis?

A2: The primary challenges in scaling up this synthesis include:

  • Reaction Control: Managing the exothermic nature of the reaction to ensure consistent temperature and prevent runaway reactions.

  • Yield Optimization: Maintaining high yields at a larger scale, which can be affected by mixing efficiency and heat transfer.

  • Purification: Developing a robust and scalable purification method to remove unreacted starting materials and byproducts.

  • Safety: Handling reagents like formic acid and managing potential hazards associated with large-scale reactions.

Q3: How can I monitor the progress of the N-formylation reaction?

A3: Reaction progress can be effectively monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6] On-line NMR is a powerful tool for real-time monitoring in a flow chemistry setup.[4][7]

Q4: What are the key safety precautions to consider during the scale-up of this compound synthesis?

A4: Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling formic acid and other volatile reagents.[8][9]

  • Exothermic Reaction Management: Ensure the reactor is equipped with adequate cooling and temperature monitoring systems to control the reaction exotherm.

  • Reagent Handling: Handle formic acid with care as it is corrosive. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[8][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Impure starting materials.- Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; for formic acid/ethyl formate methods, a moderate temperature of around 60°C is often effective.[2] - Extend the reaction time and monitor for further conversion. - Ensure the purity of benzylamine, formic acid, and ethyl formate.
Formation of Side Products - Over-reaction or side reactions due to high temperatures. - Presence of impurities in starting materials. - For the Leuckart reaction, complex reaction pathways can lead to byproducts.- Maintain strict temperature control throughout the reaction. - Use high-purity starting materials. - For the Leuckart reaction, carefully control the stoichiometry and temperature to favor the formation of the desired N-formyl derivative.[3]
Difficult Purification - Product co-eluting with impurities during chromatography. - Oily product that is difficult to crystallize. - Emulsion formation during aqueous workup.- Optimize the solvent system for column chromatography to improve separation. - Attempt crystallization from a different solvent system or use a seed crystal. - For emulsions, try adding brine or filtering through a pad of celite.
Scale-up Issues - Poor heat dissipation in a larger reactor. - Inefficient mixing leading to localized hot spots and side reactions.- Ensure the reactor has sufficient cooling capacity. - Use a robust overhead stirrer to ensure efficient mixing. - For highly exothermic reactions, consider a semi-batch process where one reagent is added gradually.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Method Formylating Agent Catalyst Typical Temperature Typical Reaction Time Reported Yield Key Advantages Key Disadvantages
Direct Formylation Formic AcidNone60°C2-4 hours91-93%[1][2]Simple, high yield, catalyst-free.Formic acid is corrosive.
Direct Formylation Ethyl FormateNone60°C4-6 hours91-93%[1][2]Simple, high yield, catalyst-free, less corrosive than formic acid.Longer reaction time compared to formic acid.
Leuckart Reaction FormamideNone (or acid catalyst)>165°C[3]6-25 hours[10]Variable, can be optimized to ~80%[10]Utilizes readily available reagents.High temperatures required, longer reaction times, potential for more byproducts.

Experimental Protocols

Protocol 1: N-Formylation of Benzylamine using Formic Acid
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (1.0 eq).

  • Reagent Addition: Slowly add formic acid (1.2 eq) to the stirred benzylamine. An exothermic reaction will occur.

  • Reaction: Heat the reaction mixture to 60°C and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining formic acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: N-Formylation of Benzylamine using Ethyl Formate
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine benzylamine (1.0 eq) and ethyl formate (3.0 eq).

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours.

  • Monitoring: Track the reaction's progress by TLC or HPLC.

  • Workup: Upon completion, cool the reaction to room temperature and remove the excess ethyl formate by rotary evaporation.

  • Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Visualizations

Experimental_Workflow_Formic_Acid cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start add_benzylamine Add Benzylamine (1.0 eq) to Flask start->add_benzylamine add_formic_acid Slowly Add Formic Acid (1.2 eq) add_benzylamine->add_formic_acid heat Heat to 60°C add_formic_acid->heat react Maintain for 2-4 hours heat->react monitor Monitor by TLC/HPLC react->monitor cool Cool to Room Temperature monitor->cool Reaction Complete dilute_wash Dilute, Wash with H₂O & NaHCO₃ cool->dilute_wash dry_concentrate Dry and Concentrate dilute_wash->dry_concentrate purify Purify (Recrystallization/Chromatography) dry_concentrate->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound using formic acid.

Troubleshooting_Decision_Tree start Low Yield Observed incomplete_reaction Is the reaction complete? start->incomplete_reaction extend_time Extend reaction time and continue monitoring incomplete_reaction->extend_time No check_purity Are starting materials pure? incomplete_reaction->check_purity Yes extend_time->incomplete_reaction optimize_temp Optimize reaction temperature purify_reagents Purify starting materials check_purity->purify_reagents No side_products Are significant side products observed? check_purity->side_products Yes end_bad Consult further literature for alternative methods purify_reagents->end_bad lower_temp Lower reaction temperature to minimize side reactions side_products->lower_temp Yes purification_issue Review purification protocol for product loss side_products->purification_issue No end_good Yield Improved lower_temp->end_good purification_issue->end_good

Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Formylating Agents: N,N-Dimethylformamide vs. N-Benzylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The introduction of a formyl group is a fundamental transformation in organic synthesis, pivotal in the preparation of a vast array of pharmaceutical intermediates and fine chemicals. The choice of formylating agent is critical, influencing reaction efficiency, substrate scope, and overall process viability. This guide provides a comprehensive comparison of two potential formylating agents: the widely utilized N,N-dimethylformamide (DMF) and the less conventional N-benzylformamide. Our analysis, supported by experimental data, aims to furnish researchers with the necessary insights to make informed decisions for their synthetic endeavors.

Executive Summary

N,N-Dimethylformamide (DMF) stands as a versatile and extensively documented formylating agent. It serves as a source of the formyl group for a broad range of substrates, particularly in the formylation of primary and secondary amines. Its reactivity can be modulated through various catalytic systems and reaction conditions, making it a reliable choice in numerous synthetic applications.

In stark contrast, this compound is not commonly employed as a formylating agent, and there is a conspicuous absence of experimental data supporting its use in this capacity. While it is a stable amide, the energetic barrier to transfer its formyl group to another substrate appears to be prohibitively high under typical synthetic conditions. This guide will therefore focus on the established performance of DMF, juxtaposed with the apparent limitations of this compound as a practical formylating reagent.

Performance Comparison: The Versatility of DMF

N,N-Dimethylformamide has proven to be a robust formylating agent for amines under various catalytic conditions. The selection of the catalyst and reaction conditions can be tailored to the specific substrate and desired outcome.

Catalytic Systems for N-Formylation using DMF

Several methods have been developed to facilitate the formylation of amines using DMF. Below is a summary of key catalytic systems with their respective performance data.

Catalyst/PromoterSubstrateProductReaction ConditionsYield (%)
Methyl Benzoate 3-PhenylpropylamineN-(3-Phenylpropyl)formamideMicrowave, 200°C, 5 min93%[1]
OctylamineN-OctylformamideMicrowave, 200°C, 5 min92%[1]
Piperidine1-FormylpiperidineMicrowave, 200°C, 5 minGood[1]
CeO₂ Various primary and secondary aminesCorresponding formamides-Good to Excellent[2]
Pd(OAc)₂/2,2'-bipyridine AnilinesN-ArylformamidesToluene, 120°C, O₂Good to Excellent[3]
HCl Aryl aminesN-Arylformamides-Acceptable to Excellent[4]

Experimental Protocols

General Procedure for N-Formylation of Amines using DMF with Methyl Benzoate under Microwave Irradiation

This protocol is based on the work of Jeon and Yang.[1][3][5]

Materials:

  • Primary or secondary amine

  • N,N-Dimethylformamide (DMF)

  • Methyl benzoate

  • Microwave reactor

Procedure:

  • In a microwave-transparent vessel, combine the amine and a catalytic amount of methyl benzoate in DMF.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at the specified temperature and for the designated time (e.g., 200°C for 5 minutes).

  • After cooling, the reaction mixture is worked up to isolate the formylated product.

Reaction Mechanisms and Experimental Workflows

The utility of DMF as a formylating agent is often realized through its activation to a more electrophilic species. A classic example is the Vilsmeier-Haack reaction, where DMF reacts with an activating agent like phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Amine Amine (R₂NH) Intermediate Tetrahedral Intermediate Amine->Intermediate + Vilsmeier Reagent Product Formylated Amine (R₂NCHO) Intermediate->Product - HCl, -OP(O)Cl₂⁻

Caption: Generalized Vilsmeier-Haack formylation pathway.

A general workflow for comparing formylating agents would involve parallel reactions with a standard substrate under identical conditions.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Workup cluster_2 Analysis Amine Amine Substrate DMF DMF Amine->DMF NBFA This compound Amine->NBFA TLC TLC/GC-MS Analysis DMF->TLC NBFA->TLC Catalyst Catalyst/Conditions Catalyst->DMF Catalyst->NBFA Workup Aqueous Workup TLC->Workup Purification Column Chromatography Workup->Purification Yield Calculate Yield Purification->Yield Characterization NMR, IR, MS Purification->Characterization

Caption: Experimental workflow for comparing formylating agents.

The Case of this compound: A Non-Viable Formylating Agent?

Despite its structural similarity to DMF, this compound is not reported in the literature as a practical formylating agent. This can be attributed to the stability of the amide bond and the lack of a facile pathway for activating the formyl group. In contrast to the dimethylamino group in DMF, the benzylamino group is a poorer leaving group, making nucleophilic attack at the carbonyl carbon less favorable.

For this compound to act as a formylating agent via transamidation, a reaction in which the acyl group of an amide is transferred to an amine, the equilibrium would need to favor the formation of the new amide. This generally requires activation of the starting amide or the removal of one of the products. Without such intervention, the reaction is not spontaneous.

Logical_Relationship DMF DMF Formylation Effective Formylating Agent DMF->Formylation NBFA This compound PoorLG Poor Leaving Group (Benzylamine) NBFA->PoorLG NoActivation No Common Activation Pathway NBFA->NoActivation Activation Facile Activation (e.g., Vilsmeier Reagent) Formylation->Activation GoodLG Good Leaving Group (Dimethylamine) Formylation->GoodLG Activation->DMF GoodLG->DMF PoorLG->Formylation Hinders NoActivation->Formylation Prevents

Caption: Factors influencing formylating agent efficacy.

Conclusion

Based on the available scientific literature, N,N-dimethylformamide is a versatile and effective formylating agent for a wide range of amines, with its reactivity being tunable through various catalytic systems. In contrast, this compound does not appear to be a viable formylating agent under standard conditions, likely due to the stability of its amide bond and the poor leaving group ability of the benzylamine moiety. For researchers seeking a reliable and well-documented formylating agent, DMF remains a superior and logical choice. Further research into novel activation methods for other amides could potentially broaden the scope of available formylating agents in the future.

References

A Comparative Guide to Formylating Reagents for N-Formylation of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate formylating reagent is a critical step in organic synthesis. Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation, particularly in the preparation of formamides which are crucial intermediates in the synthesis of pharmaceuticals and fine chemicals.[1][2] This guide provides an objective comparison of the performance of various formylating reagents for the N-formylation of amines, with a focus on the synthesis of N-benzylformamide as a representative example.

The choice of a formylating agent significantly influences reaction efficiency, substrate scope, functional group tolerance, and overall cost-effectiveness.[1][3] This guide will delve into the characteristics of several widely used formylating reagents, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in reagent selection for specific synthetic challenges.

Performance Comparison of Formylating Reagents

The efficacy of a formylating reagent is highly dependent on the substrate and reaction conditions. The following tables summarize quantitative data for the N-formylation of benzylamine to produce this compound, a common transformation that serves as a useful benchmark for comparing different reagents.

Table 1: N-Formylation of Benzylamine to this compound

Formylating Reagent/MethodCatalyst/AdditiveSolventTemperature (°C)TimeYield (%)Reference
Formic AcidNoneTolueneReflux4-9 h98[4]
Formic AcidNoneNone80-Good[5]
Ethyl FormateNoneNone60-93[6][7][8]
Acetic Formic AnhydrideNone--20< 15 min97-100[3][5]
DMF / Methyl BenzoateMethyl BenzoateDMF--High[9]
Amino Acids / PANI-ESPANI-ESEthanol8012 h21[10]

Table 2: Comparison of Formic Acid and Ethyl Formate for N-Formylation of Various Amines

Amine SubstrateFormylating AgentTemperature (°C)Yield (%)Reference
AnilineFormic Acid6096-97[7][8]
AnilineEthyl Formate6083-89[7][8]
p-ToluidineFormic Acid6096-97[7][8]
p-ToluidineEthyl Formate6089[11]
p-AnisidineFormic Acid6096-97[7][8]
p-AnisidineEthyl Formate6083[11]
BenzylamineFormic Acid6091-93[6][7][8]
BenzylamineEthyl Formate6093[6][7][8]
n-HexylamineFormic Acid6094[6][8]
n-HexylamineEthyl Formate6068[6][8]

Detailed Experimental Protocols

Detailed methodologies for key formylation reactions are provided below to facilitate their application in a laboratory setting.

N-Formylation of Benzylamine using Formic Acid

This procedure offers excellent yields under relatively simple conditions.[4]

Protocol:

  • A mixture of benzylamine (1 g), 1.0-1.2 equivalents of 85% aqueous formic acid, and toluene is heated under reflux.

  • A Dean-Stark trap is used to remove the water generated during the reaction.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Once the starting material has been consumed (typically 4-9 hours), the reaction mixture is evaporated to yield the crude this compound.

  • The product is usually of sufficient purity for further use, but can be purified by short column chromatography if necessary.

N-Formylation of Benzylamine using Ethyl Formate

This catalyst- and solvent-free method provides a green and economically viable route to N-formamides.[7][8]

Protocol:

  • Benzylamine is mixed with ethyl formate in a reaction vessel.

  • The mixture is heated to 60°C.

  • The reaction proceeds to completion, typically providing a high yield of this compound.

  • The progress of the reaction can be monitored by TLC or GC.

  • After completion, the excess ethyl formate and ethanol byproduct can be removed by distillation.

N-Formylation of Amines using Acetic Formic Anhydride

This method is rapid and highly efficient, even at low temperatures.[3][5]

Protocol:

  • Acetic formic anhydride is generated in situ by reacting excess formic acid with acetic anhydride at -20°C.

  • The amine is then added to the freshly prepared acetic formic anhydride.

  • The reaction is typically complete in less than 15 minutes.

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield the N-formyl product.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

General Mechanism for N-Formylation

The N-formylation of amines generally proceeds via a nucleophilic acyl substitution reaction. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formylating agent. This is followed by the elimination of a leaving group.

G cluster_0 N-Formylation of Amine Amine R-NH₂ Intermediate [R-NH₂(⁺)-CH(O⁻)-X] Amine->Intermediate Nucleophilic Attack FormylatingAgent HCO-X FormylatingAgent->Intermediate Formamide R-NH-CHO Intermediate->Formamide Elimination of Leaving Group Byproduct H-X Intermediate->Byproduct

Caption: General mechanism of N-formylation.

Experimental Workflow for N-Formylation

A typical experimental workflow for the synthesis and purification of N-formylated products is outlined below.

G Start Start: Mix Amine and Formylating Agent Reaction Reaction under Optimized Conditions (Heat/Catalyst) Start->Reaction Monitoring Monitor Reaction Progress (TLC/GC/HPLC) Reaction->Monitoring Workup Reaction Quenching and Extraction Monitoring->Workup Reaction Complete Purification Purification (Distillation/Crystallization/Chromatography) Workup->Purification Analysis Characterization of Product (NMR, IR, MS) Purification->Analysis End End: Pure N-Formyl Product Analysis->End

Caption: A typical experimental workflow.

Logical Relationship of Reagent Choice

The selection of a formylating reagent is a multifaceted decision that depends on various factors.

G ReagentChoice Choice of Formylating Reagent Yield Expected Yield and Purity ReagentChoice->Yield Substrate Substrate Properties (Steric/Electronic) Substrate->ReagentChoice Conditions Reaction Conditions (Temp, Time, Solvent) Conditions->ReagentChoice Selectivity Desired Selectivity (N- vs O-formylation) Selectivity->ReagentChoice Cost Cost and Availability Cost->ReagentChoice

Caption: Factors influencing reagent selection.

Conclusion

The N-formylation of amines is a fundamental transformation with a wide array of available reagents and methodologies. While highly efficient reagents like acetic formic anhydride provide excellent yields in short reaction times, simpler and more environmentally benign methods using formic acid or ethyl formate offer practical alternatives, especially for large-scale synthesis.[4][5][7][8] The choice of the optimal formylating reagent requires careful consideration of the substrate's properties, desired selectivity, and reaction conditions.[1] This guide provides a foundational understanding to aid researchers in making an informed decision for their specific synthetic needs. For more specific applications, consulting the primary literature for detailed optimization and substrate scope studies is encouraged.

References

N-Benzylformamide Synthesis: A Comparative Guide to Formylation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. N-benzylformamide, a valuable building block in various synthetic pathways, can be prepared through several formylation methods. This guide provides an objective comparison of the efficacy of common and novel methods for the synthesis of this compound from benzylamine, supported by experimental data and detailed protocols.

This publication delves into the performance of catalyst-free formylation using formic acid and ethyl formate, and contrasts these conventional methods with a novel enzymatic approach. Additionally, it provides an overview of other established formylation reactions, assessing their potential applicability to this compound synthesis.

Performance Comparison of Formylation Methods

The selection of a formylating agent and methodology is critical and often depends on factors such as desired yield, reaction conditions, and scalability. The following tables summarize quantitative data for the synthesis of this compound using various approaches.

Table 1: Catalyst-Free N-Formylation of Benzylamine
Formylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Formic AcidNoneNone60591[1][2]
Ethyl FormateNoneNone601293[1][2]
Formic Acid (85% aq.)NoneTolueneReflux4-998[3]
Table 2: Enzymatic Synthesis of this compound
EnzymeSubstratesSolventTemperature (°C)Time (min)Product Concentration (mM)Reference
N-substituted formamide deformylaseBenzylamine, FormateKPB (pH 7.5)255Not specified in short reaction[4]
N-substituted formamide deformylase0.2 M Benzylamine, 1 M FormateKPB (pH 7.5)251440 (24h)16[4]

Experimental Protocols

Detailed methodologies for the key synthetic routes to this compound are provided below.

Catalyst-Free N-Formylation with Formic Acid

Procedure: In a round-bottom flask, benzylamine (1 mmol) and formic acid (1.2 mmol) are combined. The reaction mixture is stirred at 60°C for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.[1][2]

Catalyst-Free N-Formylation with Ethyl Formate

Procedure: Benzylamine (1 mmol) and ethyl formate (3 mmol) are mixed in a sealed vessel. The mixture is heated to 60°C and stirred for 12 hours. Reaction completion is monitored by TLC. After the reaction is complete, the excess ethyl formate is removed by evaporation. The crude product can be purified by column chromatography on silica gel to afford pure this compound.[1][2]

Enzymatic Synthesis of this compound

Procedure: The standard assay mixture contains 0.1 M potassium phosphate buffer (pH 7.5), 100 mM benzylamine, 2 M sodium formate, and 0.1 mg/ml of purified N-substituted formamide deformylase in a total volume of 100 µl. The reaction is initiated by the addition of the enzyme and is carried out at 25°C for a specified time (e.g., 5 minutes for initial rate determination or 24 hours for maximum production). To stop the reaction, an aliquot of the reaction mixture is added to a citrate-Na₂PO₄ buffer (pH 4.0). The amount of this compound produced is determined by high-performance liquid chromatography (HPLC).[4]

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental workflows can aid in understanding and implementing these synthetic methods.

N_Formylation_Mechanism cluster_formic_acid Formic Acid Pathway cluster_ethyl_formate Ethyl Formate Pathway Amine_FA Benzylamine (R-NH2) Intermediate_FA Intermediate Amine_FA->Intermediate_FA Nucleophilic attack FormicAcid Formic Acid (HCOOH) FormicAcid->Intermediate_FA Product_FA This compound Intermediate_FA->Product_FA Dehydration Water H2O Intermediate_FA->Water Amine_EF Benzylamine (R-NH2) Intermediate_EF Intermediate Amine_EF->Intermediate_EF Nucleophilic attack EthylFormate Ethyl Formate (HCOOEt) EthylFormate->Intermediate_EF Product_EF This compound Intermediate_EF->Product_EF Elimination Ethanol EtOH Intermediate_EF->Ethanol

Proposed mechanism for N-formylation of benzylamine.

Enzymatic_Synthesis_Workflow cluster_workflow Enzymatic Synthesis Workflow Start Combine Substrates: - Benzylamine - Formate - Buffer (pH 7.5) AddEnzyme Add N-substituted formamide deformylase Start->AddEnzyme Incubate Incubate at 25°C AddEnzyme->Incubate StopReaction Quench with acidic buffer Incubate->StopReaction Analysis Analyze by HPLC StopReaction->Analysis Product This compound Analysis->Product

References

A Comparative Spectroscopic Analysis of N-Benzylformamide and Its Para-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of N-benzylformamide and its para-substituted derivatives: N-(4-methoxybenzyl)formamide, N-(4-chlorobenzyl)formamide, and N-(4-nitrobenzyl)formamide. The inclusion of electron-donating (methoxy), electron-withdrawing (chloro), and strongly electron-withdrawing (nitro) groups allows for a comprehensive analysis of substituent effects on the spectroscopic properties of the this compound scaffold. This information is valuable for the characterization and identification of these and similar compounds in various research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its derivatives. The data has been compiled from various spectroscopic databases and literature sources. Note that a complete experimental dataset for all derivatives was not available; missing data points are indicated.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundFormyl-H (CHO)Methylene-H (CH₂)Aromatic-HOtherSolvent
This compound8.2 (s)4.5 (d)7.2-7.4 (m)-CDCl₃
N-(4-Methoxybenzyl)formamide8.36 (s)4.34 (d)7.22 (d), 6.89 (d)3.81 (s, OCH₃)DMSO-d₆
N-(4-Chlorobenzyl)formamide8.29 (s)4.47 (d)7.31 (m)-CDCl₃
N-(4-Nitrobenzyl)formamide~8.2 (s)~4.6 (d)~8.1 (d), ~7.5 (d)-Not Specified

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundCarbonyl (C=O)Methylene (CH₂)Aromatic (C)OtherSolvent
This compound162.842.4137.8, 128.8, 127.9, 127.6-CDCl₃
N-(4-Methoxybenzyl)formamide163.340.8158.9, 131.3, 129.1, 114.155.2 (OCH₃)DMSO-d₆
N-(4-Chlorobenzyl)formamide161.041.5136.1, 133.6, 129.1, 128.9-CDCl₃
N-(4-Nitrobenzyl)formamideNot AvailableNot AvailableNot Available-Not Specified

Table 3: Infrared (IR) Spectroscopic Data (Key Absorptions in cm⁻¹)

CompoundN-H StretchC=O Stretch (Amide I)C-H (Aromatic)C-H (Aliphatic)
This compound~3300~1660~3030~2920
N-(4-Methoxybenzyl)formamideNot Available~1650Not AvailableNot Available
N-(4-Chlorobenzyl)formamideNot Available~1660Not AvailableNot Available
N-(4-Nitrobenzyl)formamideNot AvailableNot AvailableNot AvailableNot Available

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound135106, 91, 77
N-(4-Methoxybenzyl)formamide165121, 91, 77
N-(4-Chlorobenzyl)formamide169/171125/127, 91, 89
N-(4-Nitrobenzyl)formamide180136, 106, 90, 77

Experimental Protocols

The following are generalized yet detailed experimental protocols for the synthesis and spectroscopic characterization of this compound derivatives, based on established chemical literature.

General Synthesis of this compound Derivatives

A common method for the synthesis of these compounds is the formylation of the corresponding benzylamine.

Materials:

  • Appropriate benzylamine (e.g., 4-methoxybenzylamine, 4-chlorobenzylamine, 4-nitrobenzylamine)

  • Ethyl formate

  • Anhydrous sodium sulfate

  • Suitable solvent (e.g., ethanol or tetrahydrofuran)

Procedure:

  • In a round-bottom flask, dissolve the substituted benzylamine (1 equivalent) in an excess of ethyl formate.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess ethyl formate and solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat (for liquids/oils): Place a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

    • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean salt plates/ATR crystal) should be recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Ionization: Electron Ionization (EI) is a common method for these types of compounds, typically using an electron beam of 70 eV. Electrospray ionization (ESI) can also be used, particularly for LC-MS.

  • Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of the this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Substituted Benzylamine + Ethyl Formate reaction Reflux start->reaction workup Solvent Removal reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Purified this compound Derivative purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Spectroscopic Data nmr->data ir->data ms->data

Caption: Synthetic and analytical workflow.

logical_relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Structural Information Obtained compound This compound Derivative nmr NMR (¹H, ¹³C) compound->nmr Analyzed by ir IR compound->ir Analyzed by ms MS compound->ms Analyzed by nmr_info Electronic Environment of H and C atoms, Connectivity nmr->nmr_info Provides ir_info Functional Groups (N-H, C=O) ir->ir_info Provides ms_info Molecular Weight, Fragmentation Pattern ms->ms_info Provides

Caption: Spectroscopic analysis relationships.

References

Comparative Analysis of the Biological Activities of N-Benzylformamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of various N-Benzylformamide analogs, targeting researchers, scientists, and professionals in drug development. The analysis covers key therapeutic areas, including anticancer, antibacterial, and enzyme-inhibiting properties, supported by experimental data from recent studies.

Overview of Biological Activities

This compound and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Structural modifications to the benzyl and formamide moieties have led to the development of potent agents with potential applications in oncology, infectious diseases, and neurodegenerative disorders. Key activities investigated include cytotoxicity against cancer cell lines, inhibition of bacterial growth, and modulation of critical enzymes like histone deacetylases (HDACs).

Anticancer Activity

This compound analogs, particularly N-benzylbenzamide and N-benzylpyrimidine derivatives, have shown significant potential as anticancer agents. Their primary mechanisms often involve the inhibition of crucial cellular processes like tubulin polymerization and histone deacetylation.

Table 1: Anticancer Activity of this compound Analogs (IC₅₀ Values)

Compound Class Specific Analog Cancer Cell Line IC₅₀ (µM) Reference
N-Benzylbenzamides Compound 20b H22 (Liver Cancer) 0.012 [1]
Compound 20b A549 (Lung Cancer) 0.027 [1]
Compound 7j MCF-7 (Breast Cancer) 0.83 [2]
Compound 7j T47D (Breast Cancer) 1.4 [2]
N-Benzylpyrimidine Amines Compound 8f HCT-116 (Colon) Not Specified [1]
Compound 8f A549 (Lung Cancer) Not Specified [1]
Furo[3,4-d]pyrimidines DHFP HT29 (Colon) 41.5 (48h) [3]

| | DHFP | DU145 (Prostate) | 17.4 (48h) |[3] |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Antibacterial Activity

Several this compound analogs have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. The data indicates that specific substitutions on the benzyl ring can confer potent antibacterial properties.

Table 2: Antibacterial Activity of this compound Analogs (MIC Values)

Compound Class Specific Analog(s) Bacterial Strain MIC (µg/mL) Reference
Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine Compound 6l Pseudomonas aeruginosa 0.002 [4]
Compound 6m Staphylococcus epidermidis 0.016 [4]
2-Azidobenzothiazoles Compound 2d Enterococcus faecalis 8 [5]
Compound 2d Staphylococcus aureus 8 [5]
Benzyl Bromides Compound 1c Streptococcus pyogenes 500 [6]

| | Compound 1a | Staphylococcus aureus | 1000 |[6] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium.

Histone Deacetylase (HDAC) Inhibition

A significant area of research for this compound analogs is their role as Histone Deacetylase (HDAC) inhibitors. HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. Benzamide derivatives, in particular, are a major class of HDAC inhibitors.[7][8]

Table 3: HDAC Inhibition by this compound Analogs (IC₅₀ Values)

Compound Class Specific Analog HDAC Isoform IC₅₀ (µM) Reference
Benzamide Derivatives Compound 7j HDAC1 0.65 [2]
Compound 7j HDAC2 0.85 [2]
Compound 7j HDAC3 1.1 [2]
N-Benzylpyrimidine Amines Compounds 6a, 6d, 8a, 8c, 8f Total HDACs Comparable to SAHA [1]
Folic Acid Conjugates Compound 22b HeLa Nuclear Extract 0.88 [9]

| | Compound 22b | Recombinant HDAC8 | 6.6 |[9] |

SAHA (Suberanilohydroxamic acid, Vorinostat) is an established pan-HDAC inhibitor used as a reference compound.

Experimental Protocols and Methodologies

The data presented in this guide are derived from standardized and validated experimental protocols.

Anticancer Activity Assessment: MTT Assay

The antiproliferative activity of the compounds is predominantly determined using the MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyl-tetrazolium bromide) assay.[10][11][12]

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Brief Protocol:

  • Cell Plating: Cancer cells are seeded into 96-well plates and incubated to allow for attachment.[11]

  • Compound Treatment: Cells are treated with serial dilutions of the this compound analogs and incubated for a specified period (typically 48-72 hours).[11][13]

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours to allow for formazan crystal formation.[11]

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[10]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 550-590 nm.[11]

  • IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability compared to an untreated control is determined and reported as the IC₅₀ value.

G cluster_workflow Experimental Workflow for Biological Activity Screening A Synthesis of This compound Analogs B Structural Characterization (NMR, MS, etc.) A->B C In Vitro Biological Screening (e.g., MTT, MIC, HDAC assays) B->C D Data Analysis (IC50 / MIC Determination) C->D E Identification of 'Hit' Compounds D->E F Mechanism of Action Studies & Further Optimization E->F

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

HDAC Activity/Inhibition Assay

The inhibitory effect of analogs on histone deacetylase activity is measured using fluorometric or colorimetric assay kits.[14][15][16]

Principle: These assays utilize an acetylated histone substrate. When active HDAC enzymes are present, they remove the acetyl groups. This deacetylated product is then recognized by a specific antibody or cleaved by a developer enzyme (like trypsin), leading to the release of a fluorescent or colorimetric signal. The signal intensity is inversely proportional to the HDAC inhibitory activity of the test compound.[15][16]

Brief Protocol:

  • Reaction Setup: A reaction is prepared containing the HDAC enzyme source (e.g., nuclear extract or a purified isoform), the acetylated substrate, and varying concentrations of the inhibitor compound in a 96-well plate.[14]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) to allow the enzymatic reaction to proceed.

  • Development: A developer solution, containing a reagent that stops the HDAC reaction (e.g., Trichostatin A) and generates a signal from the deacetylated substrate, is added.[14][15]

  • Signal Measurement: The plate is read using a fluorometer or a spectrophotometer at the appropriate wavelength.[16]

  • IC₅₀ Calculation: The concentration of the inhibitor that reduces HDAC activity by 50% is calculated.

G cluster_pathway Mechanism of HDAC Inhibition cluster_chromatin Chromatin State Histone Histone Protein HAT HAT (Acetylation) Histone->HAT Active Open Chromatin (Gene Expression ON) HAT->Active + Acetyl Group HDAC HDAC (Deacetylation) Inactive Condensed Chromatin (Gene Expression OFF) HDAC->Inactive Inhibitor This compound Analog (Inhibitor) Inhibitor->HDAC Blocks Activity Active->HDAC - Acetyl Group Inactive->HAT + Acetyl Group

Caption: Role of HDAC in gene expression and its inhibition by this compound analogs.

Structure-Activity Relationship (SAR) Insights

Analysis of various this compound analogs reveals key structural features that influence their biological activity.

  • Anticancer Activity: For N-benzyl amides of salinomycin, substitutions at the ortho position of the benzyl ring resulted in the most potent anticancer activity, while para substitutions were the least active.

  • HDAC Inhibition: For benzamide-based HDAC inhibitors, the presence of an amino (NH₂) or methyl (CH₃) group at the R₂ position of the benzamide moiety is a key feature for strong antiproliferative activity. Shorter molecular lengths tend to correlate with stronger HDAC inhibition.[2]

  • Antibacterial Activity: For thieno[2,3-d]pyrimidine-6-carboxamides, derivatives with no substituents or small substituents (e.g., methyl, methoxyl) on the benzene ring showed higher activity against Gram-positive bacteria like S. aureus and B. subtilis.

G cluster_sar Structure-Activity Relationship (SAR) Summary cluster_mods Structural Modifications cluster_activity Biological Outcome Scaffold This compound Core Scaffold Ortho Ortho-Substitution on Benzyl Ring Scaffold->Ortho Para Para-Substitution on Benzyl Ring Scaffold->Para SmallSub Small/No Substituents on Benzyl Ring Scaffold->SmallSub AmineR2 NH2/CH3 Group on Benzamide Moiety Scaffold->AmineR2 IncAntiCancer Increased Anticancer Activity Ortho->IncAntiCancer DecAntiCancer Decreased Anticancer Activity Para->DecAntiCancer IncAntiBac Increased Gram (+) Antibacterial Activity SmallSub->IncAntiBac IncHDACi Increased HDAC Inhibition AmineR2->IncHDACi

References

Comparative study of N-Benzylformamide synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of N-Benzylformamide

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. This compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comparative analysis of three distinct methods for its synthesis: enzymatic synthesis, N-formylation with formic acid, and N-formylation with ethyl formate. The comparison is based on experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate method for a given application.

Comparative Data of this compound Synthesis Methods

The following table summarizes the key quantitative parameters for the three synthesis methods, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterMethod 1: Enzymatic SynthesisMethod 2: N-Formylation with Formic AcidMethod 3: N-Formylation with Ethyl Formate
Starting Materials Benzylamine, Sodium FormateBenzylamine, 85% Formic AcidBenzylamine, Ethyl Formate
Solvent/Medium Potassium Phosphate Buffer (pH 7.5)TolueneSolvent-free
Catalyst N-substituted formamide deformylaseNoneNone
Reaction Temperature 25°CReflux (approx. 111°C)60°C
Reaction Time 24 hours4 - 9 hoursMonitored to completion (not specified)
Yield 16 mM product concentration98%91 - 93%
Key Advantages Mild reaction conditions, high selectivity, environmentally benignHigh yield, readily available reagentsHigh yield, solvent-free, simple work-up
Key Disadvantages Requires enzyme purification, lower product concentrationHigh temperature, requires water removalRequires heating

Experimental Protocols

Detailed experimental procedures for each synthesis method are provided below.

Method 1: Enzymatic Synthesis using N-substituted formamide deformylase

This method utilizes the reverse reaction of N-substituted formamide deformylase to synthesize this compound from benzylamine and formate.[1][2]

Materials:

  • N-substituted formamide deformylase enzyme

  • Benzylamine

  • Sodium Formate

  • Potassium Phosphate Buffer (KPB), 0.1 M, pH 7.5

  • 1 M Citrate-Na₂PO₄ buffer, pH 4.0

  • Acetonitrile

  • HPLC system

Procedure:

  • Prepare a standard assay mixture (100 µl total volume) containing 0.1 M KPB (pH 7.5), 100 mM benzylamine, 2 M sodium formate, and 0.1 mg/ml of purified N-substituted formamide deformylase.

  • Initiate the reaction by adding the enzyme to the mixture.

  • Incubate the reaction at 25°C for a specified time (e.g., 5 minutes for initial rate determination, or up to 24 hours for maximum production).

  • To stop the reaction, take a 10 µl aliquot of the reaction mixture and add it to 190 µl of 1 M citrate-Na₂PO₄ buffer (pH 4.0).

  • Centrifuge the mixture at 15,000 x g for 5 minutes to obtain a supernatant.

  • Analyze the supernatant by HPLC to determine the concentration of this compound. The HPLC system is equipped with a suitable column and a detector set to 198 nm. The mobile phase is a 2:1 (vol/vol) mixture of 10 mM KH₂PO₄-H₃PO₄ buffer (pH 2.7) and acetonitrile, with a flow rate of 1.0 ml/min at 40°C.[1]

  • For preparative scale, the reaction volume can be increased. The maximum production of this compound (16 mM) was observed after 24 hours with 0.2 M benzylamine and 1 M formate.[1]

Method 2: N-Formylation of Benzylamine with Formic Acid

This classical method involves the direct formylation of benzylamine using aqueous formic acid with azeotropic removal of water.

Materials:

  • Benzylamine

  • 85% Formic Acid

  • Toluene

  • Dean-Stark trap

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine benzylamine (1.0 g, 9.3 mmol) and toluene.

  • Add 1.2 to 2.0 equivalents of 85% aqueous formic acid to the flask.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the starting material (benzylamine) has been consumed (typically 4-9 hours), cool the reaction mixture to room temperature.

  • Evaporate the toluene under reduced pressure to obtain the crude this compound. The product is often of sufficient purity for further use without additional purification. A yield of 98% can be achieved.

Method 3: N-Formylation of Benzylamine with Ethyl Formate

This method offers a solvent-free approach to the N-formylation of benzylamine.[3][4]

Materials:

  • Benzylamine

  • Ethyl Formate

  • Stir bar and vial

Procedure:

  • In a 1-dram vial equipped with a stir bar, mix benzylamine (5 mmol, 1 equivalent) with ethyl formate (15 mmol, 3 equivalents).[3]

  • Stir the mixture at 60°C.[3]

  • Monitor the reaction for completion using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexanes as the eluent).[3]

  • Once the benzylamine is fully converted, remove the excess ethyl formate in vacuo.[3]

  • The resulting this compound is typically used in the next step without further purification, with reported yields of 91-93%.[3][4]

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for each of the described synthesis methods.

G cluster_0 Method 1: Enzymatic Synthesis M1_1 Prepare Reaction Mixture (Benzylamine, Formate, Buffer) M1_2 Add Enzyme (N-substituted formamide deformylase) M1_1->M1_2 M1_3 Incubate at 25°C M1_2->M1_3 M1_4 Stop Reaction (pH 4.0 buffer) M1_3->M1_4 M1_5 Centrifuge M1_4->M1_5 M1_6 HPLC Analysis M1_5->M1_6 M1_7 This compound M1_6->M1_7

Fig. 1: Workflow for Enzymatic Synthesis of this compound.

G cluster_1 Method 2: N-Formylation with Formic Acid M2_1 Combine Benzylamine, Formic Acid, and Toluene M2_2 Reflux with Dean-Stark Trap M2_1->M2_2 M2_3 Monitor by TLC M2_2->M2_3 M2_4 Cool to Room Temperature M2_3->M2_4 M2_5 Evaporate Toluene M2_4->M2_5 M2_6 This compound (98% yield) M2_5->M2_6

Fig. 2: Workflow for N-Formylation with Formic Acid.

G cluster_2 Method 3: N-Formylation with Ethyl Formate M3_1 Mix Benzylamine and Ethyl Formate M3_2 Stir at 60°C M3_1->M3_2 M3_3 Monitor by TLC M3_2->M3_3 M3_4 Remove Excess Ethyl Formate in vacuo M3_3->M3_4 M3_5 This compound (91-93% yield) M3_4->M3_5

Fig. 3: Workflow for N-Formylation with Ethyl Formate.

References

Cross-Reactivity of N-Benzylformamide in Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential cross-reactivity of N-Benzylformamide and structurally similar compounds in common screening assays, contrasted with the specificity of confirmatory analytical methods. The information presented is essential for researchers in toxicology, forensic science, and drug development to understand and mitigate the risks of false-positive results.

Introduction to Cross-Reactivity

Immunoassays are widely used for the rapid screening of drugs of abuse due to their speed and cost-effectiveness. These assays utilize antibodies that bind to specific drug molecules. However, the specificity of these antibodies is not absolute. Cross-reactivity occurs when a substance, other than the target analyte, is structurally similar enough to bind to the assay's antibodies, leading to a false-positive result. This is a significant concern in clinical and forensic settings, as it can have serious implications.

This compound, while not a commonly tested drug, bears structural resemblance to amphetamine and its derivatives. Furthermore, its potential metabolite, N-formylamphetamine, is a known impurity in the illicit synthesis of amphetamine, particularly via the Leuckart method.[1][2][3] This structural similarity raises the possibility of cross-reactivity in screening assays for amphetamines.

Immunoassay Screening vs. Confirmatory Methods

A two-tiered approach is the standard practice for drug testing: an initial screening test using an immunoassay, followed by a more specific confirmatory test for all presumptive positive results.

FeatureImmunoassay (Screening)Gas Chromatography-Mass Spectrometry (GC-MS) (Confirmatory)
Principle Antigen-antibody bindingSeparation by chromatography, identification by mass-to-charge ratio
Specificity Lower, prone to cross-reactivity with structurally related compoundsHigh, provides a unique "fingerprint" for each compound
Sensitivity HighHigh
Speed RapidSlower, requires more sample preparation
Cost LowerHigher
Outcome Presumptive positive/negativeDefinitive identification and quantification

Potential Cross-Reactivity of this compound and Analogs

Alternative Compounds Known to Cross-React with Amphetamine Immunoassays:

Numerous compounds have been reported to cause false-positive results in amphetamine screening assays. Understanding these can help in predicting the behavior of structurally similar molecules like this compound.

Compound ClassExamples
Decongestants Pseudoephedrine, Phenylephrine
Antidepressants Bupropion, Trazodone, Sertraline
Antihistamines Brompheniramine, Diphenhydramine
Antipsychotics Chlorpromazine, Quetiapine
Weight Loss Medications Phentermine

Experimental Protocols

Immunoassay Screening

Methodology:

A common method for initial screening is the Enzyme-Linked Immunosorbent Assay (ELISA).

  • Sample Preparation: Urine or blood samples are collected and centrifuged to remove particulate matter.

  • Assay Procedure:

    • A microtiter plate is coated with antibodies specific to the target drug class (e.g., amphetamines).

    • The sample is added to the wells, along with an enzyme-labeled version of the drug (conjugate).

    • If the target drug (or a cross-reacting substance) is present in the sample, it will compete with the enzyme-labeled drug for binding to the antibodies.

    • After an incubation period, the plate is washed to remove unbound substances.

    • A substrate is added, which reacts with the enzyme on the bound conjugate to produce a color change.

    • The intensity of the color is measured using a spectrophotometer. A weaker color signal indicates a higher concentration of the drug (or cross-reacting substance) in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Confirmation

Methodology:

GC-MS is the gold standard for confirming positive screening results. It provides definitive identification of the substances present in a sample.

  • Sample Preparation (Extraction):

    • The drug and its metabolites are extracted from the biological matrix (e.g., urine) using a liquid-liquid extraction or solid-phase extraction technique.

  • Derivatization:

    • To improve their volatility and chromatographic properties, amphetamine and related compounds are often derivatized.[4][5][6][7] A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • The extracted and dried sample residue is reconstituted in a solvent (e.g., ethyl acetate) and the derivatizing agent is added.

    • The mixture is heated (e.g., at 70°C for 30 minutes) to complete the reaction.

  • GC-MS Analysis:

    • An aliquot of the derivatized sample is injected into the gas chromatograph.

    • The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.

    • As each compound elutes from the column, it enters the mass spectrometer.

    • The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

    • The retention time from the GC and the mass spectrum from the MS are used to definitively identify and quantify the specific substance.

Visualizing the Workflow and Concepts

Amphetamine_Analysis_Workflow cluster_synthesis Illicit Amphetamine Synthesis cluster_screening Screening Phase cluster_confirmation Confirmatory Phase Leuckart_Reaction Leuckart Reaction Amphetamine Amphetamine Leuckart_Reaction->Amphetamine N_formylamphetamine N-formylamphetamine (Impurity) Leuckart_Reaction->N_formylamphetamine Sample Urine/Blood Sample (May contain Amphetamine, this compound, or its metabolites) Immunoassay Immunoassay (e.g., ELISA) Sample->Immunoassay Presumptive_Positive Presumptive Positive Immunoassay->Presumptive_Positive Cross-reactivity possible Negative Negative Immunoassay->Negative GC_MS GC-MS Analysis Presumptive_Positive->GC_MS Definitive_Identification Definitive Identification (Amphetamine vs. This compound/Metabolites) GC_MS->Definitive_Identification Cross_Reactivity_Concept cluster_ligands Potential Ligands Antibody Amphetamine Antibody Amphetamine Amphetamine (Target Analyte) Amphetamine->Antibody High Affinity Binding (True Positive) N_Benzylformamide This compound (Structurally Similar) N_Benzylformamide->Antibody Potential Binding (False Positive) Unrelated_Compound Unrelated Compound

References

A Comparative Guide to the Reproducible Synthesis of N-Benzylformamide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistent and predictable synthesis of target molecules is paramount. This guide provides a comprehensive comparison of common methods for the synthesis of N-Benzylformamide, a key intermediate in various chemical processes. We delve into the reproducibility of these synthetic routes, offering supporting experimental data and detailed protocols to inform your selection of the most reliable method.

The N-formylation of amines is a fundamental transformation in organic chemistry, yielding formamides that are crucial precursors in the pharmaceutical and agrochemical industries. This compound, as a prominent member of this class, is often synthesized to evaluate and compare the efficiency and reliability of different formylation techniques. This guide focuses on the reproducibility of synthesizing this compound and other representative formamides using three prevalent methods: Formic Acid/Acetic Anhydride, the Vilsmeier-Haack reaction, and the use of N-Formylsaccharin.

Performance Comparison of Formylation Methods

The selection of a formylation agent significantly impacts reaction outcomes, including yield, purity, and, critically, the consistency of these results across repeated experiments. Below, we present a comparative summary of quantitative data for the synthesis of this compound and other formamides using various established methods.

Formylating Agent/MethodSubstrateProductReaction ConditionsReported Yield (%)Reproducibility Insights
Formic Acid/Acetic Anhydride BenzylamineThis compoundToluene, reflux with Dean-Stark trap, 3-9 h95-99%[1][2]High yields are consistently reported under anhydrous conditions. Variations can occur with moisture-sensitive reagents.
AnilineFormanilideAcetic anhydride, formic acid, -20°C, 15 min97-100%Excellent yields are achievable, but precise temperature control is crucial for reproducibility.
Substituted AnilinesN-formyl derivativeNeat, 80°CGood to ExcellentSolvent-free conditions can sometimes lead to better reproducibility by simplifying the reaction matrix.
Vilsmeier-Haack Reagent N-benzyl-2-chloroindoleN-benzyl-2-chloro-3-formylindolePOCl₃, DMFNot specifiedThe reaction is powerful but can be sensitive to substrate electronics and steric hindrance, potentially affecting reproducibility.[3]
Electron-rich arenesAryl aldehydeDMF, POCl₃, 0°C to RT, 6.5 h~77%[4]Yields can be moderate and may vary depending on the reactivity of the aromatic substrate.[4]
N-Formylsaccharin BenzylamineThis compoundTHF, rt, 15 minquant.[5]Reported to be rapid and high-yielding under mild conditions.[5]
Aniline (mechanochemical)FormanilideZrO₂, 30 Hz, 30 min52%[6]Yields can be sensitive to reaction time and milling conditions.[6]
Aliphatic/Benzylic amines (mechanochemical)N-formyl derivativeZrO₂, 30 Hz, 30 minGood to Excellent[6]Generally high yields are reported for more nucleophilic amines.[6]

Experimental Protocols

Detailed and consistent experimental procedures are the bedrock of reproducible research. Below are the methodologies for the key formylation reactions discussed.

Synthesis of this compound using Formic Acid/Acetic Anhydride

This method involves the in situ generation of a mixed anhydride which then formylates the amine.

Procedure: A mixture of benzylamine (1 equivalent) and 85% formic acid (1.2 equivalents) in toluene is heated to reflux using a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 3-9 hours), the solvent is removed under reduced pressure to yield the crude this compound.[1][2] For other amines, the reaction can be carried out by slowly adding acetic anhydride to a cooled solution (-20°C) of the amine in excess formic acid, followed by a short reaction time (15 minutes).

Vilsmeier-Haack Formylation

This reaction is typically used for the formylation of electron-rich aromatic compounds. While not a direct method for synthesizing this compound from benzylamine, it is a key method for producing formylated aromatic systems.

Procedure: To a solution of the substrate (e.g., an electron-rich indole derivative) in dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added at 0°C. The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched with a solution of sodium acetate in water. The product is extracted with an organic solvent, washed, dried, and purified by column chromatography.[4]

Synthesis of this compound using N-Formylsaccharin

N-Formylsaccharin is a stable, solid formylating agent that can be used under mild conditions.

Procedure: To a solution of benzylamine (1 equivalent) in tetrahydrofuran (THF), N-formylsaccharin (1.1 equivalents) is added. The reaction is stirred at room temperature for approximately 15 minutes. The byproduct, saccharin, can be removed by an aqueous workup or filtration.[5][7] For mechanochemical synthesis, the amine and N-formylsaccharin are milled in a zirconium dioxide jar at a frequency of 30 Hz.[6]

Factors Influencing Reproducibility

Several factors can impact the reproducibility of N-formylation reactions:

  • Purity of Reagents: The purity of the starting amine and the formylating agent is critical. Impurities can lead to side reactions and inconsistent yields.

  • Reaction Conditions: Strict control over reaction parameters such as temperature, reaction time, and solvent is essential. For instance, the Vilsmeier-Haack reaction is sensitive to temperature, which can affect the stability of the Vilsmeier reagent.

  • Moisture: Many formylating agents, such as acetic formic anhydride, are sensitive to moisture. Performing reactions under anhydrous conditions is often necessary to ensure consistent results.

  • Work-up Procedure: The method of quenching the reaction and purifying the product can influence the final yield and purity. Consistent work-up procedures are crucial for reproducibility.

Visualizing the Synthetic Pathways

To better understand the relationships between the reactants and products in these formylation reactions, the following diagrams illustrate the general workflows.

FormicAcid_AceticAnhydride_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Amine Amine (e.g., Benzylamine) Reaction Reaction (e.g., Reflux in Toluene) Amine->Reaction FormicAcid Formic Acid FormicAcid->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Formamide N-Formyl Amine (e.g., this compound) Reaction->Formamide Byproducts Byproducts (e.g., Acetic Acid, Water) Reaction->Byproducts

Workflow for N-Formylation using Formic Acid and Acetic Anhydride.

Vilsmeier_Haack_Workflow cluster_reactants Reactants cluster_process Process cluster_products Product Aromatic Electron-Rich Aromatic (e.g., Indole) ElectrophilicAttack Electrophilic Attack & Hydrolysis Aromatic->ElectrophilicAttack DMF DMF VilsmeierReagent Formation of Vilsmeier Reagent DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent VilsmeierReagent->ElectrophilicAttack FormylAromatic Formylated Aromatic (e.g., 3-Formylindole) ElectrophilicAttack->FormylAromatic

Workflow for Vilsmeier-Haack Formylation.

N_Formylsaccharin_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Amine Amine (e.g., Benzylamine) Reaction Reaction (e.g., THF, rt) Amine->Reaction NFormylsaccharin N-Formylsaccharin NFormylsaccharin->Reaction Formamide N-Formyl Amine (e.g., this compound) Reaction->Formamide Saccharin Saccharin Reaction->Saccharin

Workflow for N-Formylation using N-Formylsaccharin.

References

A Comparative Guide to In-Vitro and In-Vivo Studies of N-Benzylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzylformamide (NBF), a derivative of formic acid and benzylamine, serves as a key substrate in enzymatic studies and holds potential for various biochemical applications. A comprehensive understanding of its behavior, both in controlled laboratory settings (in-vitro) and within living organisms (in-vivo), is crucial for harnessing its full potential. This guide provides a detailed comparison of the existing research, presenting experimental data, methodologies, and the underlying biochemical pathways.

In-Vitro Studies: A Focus on Enzymatic Interactions

In-vitro research on this compound has predominantly centered on its role as a substrate for the enzyme N-substituted formamide deformylase (NfdA), isolated from the bacterium Arthrobacter pascens. This enzyme plays a crucial role in the metabolism of isonitriles, where NBF is an intermediate.

Enzymatic Hydrolysis of this compound

NfdA catalyzes the hydrolysis of this compound to benzylamine and formate. This reaction is a key step in the breakdown of the compound.[1][2]

Experimental Protocol: Enzymatic Hydrolysis Assay

A typical in-vitro assay to measure the hydrolytic activity of NfdA on this compound involves the following steps:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing potassium phosphate buffer (pH 7.5), a specific concentration of this compound (e.g., 4 mM), and the purified NfdA enzyme (e.g., 1.67 µg/ml).[1]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a set period.[1]

  • Reaction Termination and Analysis: The reaction is stopped, and the amounts of remaining this compound and the products, benzylamine and formate, are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Quantitative Data: Kinetic Parameters of NfdA with this compound

The efficiency of the enzymatic hydrolysis has been quantified through Michaelis-Menten kinetics.

Kinetic ParameterValueReference
Km0.075 mM[1]
Vmax52.7 µmol·min-1·mg-1[1]
Enzymatic Synthesis of this compound

Interestingly, the reaction catalyzed by NfdA is reversible. In the presence of high concentrations of substrates, the enzyme can synthesize this compound from benzylamine and formate.[3][4][5]

Experimental Protocol: Enzymatic Synthesis Assay

The protocol for the reverse reaction, the synthesis of this compound, is as follows:

  • Reaction Mixture Preparation: A standard assay mixture includes potassium phosphate buffer (0.1 M, pH 7.5), benzylamine (100 mM), formate (2 M), and the NfdA enzyme (0.1 mg/ml).[3][5]

  • Incubation: The reaction is carried out at 25°C for a defined time, for instance, 5 minutes.[3][5]

  • Reaction Termination and Analysis: The reaction is stopped by adding a citrate-Na2PO4 buffer (pH 4.0). The amount of this compound produced is then quantified by HPLC.[3]

Quantitative Data: Substrate Specificity and Production Yield

Studies have shown that this compound is the most suitable substrate for the deformylase activity of NfdA, with significantly lower activity observed for other formamides like N-butylformamide.[1] In the synthetic direction, the maximum production of this compound was observed to be 16 mM after a 24-hour reaction with 0.2 M benzylamine and 1 M formate.[5]

Signaling Pathways and Experimental Workflows

To visualize the biochemical processes involved in the in-vitro studies of this compound, the following diagrams illustrate the enzymatic hydrolysis and synthesis pathways.

hydrolysis_pathway NBF This compound Enzyme N-substituted formamide deformylase (NfdA) NBF->Enzyme Substrate binding Products Benzylamine + Formate Enzyme->Products Catalytic Hydrolysis synthesis_pathway Substrates Benzylamine + Formate Enzyme N-substituted formamide deformylase (NfdA) Substrates->Enzyme Substrate binding (High Concentration) NBF This compound Enzyme->NBF Catalytic Synthesis invivo_workflow cluster_preclinical Preclinical Animal Studies cluster_clinical Potential Future Clinical Studies Admin Administration of NBF (e.g., oral, intravenous) PK Pharmacokinetic Analysis (Blood/Tissue Sampling) Admin->PK Metabolism Metabolite Identification (Urine/Bile/Feces) Admin->Metabolism Tox Toxicology Assessment (Histopathology, Biomarkers) Admin->Tox Phase1 Phase I: Safety and Dosing in Humans Tox->Phase1 If preclinical data is favorable

References

Benchmarking N-Benzylformamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-Benzylformamide against established industry standards in key laboratory applications. Due to the limited availability of direct comparative studies in the public domain, this guide focuses on presenting a framework for comparison, outlining key experimental protocols for industry-standard procedures, and detailing the known applications of this compound in organic synthesis.

This compound is a chemical compound with the formula C₈H₉NO.[1][2] It is a white to off-white crystalline powder with a melting point of 60-61°C.[3] While its primary documented use is as a synthetic intermediate in the preparation of various derivatives, its structural similarity to formamide suggests potential applications in other areas of molecular biology and drug development.[3] This guide will explore the current landscape of industry standards for nucleic acid denaturation and cryopreservation and discuss the role of this compound in organic synthesis.

Section 1: Nucleic Acid Denaturation

Formamide is a widely used reagent in molecular biology for denaturing nucleic acids, lowering their melting temperature (Tm), and facilitating hybridization in techniques such as in situ hybridization and Northern and Southern blotting.[4] However, due to its toxicity, safer alternatives are actively being sought.

Industry Standard: Formamide

Formamide disrupts the hydrogen bonds between nucleic acid base pairs, thereby reducing the thermal energy required to separate the strands. The melting temperature of DNA is lowered by approximately 0.6 to 0.7°C for every 1% increase in formamide concentration.[5]

Industry Alternative: Urea

Urea has emerged as a viable and less toxic substitute for formamide in nucleic acid hybridization protocols.[6] Studies have shown that urea at concentrations of 2-4 M can effectively replace 50% formamide in reducing background hybridization in Northern blotting experiments.[6]

Performance Data: Formamide vs. Urea

Parameter Formamide Urea References
Effective Concentration Typically 50% (v/v)2-4 M[6]
Toxicity Recognized hazardous solventLess toxic alternative[6]
Effect on DNA Melting Temp (Tm) Lowers Tm by ~0.6-0.7°C per 1%Lowers Tm[5]
Performance in Hybridization Reduces non-specific hybridizationComparable to 50% formamide at 2-4 M[6]

This compound in Nucleic Acid Denaturation

Currently, there is a lack of publicly available scientific literature detailing the use or performance of this compound as a nucleic acid denaturant. Therefore, a direct quantitative comparison to formamide or urea is not possible at this time. Further research would be required to determine its efficacy, optimal concentration, and effect on nucleic acid stability.

Experimental Protocol: DNA Denaturation for In Situ Hybridization using Formamide

This protocol is a general guideline for denaturing cellular DNA on a slide for in situ hybridization.

  • Prepare Denaturation Solution: Mix 35 ml of formamide with 15 ml of 2X Saline-Sodium Citrate (SSC) buffer for a final concentration of 70% formamide.

  • Denaturation: Immerse slides containing fixed cells in the 70% formamide/2X SSC solution at 70°C for 2 minutes.

  • Dehydration: Immediately transfer the slides to ice-cold 70% ethanol for 2 minutes. Subsequently, dehydrate the cells by passing them through a series of ethanol concentrations (70%, 90%, and 100%) for 2 minutes at each step.

  • Drying: Air dry the slides before proceeding with probe hybridization.

Note: This protocol may require optimization depending on the cell type and specific application.

Visualization of DNA Denaturation

DNA_Denaturation dsDNA Double-Stranded DNA (Native State) Denaturing_Agent Formamide / Urea dsDNA->Denaturing_Agent Disruption of H-bonds ssDNA Single-Stranded DNA (Denatured State) Denaturing_Agent->ssDNA Stabilization of single strands

General principle of chemical denaturation of DNA.

Section 2: Cryopreservation

Cryopreservation is a critical technique for the long-term storage of cells and tissues. The process relies on cryoprotective agents (CPAs) to prevent the formation of damaging ice crystals.

Industry Standard: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is the most widely used cryoprotectant for a variety of cell types due to its ability to permeate cell membranes and prevent intracellular ice crystal formation.[7] It is typically used at a final concentration of 5-10% (v/v) in the freezing medium.[7]

Performance Data: DMSO

Parameter Dimethyl Sulfoxide (DMSO) References
Typical Concentration 5-10% (v/v)[7]
Mechanism Intracellular cryoprotectant, prevents ice crystal formation[7]
Cell Viability High, but can be toxic at higher concentrations or with prolonged exposure[8]

This compound in Cryopreservation

Similar to its application in nucleic acid denaturation, there is no readily available data on the use or performance of this compound as a cryoprotectant. While other N-alkylformamides have been investigated as potential less-toxic alternatives to DMSO, specific data for the benzyl-substituted variant is absent from the current literature.

Experimental Protocol: Cryopreservation of Mammalian Cells using DMSO

This protocol provides a general procedure for freezing mammalian cells.

  • Cell Preparation: Harvest cells in the late logarithmic growth phase with viability greater than 80%. Centrifuge the cell suspension at 600-800 RPM for 10 minutes and resuspend the cell pellet in fresh, cold growth medium.

  • Prepare Freezing Medium: Prepare a freezing medium consisting of growth medium supplemented with 10% DMSO. It is crucial to pre-mix the DMSO with the growth medium before sterilization, as DMSO can damage some sterilization filters.

  • Cell Suspension: Gently resuspend the cells in the freezing medium at a concentration of 1x10⁶ to 1x10⁷ cells/mL.

  • Aliquoting: Dispense 1 mL aliquots of the cell suspension into cryovials.

  • Controlled Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C overnight. This typically achieves a cooling rate of -1°C per minute.

  • Long-Term Storage: Transfer the vials to a liquid nitrogen freezer for long-term storage.

Section 3: Organic Synthesis

This compound is a documented and useful synthetic intermediate in the preparation of various heterocyclic compounds with potential therapeutic applications.[3]

Application in the Synthesis of Antitubercular Agents

This compound has been used in the synthesis of carboxamide derivatives that have been investigated for their antitubercular activity. These synthetic pathways often involve the modification of the formyl group or the benzyl moiety to generate a library of compounds for structure-activity relationship (SAR) studies. For instance, N-benzyl-5-nitrofuran-2-carboxamide and its analogs have shown potent in vitro activity against Mycobacterium tuberculosis.

Experimental Protocol: Representative Synthesis of a Carboxamide Derivative

The following is a generalized protocol for the synthesis of a carboxamide derivative, which may serve as a precursor to potential antitubercular agents. This protocol is based on general synthetic methodologies for creating amide bonds.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add a coupling agent (e.g., DCC, EDC) and an activating agent (e.g., HOBt, DMAP) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Carboxylic Acid: Add the desired carboxylic acid (1 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products. Wash the filtrate with an appropriate aqueous solution (e.g., 1N HCl, saturated NaHCO₃ solution, and brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired N-benzyl carboxamide derivative.

Visualization of a Synthetic Workflow

Organic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Mixing Mixing and Stirring (Room Temperature) This compound->Mixing Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Mixing Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Mixing Solvent Aprotic Solvent (e.g., DCM) Solvent->Mixing Filtration Filtration Mixing->Filtration 12-24h Washing Washing Filtration->Washing Drying Drying Washing->Drying Purification Column Chromatography or Recrystallization Drying->Purification Product Product Purification->Product

Workflow for the synthesis of a carboxamide derivative.

Conclusion

This guide provides a comparative overview of this compound in the context of industry-standard laboratory reagents. While formamide and its safer alternative, urea, are the established standards for nucleic acid denaturation, and DMSO is the gold standard for cryopreservation, there is currently no available data to benchmark the performance of this compound in these applications. The primary documented role of this compound is as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. For researchers and drug development professionals, this compound holds potential as a building block for creating diverse chemical libraries. However, its utility as a direct substitute for formamide or DMSO in molecular biology applications remains an open area for future investigation.

References

Safety Operating Guide

Proper Disposal of N-Benzylformamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of N-Benzylformamide is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to minimize risks and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for the operational and disposal management of this compound.

Immediate Safety and Hazard Profile

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye damage. Furthermore, it may cause allergy or asthma symptoms or breathing difficulties if inhaled and is irritating to the respiratory system. Some sources also indicate that it is harmful to aquatic life with long-lasting effects.

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this chemical should occur in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

ParameterValueSource / Comments
CAS Number 6343-54-0Chemical Abstracts Service
Molecular Formula C₈H₉NOPubChem[3]
Acute Oral Toxicity (LD50) >500 mg/kg to <2,000 mg/kg (rat)For a pesticide product containing this compound, indicating it is harmful if swallowed.[4]
RCRA Waste Code Not specifically listed.Waste must be characterized based on its hazardous properties (e.g., toxicity). A common approach for non-specific chemical waste is to use a state-specific code or a generic hazardous waste code if it meets the criteria for toxicity.[5]
CERCLA Reportable Quantity (RQ) Not specifically listed.Unlisted hazardous wastes exhibiting toxicity have a default RQ of 100 pounds.[1][2]
Aquatic Toxicity Harmful to aquatic organisms, may cause long-term adverse effects.Specific LC50 data is not readily available in the provided search results.

Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound must comply with local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[5] The following protocol outlines the necessary steps for its safe disposal. No specific experimental protocols for the disposal of this compound were found in the available literature; therefore, this procedure is based on best practices for hazardous chemical waste management.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, concentration (if in solution), and the appropriate hazard symbols.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified environmental health and safety (EHS) professional. Incompatible materials should be kept separate to avoid dangerous reactions.

2. Waste Collection and Container Management:

  • Collect all this compound waste, including contaminated materials such as pipette tips, gloves, and absorbent pads, in a chemically compatible and sealable container.

  • Ensure the container is in good condition, free from leaks or damage, and is kept tightly closed when not in use.

  • Store the waste container in a designated, well-ventilated, and secure area away from heat, ignition sources, and incompatible materials.

3. Spill and Emergency Procedures:

  • In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS department.

  • If trained and equipped to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the contaminated absorbent material into a sealed container and treat it as hazardous waste.

  • Thoroughly decontaminate the spill area.

4. Final Disposal:

  • This compound waste must be disposed of as hazardous waste. It should not be poured down the drain or disposed of in regular trash.

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor. Your institution's EHS department will typically manage this process.

  • The most common and recommended disposal method for this type of organic chemical waste is high-temperature incineration in a permitted hazardous waste incinerator. This process ensures the complete destruction of the compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 In-Lab Waste Management cluster_1 Spill Response cluster_2 Final Disposal A Generate this compound Waste B Segregate Waste Stream (Do not mix with incompatible chemicals) A->B C Collect in Labeled, Compatible, Sealed Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) D->E S1 Spill Occurs S2 Evacuate Area S1->S2 S3 Notify Supervisor & EHS S2->S3 S4 Contain with Inert Absorbent (if trained and safe to do so) S3->S4 Minor Spill S5 Collect Contaminated Material as Hazardous Waste S3->S5 Major Spill (EHS handles cleanup) S4->S5 F Arrange for Pickup by Licensed Waste Contractor E->F G Transport to Permitted Hazardous Waste Facility F->G H Dispose via High-Temperature Incineration G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling N-Benzylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling N--Benzylformamide. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Hazard Identification and Exposure Limits

N-Benzylformamide is a compound that requires careful handling due to its potential health effects. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] In case of contact, it can cause redness and pain.

Currently, there are no established occupational exposure limits (OELs) for this compound from major regulatory bodies. Therefore, it is crucial to handle this chemical with a high degree of caution and to keep exposure to an absolute minimum.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C8H9NO[3]
Molecular Weight 135.16 g/mol [3][4]
Appearance White to off-white crystalline powder[2]
Melting Point 60-61 °C[1][3]
Boiling Point 248.86 °C (rough estimate)[1]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[1]

Personal Protective Equipment (PPE) Selection

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this chemical.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shieldTo protect against splashes and airborne particles that can cause serious eye damage.
Hand Protection Nitrile or Neoprene glovesProvides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals, including weak acids and some organic solvents.[5][6][7][8] For prolonged or direct contact, thicker gloves are recommended. Always inspect gloves for integrity before use.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo minimize the inhalation of dust or vapors. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.

PPE Selection and Use Workflow:

PPE_Workflow PPE Selection and Use for this compound cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_procedure Procedure AssessTask Assess the Task (e.g., weighing, transfer, reaction) IdentifyHazards Identify Hazards (Skin/Eye Irritant, Inhalation) AssessTask->IdentifyHazards SelectEyeFace Select Eye/Face Protection (Goggles + Face Shield) IdentifyHazards->SelectEyeFace SelectGloves Select Hand Protection (Nitrile or Neoprene) IdentifyHazards->SelectGloves SelectBody Select Body Protection (Lab Coat) IdentifyHazards->SelectBody SelectRespiratory Select Respiratory Protection (Fume Hood/Respirator) IdentifyHazards->SelectRespiratory Donning Donning PPE (Follow proper sequence) SelectEyeFace->Donning SelectGloves->Donning SelectBody->Donning SelectRespiratory->Donning Handling Handle this compound Donning->Handling Doffing Doffing PPE (Follow proper sequence to avoid contamination) Handling->Doffing Disposal Dispose of used PPE as hazardous waste Doffing->Disposal

Caption: Logical workflow for assessing hazards, selecting appropriate PPE, and following proper procedures for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risk.

3.1. Preparation:

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to control airborne contaminants.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Gather Materials: Assemble all necessary equipment and reagents before beginning the experiment to minimize movement in and out of the designated area.

  • PPE Donning: Put on all required PPE following the correct sequence to ensure full protection. A general donning sequence is: gown, mask/respirator, eye protection, and then gloves.[9][10][11][12]

3.2. Handling:

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of the powder.

  • Transfers: Use a spatula or other appropriate tool for transferring the solid. For solutions, use a pipette or a syringe. Avoid creating dust or splashes.

  • Reactions: Conduct all reactions in a closed system or within a fume hood.

  • Avoid Contact: Do not touch your face, eyes, or any personal items with gloved hands.

3.3. Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent and cleaning procedure.

  • PPE Doffing: Remove PPE carefully to avoid cross-contamination. A general doffing sequence is: gloves, gown, face shield/goggles, and mask/respirator.[9][10][11][12] Always perform hand hygiene after removing PPE.[9][10]

  • Waste Segregation: Segregate all waste materials contaminated with this compound for proper disposal.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is a critical step in the safety protocol to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Collection:

  • Designated Waste Container: All solid and liquid waste containing this compound, including unused product and contaminated materials (e.g., gloves, weigh boats, pipette tips, and paper towels), must be collected in a designated, properly labeled, and sealed hazardous waste container.[13][14][15][16]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[13][14] Do not use abbreviations or chemical formulas.[13]

  • Container Compatibility: Ensure the waste container is made of a material compatible with this compound. Plastic containers are generally preferred over glass for storing hazardous waste when compatibility is not an issue.[13]

4.2. Disposal Procedure:

  • Segregation: Keep this compound waste segregated from other incompatible waste streams.[13][14]

  • Disposal Method: Dispose of the chemical waste through your institution's approved hazardous waste disposal program.[13][17] Do not dispose of this compound down the drain or in the regular trash.[13]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[15][16] After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.[15]

Chemical Waste Disposal Workflow:

Disposal_Workflow This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal GenerateWaste Generate this compound Waste (e.g., unused chemical, contaminated items) SelectContainer Select Compatible, Labeled Hazardous Waste Container GenerateWaste->SelectContainer SegregateWaste Segregate from Incompatible Wastes SelectContainer->SegregateWaste StoreSecurely Store in a Designated, Secure Area SegregateWaste->StoreSecurely ArrangePickup Arrange for Pickup by EH&S or Approved Waste Vendor StoreSecurely->ArrangePickup Documentation Complete all Necessary Waste Disposal Forms ArrangePickup->Documentation

Caption: Step-by-step workflow for the safe collection, storage, and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.